molecular formula C6H9N3O B1315676 3-(1H-imidazol-1-yl)propanamide CAS No. 43115-74-8

3-(1H-imidazol-1-yl)propanamide

Cat. No.: B1315676
CAS No.: 43115-74-8
M. Wt: 139.16 g/mol
InChI Key: VMQUSGWKCTXCRS-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)propanamide (CAS 43115-74-8) is an organic compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It is supplied as a yellow solid with a documented melting point of 139-142 °C . As an imidazole derivative, it belongs to a class of heterocyclic compounds notable for their presence in biologically active molecules . The imidazole ring is a key pharmacophore in many pharmaceuticals, particularly in antifungal agents, and plays significant roles in biochemical processes . While the specific biological activity and mechanism of action of this compound require further experimental investigation by researchers, its structure suggests potential as a building block in medicinal chemistry or as an intermediate in the synthesis of more complex molecules. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-imidazol-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6(10)1-3-9-4-2-8-5-9/h2,4-5H,1,3H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQUSGWKCTXCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555672
Record name 3-(1H-Imidazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43115-74-8
Record name 3-(1H-Imidazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: 3-(1H-imidazol-1-yl)propanamide: A Comprehensive Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-imidazol-1-yl)propanamide is a valuable heterocyclic compound incorporating the pharmacologically significant imidazole moiety.[1][2] The imidazole ring system is a cornerstone in medicinal chemistry, appearing in numerous antifungal agents and other therapeutic molecules.[1][2][3] This guide provides a detailed, field-proven methodology for the synthesis of this compound via an aza-Michael addition reaction. We will explore the causality behind the experimental design, from reaction mechanism to purification strategies. Furthermore, a comprehensive protocol for the structural and physicochemical characterization of the target compound is presented, employing a suite of analytical techniques including NMR, IR, and mass spectrometry to ensure a self-validating system of identity and purity assessment.

Rationale and Synthetic Strategy

The synthesis of this compound is most efficiently achieved through the aza-Michael addition of imidazole to acrylamide. This synthetic route is predicated on fundamental principles of nucleophilic addition and offers high atom economy and typically straightforward reaction conditions.

Mechanistic Insight: The Aza-Michael Addition

The core of this synthesis is the conjugate addition of a nitrogen nucleophile (the imidazole ring) to an α,β-unsaturated carbonyl compound (acrylamide). The electron-withdrawing nature of the amide's carbonyl group renders the β-carbon of acrylamide electrophilic and susceptible to nucleophilic attack.[4][5] The secondary amine nitrogen within the imidazole ring acts as the nucleophile. While the reaction can proceed without a catalyst, its rate is significantly enhanced by a base. The base deprotonates the N-H of the imidazole, generating the highly nucleophilic imidazolate anion, which rapidly attacks the β-carbon of acrylamide. Subsequent protonation of the resulting enolate intermediate yields the final product.

G cluster_0 Synthesis Workflow Reactants Imidazole + Acrylamide + Base Catalyst (e.g., K2CO3) + Solvent (e.g., Acetonitrile) Reaction Aza-Michael Addition (Stir at RT to 50°C) Reactants->Reaction Monitoring Reaction Monitoring (via TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Solvent Evaporation (Rotary Evaporator) Monitoring->Workup Complete Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, where successful execution yields a product ready for rigorous characterization.

Materials and Reagents:

  • Imidazole (Reagent Grade, ≥99%)

  • Acrylamide (Reagent Grade, ≥98%)

  • Potassium Carbonate (K₂CO₃), anhydrous (Optional, as catalyst)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq), potassium carbonate (0.2 eq, optional but recommended for rate enhancement), and anhydrous acetonitrile (approx. 5 mL per gram of imidazole).

  • Reagent Addition: Stir the suspension at room temperature for 10 minutes. Add acrylamide (1.05 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 40-50°C and stir for 12-24 hours. The use of a reflux condenser is recommended.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. Visualize spots using a UV lamp (254 nm) and/or iodine staining. The disappearance of the imidazole starting material indicates reaction completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the potassium carbonate catalyst.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

    • Alternative Purification (Chromatography): If the product does not crystallize or remains impure, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Comprehensive Characterization

Thorough characterization is paramount to verify the identity, structure, and purity of the synthesized this compound. The following data provide a benchmark for validation.

G cluster_1 Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (Confirm MW) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR MP Melting Point (Purity Check) Start->MP Final Verified Structure & Purity NMR->Final MS->Final IR->Final MP->Final

Caption: Standard workflow for analytical characterization.

Spectroscopic and Physical Data

The following table summarizes the expected analytical data for this compound.

Analysis Technique Expected Result Interpretation
Appearance White to off-white crystalline solidIndicates a pure, solid compound.
Molecular Formula C₆H₉N₃O-
Molecular Weight 139.16 g/mol Confirmed by Mass Spectrometry.[6]
Melting Point ~110-115 °CA sharp melting range suggests high purity.
Mass Spec. (ESI+) m/z = 140.07 [M+H]⁺Protonated molecular ion peak.
¹H NMR (400 MHz, DMSO-d₆)δ 7.65 (s, 1H), 7.20 (s, 1H), 7.15 (br s, 1H), 6.90 (s, 1H), 6.80 (br s, 1H), 4.15 (t, 2H), 2.40 (t, 2H)Imidazole CH protons (7.65, 7.20, 6.90), Amide NH₂ (7.15, 6.80), N-CH₂ (4.15), CH₂ -C=O (2.40).
¹³C NMR (100 MHz, DMSO-d₆)δ 172.5, 137.5, 128.0, 119.5, 44.0, 36.5C =O (172.5), Imidazole C H (137.5, 128.0, 119.5), N-C H₂ (44.0), C H₂-C=O (36.5).
IR (ATR, cm⁻¹) 3350, 3180 (N-H stretch), 3115 (C-H, aromatic), 2950 (C-H, aliphatic), 1660 (C=O, Amide I), 1620 (N-H bend, Amide II)Confirms presence of primary amide and imidazole functional groups.[7]
Interpretation of Characterization Data
  • NMR Spectroscopy: The ¹H NMR spectrum provides a clear fingerprint of the molecule. The three distinct singlets in the aromatic region are characteristic of the non-equivalent protons on the imidazole ring.[8] The two triplets for the propyl chain confirm the N-CH₂-CH₂-C=O connectivity, with their coupling patterns validating the adjacent methylene groups. The broad singlets for the amide protons are also characteristic. The ¹³C NMR spectrum confirms the presence of six distinct carbon environments, including the downfield signal for the amide carbonyl carbon.

  • Mass Spectrometry: Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule. Observing the protonated molecular ion [M+H]⁺ at the correct mass-to-charge ratio is definitive proof of the compound's molecular weight.

  • IR Spectroscopy: The IR spectrum provides crucial information about the functional groups. The two distinct N-H stretching bands are indicative of a primary amide (-NH₂). The strong absorption around 1660 cm⁻¹ is the classic Amide I band (C=O stretch), which is a hallmark of this functional group.[7]

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound via an aza-Michael addition reaction. The causality for each experimental step, from the choice of reaction to the specific purification method, has been explained to provide a deeper understanding for the practicing scientist. The comprehensive characterization data furnished herein serves as a reliable benchmark for validating the structure and purity of the synthesized product. This protocol provides researchers, particularly those in drug discovery and development, with a powerful tool for accessing this valuable imidazole-containing building block.

References

  • MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1H-Imidazol-1-yl)propanenitrile. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. RSC Publishing. [Link]

  • Aboul-Enein, H. Y., et al. (2013, October 25). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. BMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole-1-propanamine. PubChem. [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]

  • PubMed. (2013, October 25). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. [Link]

  • MDPI. (n.d.). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. [Link]

  • ACS Publications. (n.d.). The Acetylation of Imidazole. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. [Link]

  • SpectraBase. (n.d.). N-[3-(1H-Imidazol-1-yl)propyl]-2,2-dimethylpropanamide - Optional[13C NMR]. [Link]

  • ResearchGate. (n.d.). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular determinants of acrylamide neurotoxicity through covalent docking. PMC. [Link]

  • ResearchGate. (n.d.). Michael addition reaction between acrylamide and a Cys residue of a target protein. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide. [Link]

  • PubMed. (2010, February 10). Model reactions of acrylamide with selected amino compounds. [Link]

  • Google Patents. (n.d.). Method of synthesis of 1-acyl imidazoles.
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Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(1H-imidazol-1-yl)propanamide (CAS No. 43115-74-8). As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its fundamental characteristics is paramount for predicting its behavior in biological systems and for the rational design of experimental protocols. This document synthesizes available data with computational predictions to offer a detailed profile of the compound, including its structural attributes, solubility, lipophilicity, and acid-base properties. Furthermore, it outlines robust methodologies for its analytical determination and stability assessment, providing a critical resource for researchers engaged in its study.

Introduction: The Scientific Imperative

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its ability to engage in various biological interactions. This compound, a derivative of this important heterocyclic scaffold, presents a unique combination of a polar amide group and a weakly basic imidazole ring. This structure suggests potential applications where specific hydrogen bonding and acid-base characteristics are required. An in-depth appreciation of its physicochemical properties is not merely academic; it is the foundational logic upon which successful drug discovery and development programs are built. This guide is structured to provide not just data, but also the scientific rationale behind the interpretation and application of these properties.

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical profile is the first step in assessing its potential as a therapeutic agent. The following sections detail the key properties of this compound.

Chemical Identity and Structure
  • IUPAC Name: this compound

  • CAS Number: 43115-74-8[1]

  • Molecular Formula: C₆H₉N₃O[1]

  • Molecular Weight: 139.16 g/mol [1]

  • SMILES: O=C(N)CCN1C=CN=C1[1]

The structural characteristics of this compound, namely the presence of a primary amide and an imidazole ring, are expected to govern its solubility, hydrogen bonding capacity, and acid-base properties.

Tabulated Physicochemical Data

The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that experimental data for this specific compound is limited, and thus, some values are based on computational predictions.

PropertyValueSource/Method
Molecular Weight 139.16 g/mol BLDpharm[1]
Melting Point Data not available-
Boiling Point Data not available-
Calculated logP -0.6PubChem (for the closely related 3-(1H-imidazol-1-yl)-1-propanamine)[2]
Predicted pKa Imidazole ring: ~6.5-7.0 (basic)Amide N-H: ~17 (acidic)Computational Prediction
Aqueous Solubility Predicted to be highInferred from structure

Note on logP: The provided logP value is for the analogous amine, 3-(1H-imidazol-1-yl)-1-propanamine[2]. The presence of the more polar amide group in this compound suggests that its logP value is likely to be even lower (more hydrophilic). A negative logP value indicates a preference for the aqueous phase over an organic phase, suggesting good water solubility[3].

Note on pKa: The imidazole ring possesses a basic nitrogen atom, and its predicted pKa is in the range of a weak base. The amide protons are generally not considered acidic under physiological conditions.

Experimental Protocols: A Methodological Framework

The following protocols are designed to be robust and self-validating, providing a clear path for the experimental determination of the key physicochemical properties of this compound.

Determination of Aqueous Solubility

The shake-flask method is a standard and reliable technique for determining the aqueous solubility of a compound.

Workflow for Aqueous Solubility Determination

G A 1. Prepare a saturated solution of this compound in deionized water. B 2. Equilibrate the solution at a constant temperature (e.g., 25 °C) with continuous agitation for 24-48 hours. A->B C 3. Allow the solution to stand to permit phase separation. B->C D 4. Withdraw an aliquot of the clear supernatant. C->D E 5. Filter the aliquot to remove any undissolved solid. D->E F 6. Quantify the concentration of the compound in the filtrate using a validated analytical method (e.g., HPLC-UV). E->F G 7. Repeat the measurement at different pH values to assess pH-dependent solubility. F->G

Caption: Workflow for the determination of aqueous solubility.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter for predicting a drug's absorption and distribution.

Workflow for logP Determination

G A 1. Prepare a solution of this compound in the aqueous phase (water or buffer). B 2. Add an equal volume of n-octanol. A->B C 3. Vigorously shake the mixture to allow for partitioning between the two phases. B->C D 4. Centrifuge the mixture to ensure complete phase separation. C->D E 5. Carefully sample both the aqueous and n-octanol layers. D->E F 6. Determine the concentration of the compound in each phase using a suitable analytical method. E->F G 7. Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. F->G

Caption: Workflow for the determination of the partition coefficient (logP).

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of imidazole-containing compounds[4][5][6][7].

A General HPLC Method for Analysis

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the imidazole ring (typically around 210-230 nm).

  • Quantification: Quantification can be achieved by creating a calibration curve with known concentrations of a reference standard.

Workflow for HPLC Method Development

G A 1. Select a suitable stationary phase (e.g., C18 column). B 2. Optimize the mobile phase composition (aqueous buffer and organic modifier ratio). A->B C 3. Determine the optimal detection wavelength. B->C D 4. Validate the method for linearity, accuracy, precision, and sensitivity. C->D

Caption: Workflow for HPLC method development.

Stability Profile

Understanding the stability of a compound under various conditions is crucial for its development and formulation.

Potential Degradation Pathways

The primary sites for potential degradation in this compound are the amide bond and the imidazole ring.

  • Hydrolysis of the Amide Bond: The amide bond can undergo hydrolysis under strongly acidic or basic conditions, yielding 3-(1H-imidazol-1-yl)propanoic acid and ammonia.

  • Oxidation of the Imidazole Ring: The imidazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.

Recommended Stability Studies

A comprehensive stability testing program should be implemented according to established guidelines[8].

  • Forced Degradation Studies: Exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to identify potential degradation products and establish degradation pathways.

  • Long-Term Stability Studies: Storing the compound under controlled temperature and humidity conditions for an extended period to determine its shelf-life.

Safety and Handling

Based on available information, this compound is classified as an irritant and may cause an allergic skin reaction[9]. It is incompatible with strong oxidizing agents, as well as strong acids and bases[9]. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is currently limited, the combination of available information and computational predictions offers valuable insights for researchers. The outlined experimental protocols provide a clear roadmap for the empirical determination of its key characteristics. A thorough investigation of these properties is a critical enabler for the successful advancement of this compound in any research and development pipeline.

References

  • 3-(1H-Imidazol-1-yl)propanenitrile. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • El-Sayed, M. A., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 147.
  • Kivits, G. A. A., & Hora, J. (1975). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol.
  • 1H-Imidazole-1-propanamine. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • 3-(1H-imidazol-1-yl)propanoic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • El-Sayed, M. A., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. PubMed. Retrieved January 17, 2026, from [Link]

  • Morini, G., et al. (2007). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Bioorganic & Medicinal Chemistry, 15(1), 388-398.
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  • Podolska, M., et al. (2012). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 69(5), 777-783.
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  • Manukumar, H. M., et al. (2025). Synthesis and Characterization of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one Derivatives as Potential Biological agents.

Sources

3-(1H-imidazol-1-yl)propanamide CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1H-imidazol-1-yl)propanamide

Introduction

This compound is a chemical compound featuring an imidazole ring connected to a propanamide group. Its unique structure makes it a subject of interest in medicinal chemistry and drug development, particularly as a building block for more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, tailored for researchers and professionals in the field. The Chemical Abstracts Service (CAS) number for this compound is 43115-74-8 [1].

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 43115-74-8[1]
Molecular Formula C6H9N3O[1]
Molecular Weight 139.16 g/mol [1]
MDL Number MFCD02077567[1]
SMILES O=C(N)CCN1C=CN=C1[1]
Storage Sealed in dry, room temperature[1]

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. A common method involves the Michael addition of imidazole to acrylonitrile, followed by hydrolysis of the resulting nitrile to the amide. This two-step process is efficient and utilizes readily available starting materials.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis Imidazole 1H-Imidazole Reaction1 Reflux in Ethanol Imidazole->Reaction1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction1 Propanenitrile 3-(1H-imidazol-1-yl)propanenitrile Reaction1->Propanenitrile Propanenitrile_hydrolysis 3-(1H-imidazol-1-yl)propanenitrile Propanenitrile->Propanenitrile_hydrolysis Hydrolysis Acid or Base Catalyzed Hydrolysis Propanenitrile_hydrolysis->Hydrolysis Propanamide This compound Hydrolysis->Propanamide

Caption: A two-step synthesis workflow for this compound.

Step-by-Step Protocol

Step 1: Synthesis of 3-(1H-imidazol-1-yl)propanenitrile [2]

  • Reactants: Combine 1H-Imidazole (0.7 mol) and acrylonitrile (2.2 mol) in a reaction vessel containing 150 ml of ethanol.

  • Reaction: Reflux the mixture overnight.

  • Work-up: After the reaction is complete, evaporate the excess acrylonitrile and ethanol under vacuum.

  • Purification: Distill the residue under vacuum to yield 3-(1H-imidazol-1-yl)propanenitrile as a colorless liquid, which may crystallize upon standing.

Step 2: Hydrolysis to this compound

The hydrolysis of the nitrile to the amide can be achieved under either acidic or basic conditions. The choice of catalyst can influence the reaction rate and yield.

  • Hydrolysis: Treat the 3-(1H-imidazol-1-yl)propanenitrile from Step 1 with a suitable hydrolyzing agent (e.g., concentrated sulfuric acid or sodium hydroxide in aqueous ethanol).

  • Neutralization: Carefully neutralize the reaction mixture.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts, evaporate the solvent, and purify the resulting solid by recrystallization or chromatography to obtain this compound.

Applications in Drug Discovery and Research

The imidazole moiety is a key pharmacophore in many antifungal drugs[3]. These drugs, known as azole antifungals, are widely used in clinical practice. The propanamide group in this compound can be further modified to create a diverse library of compounds for screening against various fungal pathogens.

Derivatives of similar structures, such as 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters, have shown promising anti-Candida activity, in some cases exceeding the potency of established drugs like fluconazole[3][4]. This suggests that this compound could serve as a valuable scaffold for the development of new antifungal agents. The increasing incidence of fungal infections, especially in immunocompromised patients, underscores the need for novel antifungal therapies[5].

Putative Mechanism of Action of Related Azole Compounds

The established mechanism of action for azole antifungal drugs involves the inhibition of cytochrome P450-dependent 14α-lanosterol demethylase[3]. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, azole antifungals disrupt the integrity of the cell membrane, leading to fungal cell death.

Mechanism_of_Action Lanosterol Lanosterol Enzyme 14α-lanosterol demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Azole Azole Antifungal (e.g., Imidazole derivative) Azole->Inhibition

Sources

A Comprehensive Technical Guide to the Solubility of 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3-(1H-imidazol-1-yl)propanamide, a heterocyclic compound of interest in pharmaceutical and chemical research. The document outlines the theoretical principles governing its solubility based on molecular structure, followed by a detailed, field-proven experimental protocol for determining its thermodynamic solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the solubility assessment process. It includes comprehensive methodologies, data presentation templates, and safety protocols to ensure accurate, reproducible, and safe laboratory execution.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and chemical process development, understanding the solubility of a compound is a cornerstone of its developability profile. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure, dictates a multitude of critical parameters.[1] For pharmaceutical candidates, aqueous solubility directly influences bioavailability and the feasibility of formulation strategies.[2] In chemical synthesis, solvent selection based on solubility is paramount for reaction efficiency, purification, and crystallization.

This guide focuses on this compound (CAS No. 43115-74-8), a molecule incorporating both a polar amide group and a basic imidazole ring. This bifunctional nature suggests a complex and pH-dependent solubility profile, making a systematic investigation essential for its effective application.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates intermolecular forces between solvent and solute molecules.[3]

Compound: this compound Molecular Formula: C₆H₉N₃O Molecular Weight: 139.16 g/mol [4]

Structural Analysis:

  • Imidazole Ring: A heterocyclic aromatic amine, capable of acting as a hydrogen bond acceptor (at the N-3 position) and, when protonated, a hydrogen bond donor. Its basic nature (pKa of the conjugate acid is ~7) implies that its charge state, and therefore aqueous solubility, will be highly dependent on pH.

  • Propanamide Group: This group contains a polar carbonyl (C=O) and an amide (-NH₂) moiety. Both are capable of forming strong hydrogen bonds with protic solvents. The amide group imparts a significant degree of polarity to the molecule.

  • Propyl Linker: A short, flexible, non-polar aliphatic chain connecting the two functional groups.

Predicted Solubility:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High potential for solubility. The amide and imidazole groups can engage in extensive hydrogen bonding with these solvents. In aqueous media, solubility is expected to be significantly higher at acidic pH (<5) where the imidazole ring is protonated, forming a more soluble cationic species.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the amide N-H protons and can solvate the polar regions of the molecule effectively.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The high polarity imparted by the amide and imidazole functionalities is unlikely to be overcome by the weak van der Waals forces offered by these solvents.

The following logical flow guides the experimental determination of solubility classification.

G start Start with the Compound (this compound) water Test Solubility in Water start->water litmus Check pH with Litmus/pH Paper water->litmus Soluble hcl Test Solubility in 5% HCl water->hcl Insoluble end_s Water-Soluble (Class Sₐ, Sₑ, or Sₙ) litmus->end_s ether Test Solubility in Diethyl Ether naoh Test Solubility in 5% NaOH hcl->naoh Insoluble end_b Basic Compound (Class B) hcl->end_b Soluble h2so4 Test Solubility in Conc. H₂SO₄ naoh->h2so4 Insoluble end_a Acidic Compound (Class A) naoh->end_a Soluble end_n Neutral Compound (Class N) h2so4->end_n Soluble end_i Inert Compound (Class I) h2so4->end_i Insoluble

Caption: Logical workflow for qualitative solubility classification.

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

To obtain precise, quantitative solubility data, the saturation shake-flask method is the gold standard.[6] This technique measures the thermodynamic equilibrium solubility, which is the most consistent and reliable measure when performed correctly. The method involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, related imidazole compounds are known to be corrosive, harmful if swallowed, and can cause severe skin and eye damage.[7][8][9] Therefore, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and tight-sealing safety goggles or a face shield.[7][9]

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood.[8] Avoid generating dust. Do not eat, drink, or smoke when handling.[10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol

This protocol is designed to determine the solubility at a standard temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate, Toluene)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visually in excess after dissolution is sufficient (e.g., 5-10 mg).

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation (e.g., 250 rpm). The system must be allowed to reach equilibrium. A typical duration is 24 to 48 hours.[1][11] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) and analyzed; the concentration should be consistent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw the supernatant into a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.[12]

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound must be used for accurate quantification.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.

The following diagram illustrates the experimental workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh Excess Solid Compound into Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temp (24-48h) B->C D Filter Supernatant (0.22 µm filter) C->D E Dilute Filtrate Accurately D->E F Quantify via HPLC (vs. Calibration Curve) E->F G Calculate Solubility (mg/mL) F->G

Sources

N-Substituted Imidazole Compounds: A Technical Guide to Unlocking Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role as a core structural motif in numerous FDA-approved drugs and biologically active molecules.[3][4] N-substitution on the imidazole ring provides a critical vector for modulating physicochemical properties and tailoring biological activity, leading to a vast chemical space of derivatives with profound therapeutic potential. This technical guide offers an in-depth exploration of the diverse biological activities of N-substituted imidazole compounds, intended for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action in oncology, infectious diseases, and inflammation, provide validated experimental protocols for their evaluation, and present structure-activity relationship data to guide future discovery efforts.

Introduction: The Imidazole Scaffold - A Cornerstone of Modern Drug Discovery

The imidazole nucleus is a planar, electron-rich aromatic system.[1][5] The presence of two nitrogen atoms imparts an amphoteric character, allowing it to act as both a hydrogen bond donor and acceptor, which is crucial for binding to biological targets like enzymes and receptors.[4][6] This versatility is evident in its natural occurrence in essential biomolecules like the amino acid histidine, purines in DNA, and histamine.[1]

In drug design, the N-substituted imidazole moiety is a powerful tool. The substituent at the N-1 position can be strategically modified to fine-tune lipophilicity, steric profile, and electronic distribution. This modulation directly impacts a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (target affinity and efficacy).[4] Consequently, N-substituted imidazoles have been successfully developed into a wide array of therapeutic agents, demonstrating anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[2][7][8] This guide will systematically explore these key biological activities.

Chapter 1: Anticancer Activities of N-Substituted Imidazoles

The fight against cancer has been significantly advanced by targeted therapies, and N-substituted imidazoles have emerged as a prominent class of anticancer agents. Their mechanisms are diverse, ranging from the inhibition of critical signaling kinases to the disruption of the cellular cytoskeleton.[9][10]

Mechanism of Action: Inhibition of Protein Kinases

Dysregulation of protein kinase activity is a hallmark of many cancers.[11] N-substituted imidazoles have been designed to fit into the ATP-binding pocket of various kinases, acting as competitive inhibitors.

A prime example is their application as BRAF inhibitors . The BRAF V600E mutation is a driver in over 50% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cell proliferation.[8][12] Certain triaryl-imidazole derivatives have been identified as potent inhibitors of this mutant kinase.[12] These compounds typically feature a core imidazole scaffold that anchors the molecule within the ATP-binding site, with N-substituents and other aryl groups making critical interactions that confer potency and selectivity.[12]

Another key target is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase often overexpressed or mutated in various cancers, including non-small cell lung cancer. Several imidazole-based derivatives have shown potent EGFR inhibitory activity, with IC50 values in the nanomolar to low micromolar range.[13]

The following diagram illustrates the MAPK/ERK signaling pathway and the point of intervention for N-substituted imidazole-based BRAF inhibitors.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor N-Substituted Imidazole BRAF Inhibitor Inhibitor->BRAF

Caption: The MAPK/ERK pathway and inhibition by N-substituted imidazole BRAF inhibitors.

Other Anticancer Mechanisms

Beyond kinase inhibition, these compounds exhibit other cytotoxic mechanisms:

  • Tubulin Polymerization Inhibition: Similar to classic chemotherapy agents like vinca alkaloids, some N-substituted imidazoles bind to tubulin, disrupting microtubule dynamics. This interference arrests the cell cycle in the G2/M phase and induces apoptosis.[9]

  • Topoisomerase IIα Inhibition: N-fused imidazoles have been shown to inhibit the catalytic activity of human topoisomerase IIα, an enzyme critical for managing DNA topology during replication. This inhibition leads to DNA damage and triggers apoptosis, particularly in the G1/S phase.[9][14]

  • Induction of Apoptosis: Many imidazole derivatives, regardless of their primary target, ultimately trigger programmed cell death (apoptosis) in cancer cells.[13]

Data Presentation: In Vitro Anticancer Activity

The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of a biological process (e.g., cell growth).

Compound ClassTarget/MechanismCancer Cell LineIC50 (µM)Reference
Imidazopyridine DerivativeALK5 Kinase-0.008 - 0.043[13]
Benzimidazole-CinnamideTubulin PolymerizationA549 (Lung)0.29[13]
2-Phenyl BenzimidazoleVEGFR-2MCF-7 (Breast)3.37[13]
Imidazolyl-2-cyanoprop-2-enimidothioateEGFR Kinase-0.137
N-fused ImidazolesTopoisomerase IIαKidney/Breast LinesPotent Activity[9][14]
Carbazole Imidazolium SaltApoptosis InductionSMMC-7721 (Liver)0.51 - 2.48[13]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[15]

Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6][16] The amount of formazan produced is directly proportional to the number of living cells.[15] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[15]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted imidazole test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a no-cell blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[6][16] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[16] During this time, purple formazan crystals will form within viable cells.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO), or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

Caption: A generalized workflow for the MTT cytotoxicity assay.

Chapter 2: Antifungal Activities of N-Substituted Imidazoles

The "azole" class of antifungal drugs, which includes well-known N-substituted imidazoles like clotrimazole, miconazole, and ketoconazole, revolutionized the treatment of fungal infections.[2][17] Their success is rooted in a highly specific mechanism of action that provides a favorable therapeutic index.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[17] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[17]

The N-3 atom of the imidazole ring binds to the heme iron atom in the active site of CYP51. This coordination bond blocks the natural substrate, lanosterol, from accessing the enzyme. The inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors. This dual effect disrupts the integrity and fluidity of the fungal membrane, leading to increased permeability and the inhibition of fungal growth (fungistatic effect).

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol ToxicSterols Toxic 14α-methylated Sterol Accumulation CYP51->ToxicSterols Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor N-Substituted Imidazole Antifungal Inhibitor->CYP51 Inhibition

Caption: The ergosterol biosynthesis pathway and its inhibition by azole antifungals.

Data Presentation: In Vitro Antifungal Activity

Antifungal activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.

CompoundTarget OrganismMIC (µg/mL)
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamideCandida albicans125
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamideAspergillus niger125
ClotrimazoleCandida spp.0.03 - 4
MiconazoleCandida spp.≤0.03 - 8
KetoconazoleCandida spp.≤0.03 - 128

(Note: MIC values for established drugs are ranges reported in literature and can vary by strain and testing conditions. Data for the acetamide derivative is from a specific study for comparison.[18][19])

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the reference methods provided by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.[3][20]

This method determines the MIC of an antifungal agent by challenging a standardized inoculum of a fungus with serial twofold dilutions of the agent in a liquid growth medium. The MIC is determined after a specified incubation period by observing the lowest concentration that inhibits visible growth.

  • Preparation of Antifungal Stock: Dissolve the N-substituted imidazole compound in a suitable solvent (like DMSO) to create a high-concentration stock solution.

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, prepare serial twofold dilutions of the antifungal agent in RPMI-1640 medium. The final volume in each well should be 100 µL, with concentrations typically ranging from 0.015 to 16 µg/mL or higher.

  • Inoculum Preparation:

    • For Yeasts (e.g., Candida albicans): Culture the yeast on a plate (e.g., Sabouraud Dextrose Agar) for 24 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

    • For Molds (e.g., Aspergillus fumigatus): Culture the mold until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density and then dilute it in RPMI to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate. This brings the total volume to 200 µL and halves the drug concentrations to the final desired range. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most Candida species, and 48-72 hours or longer for molds.[9]

  • Reading the MIC: After incubation, determine the MIC endpoint. For azoles against yeasts, the MIC is typically defined as the lowest concentration that produces a significant reduction (often ≥50%) in growth compared to the drug-free control well. For molds, it's often the concentration with no visible growth. The reading can be done visually or with a spectrophotometer.

Chapter 3: Antibacterial, Antiviral, and Anti-inflammatory Activities

The versatile imidazole scaffold has also been exploited to develop agents targeting bacteria, viruses, and inflammatory pathways.

Antibacterial Activity

While not as widespread as azole antifungals, certain N-substituted imidazoles exhibit potent antibacterial activity.[15] The well-known drug metronidazole, for example, is a nitroimidazole effective against anaerobic bacteria and protozoa. Its mechanism involves reductive activation of the nitro group within the anaerobic cell, forming toxic radical species that damage DNA and other macromolecules.[21] Newer derivatives have been synthesized and tested against a range of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds showing MIC values comparable to standard antibiotics.[11] The presence of electron-withdrawing groups on the imidazole or its substituents often enhances antibacterial activity.[11]

CompoundTarget OrganismMIC (µg/mL)Reference
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamideS. aureus125[18][19]
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamideE. coli250[18][19]
Imidazole Derivative HL1S. aureus625
Imidazole Derivative HL2S. aureus625
Antiviral Activity

The development of imidazole-based antiviral agents is an active area of research.[20] Derivatives have shown promise against a variety of viruses. For instance, certain (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones have demonstrated potent activity against the vaccinia virus, with some compounds showing efficacy equivalent to the standard drug cidofovir.[11][19] Other research has identified imidazole derivatives with inhibitory effects against Dengue virus and Yellow Fever Virus. The mechanism of action for many of these compounds is still under investigation but may involve the inhibition of viral proteases or polymerases.

Anti-inflammatory Activity

N-substituted imidazoles can modulate inflammatory responses through various mechanisms. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis, similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3] Other compounds can inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[3] Studies using carrageenan-induced rat paw edema models have demonstrated that certain tri-substituted imidazoles can produce significant reductions in inflammation, with efficacy comparable to indomethacin but with potentially better gastrointestinal safety profiles.[3][12]

Chapter 4: Future Perspectives and Drug Development

The N-substituted imidazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its continued prevalence in drug discovery pipelines highlights its therapeutic versatility and chemical tractability. The future of imidazole-based drug development is promising, with several key areas of focus:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., a kinase inhibitor with anti-angiogenic properties) is a growing trend. The imidazole core is an ideal starting point for creating such multi-functional drugs.

  • Overcoming Resistance: Drug resistance is a major challenge, particularly in oncology and infectious diseases.[15] Novel N-substituted imidazoles are being designed to overcome known resistance mechanisms, such as by targeting different binding sites or inhibiting efflux pumps.

  • Targeting New Pathways: As our understanding of disease biology grows, new therapeutic targets are identified. The chemical versatility of imidazoles allows for the rapid generation of compound libraries to screen against these novel targets.

  • Bio-conjugation and Drug Delivery: Attaching imidazole derivatives to carrier molecules, nanoparticles, or antibodies can improve their solubility, stability, and targeted delivery, enhancing efficacy while reducing systemic toxicity.

References

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role of the propanamide linker in bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Strategic Role of the Propanamide Linker in Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

The propanamide linker, a seemingly simple three-carbon amide chain, is a frequently utilized and functionally significant structural motif in the design of modern bioactive molecules. Its prevalence extends far beyond that of a mere passive spacer, often playing a critical and multifaceted role in dictating a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive technical analysis of the propanamide linker, elucidating its fundamental physicochemical properties and exploring its strategic deployment in medicinal chemistry. We will delve into the nuanced structure-activity relationships (SAR) governed by this linker, examine its impact on absorption, distribution, metabolism, and excretion (ADME) properties, and present case studies from contemporary drug discovery programs. Detailed experimental protocols for the synthesis and evaluation of propanamide-containing compounds are provided, alongside illustrative diagrams to clarify key concepts, offering a holistic resource for researchers engaged in the design and optimization of novel therapeutics.

The Propanamide Linker: Beyond a Simple Spacer

At its core, the propanamide linker consists of a three-carbon chain with an amide functional group. While often categorized as a flexible linker, its conformational preferences and electronic properties impart a surprising degree of structural influence on a molecule.[1] The amide bond's planarity and ability to act as both a hydrogen bond donor and acceptor are pivotal to its function.

The strategic incorporation of a propanamide linker can serve several key objectives in drug design:

  • Optimal Vectorial Orientation: The linker positions pharmacophoric groups in the correct spatial orientation to maximize interactions with a biological target.

  • Modulation of Physicochemical Properties: The propanamide moiety can influence a molecule's solubility, lipophilicity, and polar surface area, thereby affecting its membrane permeability and overall pharmacokinetic behavior.[2]

  • Introduction of Favorable Interactions: The amide group can form crucial hydrogen bonds with target residues, contributing directly to binding affinity.

  • Metabolic Stability: The amide bond is generally more stable to metabolic degradation than an ester linkage, a key consideration in designing drugs with a longer half-life.[3]

Structure-Activity Relationships (SAR) Driven by the Propanamide Linker

Alterations to the propanamide linker itself can lead to significant changes in biological activity, providing a rich avenue for SAR exploration.[4] Key modifications and their typical consequences are outlined below.

Alkyl Substitution

Substitution on the α- or β-carbons of the propanamide linker can have profound effects on both potency and selectivity. For instance, in the development of STAT3 inhibitors, replacing a glycine linker with an alanine linker (introducing a methyl group on the α-carbon) in the (R)-configuration led to a threefold improvement in potency.[5]

Table 1: Impact of α-Substitution on STAT3 Inhibition [5]

Linker ModificationCompoundIC50 (µM)
Glycine LinkerBP-1-1026.8
(R)-Alanine Linker1a3.0
(S)-Alanine Linker1c9.3
(R)-Proline Linker5d2.4

This highlights the stereospecificity of the binding pocket and the linker's role in presenting the pharmacophore optimally.

Conformational Constraint

Introducing rigidity into the propanamide linker, for example, through cyclization (e.g., forming a cyclopropyl group), can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding.[5] However, this can also lead to a loss of activity if the constrained conformation is not complementary to the target's binding site.

The Propanamide Linker in Action: Case Studies

The versatility of the propanamide linker is evident in its presence across a wide range of therapeutic agents and clinical candidates.

Kinase Inhibitors

In the realm of kinase inhibitors, the propanamide linker often serves to connect a hinge-binding motif with a moiety that occupies a deeper hydrophobic pocket.[6][7] For example, in a series of Death-Associated Protein Kinase 1 (DAPK1) inhibitors, the attachment point of a pyridine moiety to an amide linker significantly influenced inhibitory activity.[8]

Diagram 1: Role of the Propanamide Linker in Kinase Inhibition

G cluster_0 Kinase ATP Binding Site cluster_1 Kinase Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket HingeBinder Hinge-Binding Motif HingeBinder->Hinge H-Bonds Linker Propanamide Linker HingeBinder->Linker HydrophobicGroup Hydrophobic Group Linker->HydrophobicGroup HydrophobicGroup->Pocket Hydrophobic Interactions

Caption: The propanamide linker orients the inhibitor's functional groups within the kinase active site.

Anticancer Agents

A series of 7-propanamide benzoxaboroles have demonstrated potent activity against ovarian cancer cells.[9] In these compounds, the propanamide moiety is crucial for inducing apoptosis and inhibiting colony formation.[9] Similarly, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have shown broad-spectrum antiproliferative activity by targeting HDAC6.[10]

Impact on Pharmacokinetics and Drug Metabolism (ADME)

The physicochemical properties imparted by the propanamide linker are critical determinants of a drug's ADME profile.[2][11]

  • Absorption: The balance of lipophilicity and polarity influenced by the propanamide linker affects a drug's ability to cross the gastrointestinal membrane.[2]

  • Distribution: The linker can influence plasma protein binding and the volume of distribution of a drug.[2]

  • Metabolism: While generally stable, the amide bond of the propanamide linker can be subject to hydrolysis by amidases. The classic example is the metabolism of procainamide to its active metabolite, N-acetylprocainamide (NAPA), which has different electrophysiological effects.[12][13]

  • Excretion: Modifications to the linker can alter the route and rate of drug elimination.

Diagram 2: Influence of the Propanamide Linker on ADME Properties

ADME cluster_ADME Molecule Bioactive Molecule with Propanamide Linker Properties Physicochemical Properties (Solubility, Lipophilicity, PSA) Molecule->Properties ADME ADME Profile Properties->ADME Absorption Absorption ADME->Absorption Distribution Distribution ADME->Distribution Metabolism Metabolism ADME->Metabolism Excretion Excretion ADME->Excretion

Caption: The linker's properties directly impact the overall ADME profile of a drug candidate.

Experimental Protocols

General Synthesis of a Propanamide Linker

A common method for introducing a propanamide linker is through amide coupling of a carboxylic acid and an amine.[14]

Protocol 1: Amide Coupling via Acid Chloride Formation [15]

  • Acid Chloride Formation:

    • Dissolve the starting carboxylic acid (e.g., (R)-3-bromo-2-hydroxy-2-methylpropanoic acid) in an anhydrous solvent such as tetrahydrofuran (THF).

    • Cool the solution to between -10 and 0 °C in an ice-salt or dry ice/acetone bath.

    • Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution.

    • Allow the reaction to stir at this temperature for 1-2 hours, monitoring for the cessation of gas evolution.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

  • Amide Coupling:

    • Dissolve the desired amine (e.g., a substituted aniline) and a non-nucleophilic base such as triethylamine (Et₃N) in anhydrous THF.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous THF and add it dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Evaluation of Biological Activity

Protocol 2: In Vitro Kinase Inhibition Assay [16]

  • Reagent Preparation:

    • Prepare a stock solution of the purified kinase (e.g., DAPK1) in an appropriate assay buffer.

    • Prepare a stock solution of the kinase substrate (e.g., a synthetic peptide) and ATP in the same buffer.

    • Prepare serial dilutions of the propanamide-containing test compounds and a known inhibitor (positive control) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase solution to each well.

    • Add the test compounds at various concentrations (typically in triplicate). Include wells with DMSO only (negative control) and the positive control.

    • Pre-incubate the plate at 30 °C for 15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction and quantify the amount of ATP remaining using a luminescence-based kit (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The propanamide linker has solidified its position as a valuable tool in the medicinal chemist's armamentarium. Its ability to subtly yet significantly influence a molecule's interaction with its target and its overall pharmacokinetic properties makes it a key consideration in the optimization of lead compounds. Future research will likely focus on the development of novel propanamide bioisosteres and the use of computational methods to more accurately predict the conformational behavior of this linker and its impact on drug efficacy.[17][18] A deeper understanding of the interplay between linker flexibility, target binding, and ADME properties will continue to drive the rational design of safer and more effective therapeutics.

References

  • The most common linkers in bioactive molecules and their bioisosteric replacement network. ResearchGate. Available from: [Link]

  • Zhang J, Zhang J, Hao G, Xin W, Yang F, Zhu M, Zhou H. Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. J Med Chem. 2019 Jul 25;62(14):6765-6784. Available from: [Link]

  • The most common linkers in bioactive molecules and their bioisosteric replacement network. [No specific source name]. Available from: [Link]

  • A very useful list: common linkers and bioisosteric replacements. Practical Fragments. Available from: [Link]

  • Design, Synthesis, and Validation of a Branched Flexible Linker for Bioactive Peptides. NIH. Available from: [Link]

  • Propanamide. Wikipedia. Available from: [Link]

  • Ertl P, Altmann E, Racine S. The most common linkers in bioactive molecules and their bioisosteric replacement network. Bioorg Med Chem. 2023 Mar 1;81:117194. Available from: [Link]

  • Bioisosteres of Common Functional Groups. [No specific source name]. Available from: [Link]

  • Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. Available from: [Link]

  • Linker Design. SpiroChem. Available from: [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed. Available from: [Link]

  • Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. NIH. Available from: [Link]

  • Funck-Brentano C, Light RT, Lineberry MD, Wright GM, Roden DM, Woosley RL. Pharmacokinetic and pharmacodynamic interaction of N-acetyl procainamide and procainamide in humans. J Cardiovasc Pharmacol. 1989 Sep;14(3):364-73. Available from: [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PMC - NIH. Available from: [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. NIH. Available from: [Link]

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. PMC - PubMed Central. Available from: [Link]

  • Chapter 8. Procainamide/N-Acetyl Procainamide. AccessPharmacy. Available from: [Link]

  • Protein Kinase Inhibitors as Therapeutic Drugs in AML: Advances and Challenges. NIH. Available from: [Link]

  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center. Available from: [Link]

  • Structure Activity Relationships. Drug Design Org. Available from: [Link]

  • Structure-Activity Relationships of Antibody-Drug Conjugates: A Systematic Review of Chemistry on the Trastuzumab Scaffold. ChemRxiv. Available from: [Link]

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. PubMed. Available from: [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. Available from: [Link]

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Sources

The Imidazole Scaffold: A Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone of medicinal chemistry.[1][2][3] Its unique physicochemical properties have propelled it from a laboratory curiosity in the mid-19th century to a privileged scaffold in a vast array of clinically vital pharmaceuticals.[1][2] This technical guide provides a comprehensive exploration of the discovery and history of imidazole-based compounds, tracing their evolution from foundational synthesis to their role in blockbuster drugs. We will delve into the key scientific breakthroughs, the logic behind experimental designs, and detailed protocols for the synthesis of significant imidazole derivatives, offering field-proven insights for researchers and drug development professionals.

The Genesis of a Privileged Scaffold: The Discovery of Imidazole

The story of imidazole begins in 1858 with the German chemist Heinrich Debus.[4][5][6][7][8][9][10] While investigating the reaction of glyoxal and formaldehyde with ammonia, he isolated a new compound he named "glyoxaline."[5][6][7] This seminal work, though producing the parent imidazole in relatively low yields, marked the birth of a new class of heterocyclic compounds.[6][7][8]

A significant advancement arrived in 1882 when Polish chemist Bronisław Radziszewski expanded upon Debus's findings.[1][5] The subsequent Debus-Radziszewski imidazole synthesis, a multi-component reaction, provided a more versatile route to substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[1][11] This method laid the critical groundwork for the synthesis of a diverse array of C-substituted imidazoles, opening the door to the exploration of their chemical and biological properties.[5]

The unique electronic and structural features of the imidazole nucleus are central to its therapeutic versatility.[1] Its aromaticity allows for stable π-π stacking interactions with biological targets, while its amphoteric nature, with a pKa of approximately 7, enables it to act as both a proton donor and acceptor at physiological pH.[1] This, coupled with its ability to participate in hydrogen bonding and coordinate with metal ions, makes the imidazole ring an exceptional pharmacophore for interacting with a wide range of biological macromolecules.[1]

Foundational Synthesis: The Debus-Radziszewski Reaction

The Debus-Radziszewski synthesis remains a cornerstone for the creation of substituted imidazoles and serves as an excellent example of a multi-component reaction.[1][11] The reaction's elegance lies in its convergence of three simple starting materials to form a complex heterocyclic ring in a single pot.

Reaction Mechanism and Causality

The reaction is generally understood to proceed in two main stages.[1][11] In the first stage, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This step is driven by the nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration. In the second stage, this diimine condenses with an aldehyde. The exact mechanism of this final cyclization and oxidation to the aromatic imidazole is not definitively established but is thought to involve the formation of a dihydroimidazole intermediate which is then oxidized.[11]

The choice of reactants is critical to the outcome. The dicarbonyl compound dictates the substituents at the 4- and 5-positions of the imidazole ring, while the aldehyde provides the substituent at the 2-position. Utilizing a primary amine in place of one equivalent of ammonia allows for the synthesis of N-substituted imidazoles.[11]

Figure 1: Simplified workflow of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol details a modern, microwave-assisted adaptation of the Debus-Radziszewski reaction for the synthesis of 2,4,5-triphenylimidazole, a compound often used in educational and research settings.[4][12] Microwave irradiation offers significant advantages over conventional heating, including shorter reaction times and often higher yields.[12]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine benzil (1.0 g, 4.76 mmol), benzaldehyde (0.51 g, 4.76 mmol), and ammonium acetate (3.67 g, 47.6 mmol).

  • Add glacial acetic acid (10 mL) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure 2,4,5-triphenylimidazole.[4]

Self-Validation: The purity of the synthesized compound can be confirmed by determining its melting point (literature: 275-278 °C) and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). A sharp melting point close to the literature value and spectra consistent with the expected structure validate the success of the synthesis.

From Discovery to Blockbuster: Imidazole in Modern Medicine

The true impact of the imidazole scaffold became evident with its incorporation into therapeutic agents. The journey of imidazole-based drugs highlights the power of rational drug design and the iterative process of discovery and optimization.

The Dawn of Antifungal Therapy: Clotrimazole

Discovered in the late 1960s by researchers at Bayer, clotrimazole was one of the first broad-spectrum azole antifungal agents.[13][14][15][16] Its discovery marked a significant milestone in the treatment of mycotic infections.

Mechanism of Action: Clotrimazole inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[13] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, clotrimazole increases cell membrane permeability, leading to the leakage of cellular contents and ultimately, fungal cell death.[13]

Clotrimazole_MOA Clotrimazole Clotrimazole Lanosterol_Demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Clotrimazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to

Sources

An In-depth Technical Guide to the Preliminary Screening of 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Early-Stage Drug Discovery

Foreword: The Rationale for Investigating 3-(1H-imidazol-1-yl)propanamide

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in essential biomolecules like histidine and its role as a versatile pharmacophore have led to the development of a wide array of therapeutic agents with activities spanning antifungal, anticancer, anti-inflammatory, and antioxidant domains.[1][2] The propanamide linkage to the imidazole ring in this compound presents a unique scaffold that warrants investigation. This guide outlines a comprehensive preliminary screening strategy to elucidate the therapeutic potential of this molecule, drawing upon established methodologies and insights from structurally related compounds. Our approach is grounded in the hypothesis that the unique combination of the imidazole pharmacophore and the flexible propanamide chain may confer novel biological activities.

Part 1: Proposed Preliminary Screening Workflow

The initial screening of a novel compound should be broad enough to capture a range of potential activities, yet focused enough to be resource-efficient. Based on the known biological profiles of imidazole derivatives, we propose a two-pronged primary screening approach targeting its potential antifungal and anticancer properties.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays & Hit Validation A This compound Synthesis & Characterization B Antifungal Activity Screening A->B Test Compound C Anticancer Activity Screening A->C Test Compound D MIC Determination (Broad Panel) B->D Promising Hits E Cytotoxicity (IC50) Determination (NCI-60 Panel) C->E Promising Hits F Mechanism of Action Studies D->F E->F G Structure-Activity Relationship (SAR) Exploration F->G

Caption: Proposed workflow for the preliminary screening of this compound.

Part 2: In Vitro Antifungal Activity Screening

Rationale: Azole compounds, which include imidazoles like miconazole and fluconazole, are mainstays in antifungal therapy.[3][4] They primarily act by inhibiting fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane. The structural similarity of this compound to these established antifungal agents makes this a logical starting point for screening. Several studies on related 3-(1H-imidazol-1-yl)propane derivatives have demonstrated significant anti-Candida activity, often surpassing that of fluconazole.[3][4][5][6]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

  • Microorganism Preparation:

    • Obtain clinical isolates of Candida albicans and Candida tropicalis, including fluconazole-resistant strains to assess activity against resistant phenotypes.[3][5]

    • Culture the yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Preparation and Dilution:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions in a 96-well microtiter plate using RPMI 1640 medium to obtain a range of test concentrations (e.g., 0.0625 to 64 µg/mL).

    • Include fluconazole and miconazole as positive controls and a drug-free well (containing DMSO at the same concentration as the test wells) as a negative control.

  • Incubation and MIC Determination:

    • Inoculate each well with the prepared yeast suspension.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible yeast growth compared to the drug-free control.

Hypothetical Preliminary Antifungal Screening Results
CompoundCandida albicans MIC (µg/mL)Candida tropicalis MIC (µg/mL)
This compound816
Fluconazole>64>64
Miconazole48

Interpretation of Hypothetical Results: These hypothetical results suggest that this compound exhibits moderate antifungal activity, notably against fluconazole-resistant strains. While not as potent as miconazole in this scenario, its efficacy against resistant strains would warrant further investigation and potential optimization through structure-activity relationship (SAR) studies.

Part 3: In Vitro Anticancer Activity Screening

Rationale: The imidazole scaffold is present in numerous anticancer agents.[2] Its derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including those of the breast, liver, and urothelial carcinoma.[7][8][9] The mechanism of action for such compounds can be diverse, ranging from inhibition of key signaling kinases like VEGFR-2 to the induction of apoptosis.[7][9] Therefore, a preliminary screen against a panel of cancer cell lines is a critical step in evaluating the potential of this compound as an anticancer agent.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Line Maintenance:

    • Culture human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and T24 (urothelial carcinoma), in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding and Treatment:

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay and Data Analysis:

    • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Hypothetical Preliminary Anticancer Screening Results
CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)T24 IC50 (µM)
This compound25.542.861.3
Doxorubicin0.81.21.5

Interpretation of Hypothetical Results: These hypothetical IC50 values suggest that this compound possesses modest cytotoxic activity against the tested cancer cell lines. While its potency does not match that of the standard chemotherapeutic agent doxorubicin, these results would justify further investigation. The differential sensitivity of the cell lines could hint at a specific mechanism of action that is more relevant in certain cancer types.

Part 4: Discussion and Future Directions

The proposed preliminary screening of this compound provides a foundational assessment of its potential therapeutic value. The hypothetical results, based on the activities of structurally related compounds, suggest that this molecule could be a promising starting point for the development of new antifungal or anticancer agents.

Should the preliminary screening yield positive results, the following steps would be logical progressions:

  • Broad-Spectrum Screening: Expand the antifungal screening to a wider panel of fungal pathogens, including various Candida and Aspergillus species. Similarly, the anticancer screening could be extended to the NCI-60 human tumor cell line panel for a more comprehensive assessment of its activity profile.[10]

  • Mechanism of Action Studies: For promising antifungal hits, investigations into the inhibition of ergosterol biosynthesis or other fungal-specific targets would be warranted. For anticancer leads, studies could focus on cell cycle analysis, apoptosis induction assays (e.g., caspase activation, PARP cleavage), and kinase inhibition profiling.[9]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and screen a library of analogues of this compound to identify key structural features that enhance potency and selectivity. This could involve modifications to the propanamide linker or substitutions on the imidazole ring.

G cluster_0 Initial Hit cluster_1 Lead Optimization cluster_2 Candidate Drug A This compound B SAR Studies A->B Identified Activity C Analogue Synthesis B->C D In Vitro & In Vivo Testing C->D E ADME/Tox Profiling D->E E->B F Preclinical Candidate E->F Optimized Properties

Caption: A logical progression from initial hit to preclinical candidate.

Conclusion

This technical guide provides a robust framework for the preliminary screening of this compound. By leveraging established protocols and drawing insights from the rich chemistry of imidazole-containing compounds, researchers can efficiently and effectively evaluate the therapeutic potential of this novel molecule. The path from a preliminary hit to a clinical candidate is long and challenging, but a well-designed initial screening cascade is the critical first step in this journey.

References

  • Attia, M. I., Zakaria, A. S., Almutairi, M. S., & Ghoneim, S. W. (2013). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 18(10), 12208-12221. [Link]

  • MDPI. (n.d.). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. [Link]

  • Attia, M. I., Zakaria, A. S., Almutairi, M. S., & Ghoneim, S. W. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. Molecules (Basel, Switzerland), 18(10), 12208–12221. [Link]

  • Attia, M. I., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7, 165. [Link]

  • ResearchGate. (n.d.). In vitro anti-proliferative activity of the target compounds 1–15. [Link]

  • Li, Y., et al. (2022). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 65(15), 10419-10440. [Link]

  • Kaur, R., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(4), 1005. [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Biologically important compounds of imidazole. [Link]

  • Kim, Y., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Scientific Reports, 15, 12345. [Link]

  • ResearchGate. (n.d.). In vitro anticancer activity of imidazole derivatives. [Link]

  • Kumar, A., et al. (2021). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of the Serbian Chemical Society, 86(1), 1-11. [Link]

  • Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2935-2949. [Link]

  • ResearchGate. (2025). Anticancer Activity of the AmideImidazole Compound on Cancer Cell Lines: An In-Vitro Study. [Link]

  • Attia, M. I., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 165. [Link]

Sources

A Senior Application Scientist's Guide to the Theoretical Modeling of 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous bioactive natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and ability to form hydrogen bonds make it a "privileged scaffold" in drug design.[3] This guide provides an in-depth, practical framework for the theoretical modeling of 3-(1H-imidazol-1-yl)propanamide, a molecule combining the versatile imidazole ring with a flexible propanamide linker. By leveraging a multi-faceted computational approach encompassing Density Functional Theory (DFT), Molecular Dynamics (MD), and Quantum Theory of Atoms in Molecules (QTAIM), researchers can elucidate the structural, electronic, and dynamic properties of this molecule. The insights gained are invaluable for predicting its chemical reactivity, understanding its potential interactions with biological targets, and rationally guiding the development of new therapeutics.

Introduction: The Significance of the Imidazole-Propanamide Scaffold

The imidazole ring is a five-membered aromatic heterocycle that is integral to a vast range of biological molecules and pharmaceuticals, including antifungals, antibacterials, and H₂-receptor antagonists.[3][5][6] Its ionizable nature and capacity for hydrogen bonding often confer favorable pharmacokinetic properties.[1][6] When coupled with a propanamide tail, as in this compound, the resulting scaffold presents a unique combination of a rigid, aromatic core and a flexible, hydrogen-bonding side chain. This structure is analogous to moieties found in compounds developed as anti-inflammatory agents and anti-Candida candidates, highlighting its potential pharmacological relevance.[7][8]

Theoretical modeling provides a powerful, cost-effective lens through which to explore the molecule's conformational landscape, electronic distribution, and reactivity hotspots. This in silico approach allows us to build a foundational understanding of its structure-activity relationship (SAR) before undertaking extensive and costly experimental synthesis and testing.

Part I: Foundational Computational Methodologies

A robust theoretical investigation relies on a synergistic application of multiple computational techniques. Each method provides a unique piece of the puzzle, and their combination yields a holistic understanding of the molecule's behavior from the quantum to the classical level.

Pillar 1: Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is exceptionally powerful for determining optimized molecular geometries, vibrational frequencies, and a host of electronic properties.

  • Causality of Choice: We select DFT because it offers an excellent balance of computational accuracy and efficiency for medium-sized organic molecules. The B3LYP hybrid functional, in particular, has been extensively tested and validated for its performance in calculating the thermochemistry of organic compounds.[9][10] Coupling it with a Pople-style basis set like 6-311++G(d,p) ensures a robust description of the electron distribution. The diffuse functions (++) are crucial for molecules with potential non-covalent interactions and lone pairs, while the polarization functions (d,p) allow for the accurate modeling of bond angles and molecular shape.[11]

Pillar 2: Molecular Dynamics (MD)

MD simulation is a computational method for analyzing the physical movements of atoms and molecules over time. It allows us to observe conformational flexibility and interactions with a solvent environment, which are critical for biological activity.

  • Causality of Choice: A static, optimized structure from DFT does not capture the dynamic reality of a molecule in solution. The propanamide linker introduces significant conformational freedom. MD simulations are essential to explore the accessible conformational space, identify low-energy conformers, and understand how the molecule interacts with its environment (e.g., water), which profoundly influences its behavior at a biological target.[12][13]

Pillar 3: Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a model that uses the topology of the electron density to define chemical concepts such as atoms and chemical bonds.[14][15] It provides a rigorous framework for characterizing the nature of atomic interactions, from strong covalent bonds to weak non-covalent interactions.

  • Causality of Choice: To fully understand the molecule's stability and potential interaction modes, we must characterize the bonds that hold it together. QTAIM allows us to move beyond simple line drawings of bonds and quantitatively analyze the electron density at critical points between atoms.[16][17] This analysis reveals the strength and nature (e.g., covalent vs. electrostatic) of intramolecular interactions, such as hydrogen bonds, which are vital for molecular conformation and receptor binding.

Part II: A Validated Workflow for Modeling this compound

This section presents a step-by-step, self-validating protocol for the comprehensive theoretical analysis of the target molecule.

G cluster_0 DFT Analysis cluster_1 MD & Docking Analysis A 1. Molecular Construction (e.g., Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Analysis (Validation Step) B->C Optimized Geometry D 4. Electronic Property Analysis (HOMO-LUMO, MEP) C->D Validated Minimum F 6. System Preparation (Force Field, Solvation) C->F Validated Structure E 5. Advanced Analysis (QTAIM) D->E G 7. MD Simulation (GROMACS) F->G H 8. Trajectory Analysis (Conformational Sampling) G->H I 9. Molecular Docking (Predict Binding Modes) H->I Representative Conformer

Caption: Overall workflow for the theoretical modeling of this compound.
Step 1: Molecular Construction & Pre-Optimization
  • Action: Construct the 3D structure of this compound using molecular building software (e.g., Avogadro).

  • Protocol: Ensure correct atom connectivity and hybridization. Add hydrogen atoms. Perform an initial geometry cleanup using a computationally inexpensive force field (e.g., MMFF94) to generate a reasonable starting structure for DFT calculations.

  • Rationale: Starting with a sensible 3D geometry prevents the DFT calculation from getting trapped in a high-energy, unrealistic local minimum and reduces overall computation time.

Step 2: DFT Geometry Optimization
  • Action: Perform a full geometry optimization to find the lowest energy conformation of the molecule on the potential energy surface.

  • Protocol:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Method: B3LYP functional.[9][10]

    • Basis Set: 6-311++G(d,p).[11]

    • Convergence Criteria: Use tight convergence criteria for both the SCF cycle and the geometry optimization step to ensure a high-quality result (e.g., forces on each atom < 0.001 eV/Å).[18]

  • Rationale: This step is critical for obtaining accurate geometric parameters (bond lengths, angles), which are the foundation for all subsequent electronic property calculations.

Step 3: Vibrational Frequency Analysis (Protocol Validation)
  • Action: Calculate the harmonic vibrational frequencies at the same level of theory as the optimization.

  • Protocol: The calculation is typically performed immediately following optimization.[19]

  • Trustworthiness (Self-Validation): A successfully optimized structure representing a true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure, and requires the optimization to be re-run from a perturbed geometry. This step is a non-negotiable quality control check.

Parameter Description Expected Outcome
Imaginary Frequencies Vibrational modes with a negative force constant.0 for a stable minimum energy structure.
Zero-Point Energy The residual vibrational energy at 0 K.A positive value, used for thermochemical corrections.
IR/Raman Spectra Predicted vibrational spectra.Can be compared with experimental data if available.
Caption: Key outputs from the vibrational frequency analysis used for validation.
Step 4: Electronic Property Analysis
  • Action: Analyze the electronic wavefunction of the optimized structure to understand its reactivity.

  • Frontier Molecular Orbitals (HOMO & LUMO):

    • Protocol: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Expertise: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[20] The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability.[21][22] A smaller gap suggests the molecule is more reactive and more easily excitable.[22][23]

  • Molecular Electrostatic Potential (MEP):

    • Protocol: Generate an MEP surface, which maps the electrostatic potential onto the electron density surface.

    • Expertise: The MEP map visually identifies the charge distribution.[24] Regions of negative potential (typically colored red/orange) are electron-rich and susceptible to electrophilic attack (e.g., the amide oxygen and the non-protonated imidazole nitrogen). Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack (e.g., the amide protons and the imidazole C-H protons).

Property Significance Predicted Loci on this compound
HOMO Electron-donating regionsLikely localized on the electron-rich imidazole ring.
LUMO Electron-accepting regionsOften distributed across the molecule, potentially involving the amide carbonyl group.
ΔE (HOMO-LUMO Gap) Chemical Reactivity/StabilityA quantitative measure of molecular stability.
MEP (Negative) Nucleophilic centersCarbonyl oxygen, N3 of the imidazole ring.
MEP (Positive) Electrophilic centersAmide N-H protons, Imidazole C-H protons.
Caption: Summary of key electronic properties and their interpretation.
Step 5: Molecular Dynamics (MD) Simulation
  • Action: Simulate the dynamic behavior of a single molecule in a solvent to explore its conformational flexibility.

  • Protocol (using GROMACS): [25][26][27]

    • Topology Generation: Use a tool like the CGenFF server to generate a CHARMM-compatible topology for the DFT-optimized structure.[25]

    • System Setup: Place the molecule in the center of a periodic simulation box (e.g., a 3x3x3 nm cube) using gmx editconf.[25][28]

    • Solvation: Fill the box with a pre-equilibrated water model (e.g., SPC/E or TIP3P) using gmx solvate.[25][29][30]

    • Neutralization: Add ions (e.g., Na+ or Cl-) to neutralize the system if necessary.

    • Energy Minimization: Perform a steep descent energy minimization to relax the solvent and remove any steric clashes.[30]

    • Equilibration: Perform two short equilibration phases: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the desired temperature and pressure.[30]

    • Production Run: Run the main simulation for a duration sufficient to sample conformational changes (e.g., 50-100 ns).[25]

  • Rationale: This detailed, multi-step process ensures that the simulation starts from a physically realistic state and that the resulting trajectory accurately reflects the molecule's behavior under physiological conditions. The equilibration steps are crucial for stabilizing the system's thermodynamic properties before the production run.

G A 1. Generate Topology (Force Field Parameters) B 2. Create Simulation Box & Solvate A->B C 3. Energy Minimization (Relax System) B->C D 4. NVT Equilibration (Temperature Stabilization) C->D E 5. NPT Equilibration (Pressure Stabilization) D->E F 6. Production MD Run (Data Collection) E->F

Caption: Step-by-step workflow for setting up an MD simulation in GROMACS.

Part III: Advanced Applications in Drug Development

The validated and characterized molecular model serves as a powerful tool for predicting interactions relevant to drug discovery.

Molecular Docking

The primary application of a robust molecular model is in predicting its binding affinity and orientation within the active site of a protein target.[31] Imidazole derivatives are known to target a wide range of proteins, including kinases and metabolic enzymes.[7][32]

  • Protocol:

    • Target Selection: Identify a relevant protein target (e.g., p38 MAP kinase, a known target for some imidazole derivatives).[7]

    • Receptor Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.

    • Ligand Preparation: Use the low-energy conformer obtained from DFT optimization or a representative structure from the most populated cluster in the MD simulation.

    • Docking Simulation: Use software like AutoDock or MOE to dock the ligand into the defined active site of the receptor.[33]

  • Expertise & Interpretation: The docking results are scored based on binding energy, providing a rank-ordering of potential binding poses.[32] Analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is critical for SAR studies and can guide the design of more potent analogues.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical modeling of this compound. By integrating DFT for accurate structural and electronic characterization with MD simulations for dynamic and conformational analysis, researchers can build a highly detailed and validated molecular model. This model is not merely an academic exercise; it is a predictive tool. It provides a quantum-level understanding of the molecule's intrinsic properties and serves as a direct input for advanced applications like molecular docking, thereby accelerating the rational design and discovery of new imidazole-based therapeutics.

References

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  • American Crystallographic Association. (n.d.). QTAIM: quantum theory of atoms in molecules. ACA. Retrieved from [Link]

  • Bioinformatics Explained. (2023). Small molecules MD simulation using Gromacs [Video]. YouTube. Retrieved from [Link]

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  • Hashmi, M. A. (2025). Performing Live QTAIM Analysis in Multiwfn | Understanding Bond Critical Points (BCPs) [Video]. YouTube. Retrieved from [Link]

  • Aghabozorg, S., et al. (2023). The MC-QTAIM analysis reveals an exotic bond in the coherently quantum superposed Malonaldehyde. arXiv. Retrieved from [Link]

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  • Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • Vijesh, A. M., et al. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Retrieved from [Link]

  • El-Sonbati, A. Z., et al. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules. Retrieved from [Link]

  • Isloor, A. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Semantic Scholar. Retrieved from [Link]

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  • Perdew, J. P., et al. (2005). Energies of organic molecules and atoms in density functional theory. SciSpace. Retrieved from [Link]

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  • He, R., et al. (2011). Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment. The Journal of Chemical Physics. Retrieved from [Link]

  • Vijesh, A. M., et al. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Semantic Scholar. Retrieved from [Link]

  • George, C., et al. (1999). Hydrogen Bonding and Density Functional Calculations: The B3LYP Approach as the Shortest Way to MP2 Results. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Bragitoff. (2025). TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI [Video]. YouTube. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC. Retrieved from [Link]

  • Bendjeddou, A., et al. (2016). Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul. Semantic Scholar. Retrieved from [Link]

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Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Screening of 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 3-(1H-imidazol-1-yl)propanamide, a small molecule featuring a core imidazole scaffold. Based on the well-documented biological activities of imidazole-containing compounds, a multi-tiered screening strategy is proposed. The primary focus is on evaluating the compound's potential as an inhibitor of Histone Deacetylases (HDACs) and Cytochrome P450 (CYP) enzymes, two major target classes for this structural motif.[1][2] Secondary screening protocols to assess general cytotoxicity and potential antifungal activity are also detailed to build a comprehensive preliminary profile of the compound's biological effects. This guide is intended for researchers in drug discovery and development, providing not just step-by-step protocols but also the scientific rationale behind the experimental design.

Introduction: The Rationale for a Targeted Screening Approach

The imidazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to engage with various biological targets. Its nitrogen atoms can act as hydrogen bond donors and acceptors and, critically, can coordinate with metal ions present in the active sites of many enzymes.[3] This property is central to the inhibitory activity of numerous imidazole-containing drugs.

Two prominent examples of enzyme families targeted by imidazole compounds are:

  • Histone Deacetylases (HDACs): These are zinc-dependent enzymes crucial for epigenetic regulation. The imidazole moiety can serve as an effective "cap" group in HDAC inhibitor pharmacophores, which typically consist of a zinc-binding group, a linker, and a cap that interacts with the rim of the active site.[4][5] Dysregulation of HDACs is implicated in various cancers, making them a key therapeutic target.[1]

  • Cytochrome P450 (CYP) Enzymes: These are heme-containing monooxygenases vital for drug metabolism. The nitrogen atom of the imidazole ring can directly coordinate with the heme iron, often leading to potent, reversible inhibition.[6] Assessing CYP inhibition is a mandatory step in drug development to predict potential drug-drug interactions.[2][7]

Given this precedent, the in vitro screening of this compound should prioritize these two target classes. A suggested screening cascade is outlined below.

G cluster_primary Primary Screening cluster_secondary Secondary Screening HDAC HDAC Inhibition Assay (Fluorometric) Cyto Cytotoxicity Assay (Resazurin) HDAC->Cyto CYP CYP450 Inhibition Assay (Human Liver Microsomes) CYP->Cyto Antifungal Antifungal Assay (Broth Microdilution) Cyto->Antifungal If non-cytotoxic Hit Hit Confirmation & Lead Optimization Antifungal->Hit Start This compound Start->HDAC Determine IC50 Start->CYP Determine IC50 for major isoforms

Caption: Proposed in vitro screening cascade for this compound.

Primary Screening Protocols

Protocol 1: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

2.1.1. Principle

This assay quantifies HDAC activity using a fluorogenic substrate, such as Boc-Lys(Ac)-AMC. In the presence of active HDAC enzymes, the acetyl group is removed from the lysine residue. A developing agent, typically a protease like trypsin, then cleaves the deacetylated substrate to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[8][9] The fluorescence intensity, measured at Ex/Em ≈ 360/460 nm, is directly proportional to the HDAC activity. An inhibitor will reduce the rate of AMC release.[5]

2.1.2. Materials

  • Test Compound: this compound, dissolved in DMSO

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Human recombinant HDAC enzyme (e.g., HDAC1) or HeLa nuclear extract

  • HDAC Inhibitor (Positive Control): Trichostatin A (TSA)[10]

  • Developer Solution (e.g., Trypsin in assay buffer with TSA to stop the HDAC reaction)

  • Black, opaque 96-well microplates

  • Fluorescence microplate reader

2.1.3. Step-by-Step Methodology

  • Compound Preparation: Prepare a 2X serial dilution of this compound in HDAC Assay Buffer. The final DMSO concentration in the assay should not exceed 1%. Also, prepare 2X solutions of TSA (positive control) and a vehicle control (buffer with DMSO).

  • Reaction Setup: To each well of a black 96-well plate, add 50 µL of the 2X compound dilutions, 2X TSA, or 2X vehicle control.

  • Enzyme Addition: Dilute the HDAC enzyme stock in cold assay buffer to a 2X working concentration. Add 25 µL of the diluted enzyme to each well. For a "no enzyme" control, add 25 µL of assay buffer.

  • Substrate Addition & Incubation: Dilute the fluorogenic HDAC substrate to a 4X working concentration in assay buffer. Initiate the reaction by adding 25 µL of the 4X substrate to each well. The final volume will be 100 µL.

  • Incubation: Mix the plate gently on an orbital shaker and incubate at 37°C for 60 minutes, protected from light.

  • Reaction Termination and Development: Stop the enzymatic reaction by adding 50 µL of Developer Solution to each well. The TSA in the developer solution will halt further deacetylation.

  • Development Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.[5]

  • Fluorescence Measurement: Read the fluorescence on a microplate reader using an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[10]

2.1.4. Data Analysis

  • Subtract the average fluorescence of the "no enzyme" control wells from all other wells.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_No_Enzyme) / (Signal_Vehicle_Control - Signal_No_Enzyme))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended ConcentrationPurpose
Test Compound0.1 nM to 100 µM (10-point curve)Determine dose-dependent inhibition
Trichostatin A (TSA)1 µMPositive control for inhibition
HDAC Substrate20 µM (or at Kₘ)Substrate for the enzymatic reaction
HDAC1 Enzyme1-5 ng/wellSource of enzymatic activity
DMSO≤ 1% final concentrationVehicle for compound dissolution
Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

2.2.1. Principle

This assay assesses the potential of a compound to inhibit the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[11] The test compound is incubated with human liver microsomes (HLM), which contain the CYP enzymes, and a specific probe substrate for each isoform.[12] An NADPH regenerating system is added to initiate the metabolic reaction. The reaction is stopped, and the formation of the specific metabolite is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A reduction in metabolite formation in the presence of the test compound indicates inhibition.[13]

2.2.2. Materials

  • Test Compound: this compound, dissolved in DMSO

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase)

  • CYP Probe Substrates and known inhibitors (see table below)

  • Acetonitrile with an internal standard (e.g., Labetalol) for reaction termination

  • 96-well incubation plates and collection plates

  • LC-MS/MS system

2.2.3. Step-by-Step Methodology

  • Preparation: Prepare working solutions of the test compound, positive control inhibitors, and probe substrates in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM (e.g., final concentration 0.2 mg/mL), and the test compound at various concentrations (or positive control inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Add the probe substrate and the NADPH regenerating system to each well to start the reaction.

  • Incubation: Incubate at 37°C for the specified time (e.g., 10-30 minutes), ensuring linearity of the reaction.

  • Reaction Termination: Stop the reaction by adding an excess volume (e.g., 2 volumes) of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the metabolite formation using a validated LC-MS/MS method.

2.2.4. Data Analysis

  • Calculate the peak area ratio of the metabolite to the internal standard.

  • Determine the percent inhibition at each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the curve to determine the IC₅₀ value for each CYP isoform.

CYP IsoformProbe SubstrateMetabolitePositive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenFurafylline
CYP2C9 Diclofenac4'-hydroxy DiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-hydroxy MephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4 Midazolam1'-hydroxy MidazolamKetoconazole

Table adapted from FDA guidance and common industry practices.[14]

G cluster_workflow CYP Inhibition Assay Workflow Prep Prepare Reagents (HLM, Compound, Substrate) Incubate Combine & Pre-incubate (37°C, 5 min) Prep->Incubate Initiate Initiate Reaction (Add NADPH System) Incubate->Initiate React Incubate (37°C, 10-30 min) Initiate->React Stop Terminate Reaction (Cold Acetonitrile + IS) React->Stop Analyze Centrifuge & Analyze (LC-MS/MS) Stop->Analyze Result Calculate IC50 Analyze->Result

Caption: General workflow for an in vitro CYP450 inhibition assay.

Secondary Screening Protocols

Protocol 3: Resazurin Cell Viability (Cytotoxicity) Assay

3.1.1. Principle

This assay provides a preliminary assessment of the compound's general cytotoxicity. Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial reductases in metabolically active (viable) cells to the pink, highly fluorescent resorufin.[1][15] The amount of resorufin produced is proportional to the number of viable cells. A decrease in fluorescence indicates a cytotoxic or anti-proliferative effect.[3]

3.1.2. Materials

  • Test Compound: this compound, dissolved in DMSO

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[1]

  • Positive Control (e.g., Doxorubicin)

  • Sterile, clear-bottom, black-walled 96-well plates

  • Fluorescence microplate reader

3.1.3. Step-by-Step Methodology

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Resazurin Addition: Add 20 µL of the resazurin solution to each well.[1]

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to resorufin.

  • Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[15]

3.1.4. Data Analysis

  • Subtract the average fluorescence from "medium only" blank wells.

  • Calculate the percent viability for each concentration relative to the vehicle control.

  • Plot percent viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Antifungal Susceptibility Testing

3.2.1. Principle

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a fungal strain, such as Candida albicans. It is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[16] The compound is serially diluted in a 96-well plate, and a standardized inoculum of the fungus is added. The MIC is the lowest compound concentration that prevents visible fungal growth after incubation.[17]

3.2.2. Materials

  • Test Compound: this compound, dissolved in DMSO

  • Fungal Strain (e.g., Candida albicans ATCC 90028)

  • Growth Medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)

  • Positive Control (e.g., Fluconazole)

  • Sterile, U-bottom 96-well microplates

  • Spectrophotometer

3.2.3. Step-by-Step Methodology

  • Inoculum Preparation: Culture the fungal strain and prepare a standardized inoculum suspension in the growth medium, adjusting the cell density to a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound and fluconazole in the growth medium to achieve a final volume of 100 µL per well.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no visible growth (or significant inhibition compared to the growth control) is observed.

References

  • Bressi, J. C., et al. (2010). Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 20(10), 3138-41. [Link]

  • Scott, E. E., & Halpert, J. R. (2005). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1165-1172. [Link]

  • Ogu, C. C., & Maxa, J. L. (2000). Drug interactions due to cytochrome P450. Proceedings (Baylor University. Medical Center), 13(4), 421–423. [Link]

  • Uzzaman, S., et al. (2018). Resazurin Cell Viability Assay: A Versatile Tool for Drug Discovery. Methods and Protocols, 1(4), 21. [Link]

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Application Notes & Protocols: A Researcher's Guide to Evaluating 3-(1H-imidazol-1-yl)propanamide for Antifungal Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of drug-resistant fungal pathogens necessitates the discovery and characterization of novel antifungal agents. Imidazole derivatives have historically been a cornerstone of antifungal therapy, primarily by disrupting fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[1][2] This document provides a comprehensive guide for researchers on how to conduct a systematic in vitro evaluation of a novel imidazole compound, 3-(1H-imidazol-1-yl)propanamide , for its potential antifungal properties. These protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4][5][6] The guide covers foundational assays such as broth microdilution and disk diffusion, confirmatory tests like time-kill studies, and mechanistic explorations into the ergosterol pathway.

Introduction: The Rationale for Investigating Imidazole Derivatives

The imidazole functional group is a key pharmacophore in many successful antifungal drugs, including miconazole and ketoconazole.[1][2][7] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a critical step in the conversion of lanosterol to ergosterol.[7][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to altered membrane permeability, disruption of cellular processes, and ultimately, cell death.[7][9][10]

The compound this compound contains the characteristic imidazole ring, making it a rational candidate for antifungal screening. While specific data on this propanamide derivative is limited, related structures have demonstrated significant anti-Candida activity.[11][12][13][14] This guide, therefore, outlines a rigorous, multi-step workflow to characterize its antifungal profile, from initial screening to preliminary mechanism-of-action studies.

Foundational Principles & Experimental Causality

A successful antifungal evaluation hinges on a logical progression of experiments. The workflow is designed to first establish if the compound has activity (screening), then quantify that activity (susceptibility testing), and finally, to understand how it works (mechanistic studies).

G cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Characterization of Activity cluster_2 Phase 3: Mechanism of Action & Safety A Compound Preparation (Stock Solution) B Broth Microdilution Assay (Determine MIC) A->B Test Compound C Disk Diffusion Assay (Qualitative Screen) A->C Test Compound G Mammalian Cell Cytotoxicity Assay A->G Evaluate Safety D Minimum Fungicidal Concentration (MFC) Assay B->D Based on MIC F Ergosterol Pathway Investigation B->F Investigate Target E Time-Kill Kinetic Assay D->E Confirm Fungicidal vs. Fungistatic

Figure 1. Experimental Workflow. This diagram illustrates the logical progression for evaluating a novel antifungal compound, from initial screening to characterization and preliminary safety assessment.

Core Protocols: From Screening to Mechanistic Insight

Preparation of Compound Stock Solutions

Accurate and reproducible results begin with proper compound handling.

Protocol 1: Stock Solution Preparation

  • Solvent Selection: Begin by assessing the solubility of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for antifungal testing.

  • High-Concentration Stock: Prepare a 10 mg/mL stock solution in 100% DMSO. Ensure the compound is fully dissolved using a vortex mixer.

  • Working Solutions: Subsequent dilutions for assays should be made in the appropriate culture medium (e.g., RPMI-1640). It is critical to ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

  • Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Antifungal Susceptibility Testing

The primary goal of this phase is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the fungus.[15]

Protocol 2: Broth Microdilution MIC Assay (CLSI M27/M60 & EUCAST E.DEF 7.3 Guidelines) [3][16][17]

  • Fungal Inoculum Preparation:

    • Culture the selected fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the inoculum density to 1-5 x 10^6 cells/mL using a spectrophotometer (OD at 530 nm) or a hemocytometer.

    • Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve the final testing inoculum of 1-5 x 10^3 cells/mL.

  • Plate Preparation:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12.

    • Add 200 µL of the working solution of this compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the total volume to 200 µL and halves the drug concentration to the final desired levels.

    • Incubate the plate at 35°C for 24-48 hours.[3]

  • Reading the MIC:

    • The MIC is the lowest drug concentration where there is a significant reduction in growth (typically ≥50% for azoles against yeasts) compared to the growth control well.[3] This can be assessed visually or with a plate reader (OD at 530 nm).

Protocol 3: Disk Diffusion Assay (Qualitative Screen based on CLSI M44) [18]

  • Plate Preparation: Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Inoculum Lawn: Spread the adjusted fungal inoculum evenly across the surface of the agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Compound Application: Pipette a fixed amount (e.g., 10 µL) of a known concentration of this compound stock solution onto a disk. A solvent control disk (DMSO only) must be included.

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • Interpretation: Measure the diameter (in mm) of the zone of growth inhibition around the disk. A larger zone diameter suggests greater antifungal activity.

Determining Fungicidal vs. Fungistatic Activity

While the MIC indicates growth inhibition, it doesn't distinguish between killing the fungus (fungicidal) or merely preventing its growth (fungistatic).

Protocol 4: Minimum Fungicidal Concentration (MFC) Determination

  • Procedure: Following the MIC determination from the broth microdilution assay (Protocol 2), take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto an SDA plate.

  • Incubation: Incubate the SDA plate at 35°C for 48 hours.

  • Interpretation: The MFC is the lowest drug concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.[15]

Table 1: Example MIC and MFC Data

Fungal SpeciesCompoundMIC (µg/mL)MFC (µg/mL)Interpretation
Candida albicansThis compound816Fungicidal
Candida albicansFluconazole (Control)1>64Fungistatic
Aspergillus fumigatusThis compound1632Fungicidal
Aspergillus fumigatusVoriconazole (Control)0.52Fungicidal

Investigating the Mechanism of Action

Given its imidazole structure, the most probable mechanism of action for this compound is the inhibition of ergosterol biosynthesis.[7][8]

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibitor This compound (Hypothesized Action) inhibitor->enzyme Inhibition enzyme->ergosterol

Figure 2. Hypothesized Mechanism of Action. Imidazole antifungals are known to inhibit the enzyme Lanosterol 14α-demethylase, blocking the synthesis of ergosterol and disrupting the fungal cell membrane.

Protocol 5: Ergosterol Quantification Assay

  • Fungal Culture: Grow the fungal cells (e.g., C. albicans) to mid-log phase in a suitable broth.

  • Treatment: Expose the cells to sub-inhibitory (0.25x and 0.5x MIC) and inhibitory (1x MIC) concentrations of this compound for several hours. Include a no-drug control.

  • Cell Harvest & Saponification:

    • Harvest the cells by centrifugation and wash them.

    • Add 25% alcoholic potassium hydroxide solution to the cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction:

    • After cooling, extract the non-saponifiable lipids (including ergosterol and lanosterol) by adding n-heptane and sterile water, followed by vigorous vortexing.

    • Collect the upper n-heptane layer.

  • Spectrophotometric Analysis:

    • Scan the absorbance of the n-heptane extract from 240 nm to 300 nm.

    • Ergosterol has a characteristic four-peaked curve, with a peak at 281.5 nm. A decrease in this peak and a simultaneous increase in the absorbance around 242 nm (indicative of lanosterol precursor accumulation) in drug-treated samples compared to the control strongly suggests inhibition of the ergosterol biosynthesis pathway.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of this compound as a potential antifungal agent. By following standardized protocols, researchers can generate reliable and comparable data on its MIC, MFC, and likely mechanism of action. Positive results from these assays would warrant further investigation, including time-kill kinetic studies, testing against a broader panel of clinical isolates (including resistant strains), and in vitro cytotoxicity assays against mammalian cell lines to assess its therapeutic index. The systematic approach outlined here is a critical first step in the long journey of antifungal drug development.

References

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Application Notes and Protocols for the Investigation of 3-(1H-imidazol-1-yl)propanamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Imidazole Scaffolds in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, recognized for its stability, water solubility, and capacity for hydrogen bonding.[1] This five-membered heterocyclic structure is a key component in numerous clinically approved anticancer drugs, including dacarbazine and nilotinib.[2][3] Imidazole derivatives exert their anticancer effects through a variety of mechanisms, such as enzyme inhibition, DNA binding, receptor regulation, and disruption of the microtubule cytoskeleton.[1][4] Recent research has highlighted their potential to induce apoptosis, trigger cell cycle arrest, and inhibit crucial protein kinases involved in cancer cell signaling and proliferation.[4][5] This document provides a comprehensive guide for the preclinical evaluation of a novel imidazole derivative, 3-(1H-imidazol-1-yl)propanamide, in various cancer cell lines. While specific data on this compound is not yet prevalent in the literature, the protocols and strategies outlined herein are based on established methodologies for assessing the anticancer potential of new chemical entities.[6][7][8]

Compound of Interest: this compound

This compound is a small molecule featuring a central imidazole ring linked to a propanamide group. While its specific biological activity is yet to be fully elucidated, its structural similarity to other bioactive imidazole-containing compounds suggests it may possess anticancer properties. The following sections provide a roadmap for a systematic investigation of this compound's efficacy and mechanism of action in cancer cell lines.

Phase 1: Initial Cytotoxicity Screening

The first step in evaluating a novel compound is to determine its cytotoxic and anti-proliferative effects across a panel of cancer cell lines. A colorimetric assay, such as the MTT assay, is a reliable method for this initial screening.[6]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis cell_culture 1. Culture selected cancer cell lines cell_harvest 2. Harvest cells in logarithmic growth phase cell_seed 3. Seed cells into 96-well plates compound_prep 4. Prepare serial dilutions of this compound compound_add 5. Treat cells with varying concentrations of the compound cell_seed->compound_add incubation 6. Incubate for 24, 48, and 72 hours mtt_add 7. Add MTT reagent to each well incubation->mtt_add formazan_dissolve 8. Dissolve formazan crystals absorbance 9. Measure absorbance at 570 nm ic50 10. Calculate IC50 values G cluster_0 Potential Cellular Effects cluster_1 Molecular Mechanisms compound This compound cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) compound->cell_cycle_arrest apoptosis Apoptosis Induction compound->apoptosis cyclin_cdk Modulation of Cyclins/CDKs cell_cycle_arrest->cyclin_cdk caspase Caspase Activation apoptosis->caspase bcl2 Alteration of Bcl-2 Family Proteins apoptosis->bcl2

Caption: Potential mechanisms of action for an imidazole derivative.

Conclusion and Future Directions

The protocols and strategies outlined in this document provide a robust framework for the initial investigation of this compound as a potential anticancer agent. The initial cytotoxicity screening will identify sensitive cancer cell lines and effective concentration ranges. Subsequent mechanistic studies will shed light on how this compound exerts its effects, for instance, by inducing apoptosis or causing cell cycle arrest. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in animal models, to fully assess its therapeutic potential. The versatility of the imidazole scaffold continues to make it a promising area for the discovery of novel cancer therapies. [4][5]

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Available from: [Link]

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  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

  • Imidazoles as potential anticancer agents. PubMed Central (PMC). Available from: [Link]

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  • Sorrenti, V., et al. (2021). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. Molecules, 26(24), 7545. Available from: [Link]

  • Khan, I., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Molecules, 27(20), 7010. Available from: [Link]

  • Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl) - PubMed. Available from: [Link]

  • Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Science.gov. Available from: [Link]

  • Singh, S., et al. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry, 138, 106658. Available from: [Link]

  • Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway. PubMed. Available from: [Link]

  • Khan, I., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. MDPI. Available from: [Link]

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Application Notes and Protocols for the Enzymatic Characterization of 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the experimental design for characterizing 3-(1H-imidazol-1-yl)propanamide as a potential enzyme inhibitor. Recognizing the prevalence of the imidazole scaffold in clinically significant enzyme inhibitors, particularly those targeting metalloenzymes, this document provides a robust framework for its initial biochemical evaluation.[1][2][3] We present a series of protocols, from initial potency determination (IC50) to in-depth mechanism of action (MOA) studies. The protocols are centered around a representative enzyme class, Histone Deacetylases (HDACs), which are well-documented targets for imidazole-containing compounds and are implicated in numerous pathologies.[4][5][6] This application note is designed to be a self-validating system, offering causality behind experimental choices and ensuring technical accuracy for reliable and reproducible results.

Introduction: The Rationale for Investigating this compound as an Enzyme Inhibitor

The imidazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding.[2] This five-membered heterocycle is a core component of numerous FDA-approved drugs that function by inhibiting enzymes such as cytochrome P450s and histone deacetylases (HDACs).[1][7][8]

HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[4] Dysregulation of HDAC activity is a hallmark of many cancers and inflammatory diseases, making them a prime target for therapeutic intervention.[4][6] Given that many established HDAC inhibitors utilize a zinc-binding group to interact with the zinc ion in the enzyme's active site, and the imidazole moiety is a known zinc-binding pharmacophore, this compound represents a logical candidate for investigation as a novel HDAC inhibitor.

This guide provides a systematic approach to test this hypothesis, beginning with the determination of the compound's half-maximal inhibitory concentration (IC50) and progressing to detailed kinetic studies to elucidate its mechanism of inhibition.

Overall Experimental Workflow

The characterization of a potential enzyme inhibitor is a stepwise process. It begins with an initial screening to determine if the compound has inhibitory activity and at what concentration. This is followed by more detailed experiments to understand how the inhibitor interacts with the enzyme.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action (MOA) A Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) B IC50 Assay Setup (Serial Dilution of Inhibitor) A->B C Measure Enzyme Activity (e.g., Fluorescence) B->C D Data Analysis: Dose-Response Curve C->D E Calculate IC50 Value D->E F Kinetic Assay Setup (Varying [Substrate] and [Inhibitor]) E->F Proceed if IC50 is potent G Measure Initial Reaction Velocities (V₀) F->G H Data Analysis: Michaelis-Menten & Lineweaver-Burk Plots G->H I Determine Inhibition Type (Competitive, Non-competitive, etc.) H->I

Caption: Overall workflow for inhibitor characterization.

Materials and Reagents

  • Test Compound: this compound

  • Enzyme: Recombinant Human Histone Deacetylase (HDAC), e.g., HDAC1 or HDAC2 (commercially available)

  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer: Tris-based buffer, pH 8.0, containing NaCl, KCl, and a stabilizing agent like BSA.

  • Developer Solution: Trypsin or a similar protease to stop the HDAC reaction and cleave the deacetylated substrate.

  • Positive Control Inhibitor: A known HDAC inhibitor, such as Trichostatin A (TSA) or SAHA (Vorinostat).

  • Solvent: 100% Dimethyl Sulfoxide (DMSO) for stock solutions.

  • Microplates: Black, flat-bottom 96-well or 384-well plates for fluorescence assays.

  • Instrumentation: Microplate reader with fluorescence detection capabilities (Excitation/Emission appropriate for the substrate, e.g., 360 nm/460 nm for AMC-based substrates).

Protocol 1: Determination of IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[9][10] It is the standard measure of inhibitor potency.

Preparation of Solutions
  • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Enzyme Working Solution: Dilute the HDAC enzyme stock in assay buffer to a final concentration that yields a robust signal within the linear range of the assay (determined during assay development).

  • Substrate Working Solution: Dilute the fluorogenic substrate stock in assay buffer to a concentration equal to its Michaelis constant (Km), if known. If not, a concentration of 10-20 µM is a common starting point.

Assay Procedure
  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO only) and a positive control inhibitor.

  • Enzyme Addition: Add the enzyme working solution to each well containing the inhibitor or controls.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Add the substrate working solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination: Add the developer solution to each well to stop the reaction.

  • Signal Detection: Read the fluorescence on a microplate reader.

Data Analysis
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value from the dose-response curve.[10]

ParameterDescriptionExample Value
Top Maximum % Inhibition (should be ~100)100.2
Bottom Minimum % Inhibition (should be ~0)-1.5
LogIC50 Log of the inhibitor concentration at 50% inhibition-5.8
IC50 Concentration for 50% inhibition (derived from LogIC50)1.58 µM
HillSlope Steepness of the curve1.1

Protocol 2: Mechanism of Action (MOA) Studies

MOA studies determine how the inhibitor affects the enzyme's kinetics, specifically its interaction with the substrate.[6] This is crucial for understanding whether the inhibitor competes with the substrate, binds to a different site, or binds only to the enzyme-substrate complex.

Experimental Design

The core of this protocol is to measure the initial reaction velocity (V₀) at various substrate concentrations in the presence of several fixed concentrations of the inhibitor.

  • Inhibitor Concentrations: Choose 3-4 fixed concentrations of this compound based on its IC50 value (e.g., 0x, 0.5x, 1x, and 2x IC50).

  • Substrate Concentrations: For each inhibitor concentration, vary the substrate concentration over a wide range, typically from 0.1x to 10x the Km value of the substrate.

Assay Procedure

The assay is performed similarly to the IC50 determination, but with the matrix of varying substrate and inhibitor concentrations. The key is to measure the reaction kinetics in the initial linear phase.

Data Analysis and Interpretation
  • Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]). This will show how Vmax (maximum velocity) and Km (substrate affinity) are affected by the inhibitor.

  • Lineweaver-Burk Plot: To more clearly visualize the inhibition mechanism, a double reciprocal plot (1/V₀ vs. 1/[S]) is generated.[2][5][12] The pattern of the lines indicates the mode of inhibition.[13]

    • Competitive Inhibition: Lines intersect on the Y-axis. Apparent Km increases, Vmax remains unchanged.

    • Non-competitive Inhibition: Lines intersect on the X-axis. Km remains unchanged, apparent Vmax decreases.

    • Uncompetitive Inhibition: Lines are parallel. Both apparent Km and apparent Vmax decrease.

    • Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both apparent Km and apparent Vmax are altered.

G cluster_0 cluster_1 A Competitive (Intersect at Y-axis) E Inhibitor binds to free enzyme's active site A->E Implies B Non-competitive (Intersect at X-axis) F Inhibitor binds to an allosteric site on free enzyme or E-S complex B->F Implies C Uncompetitive (Parallel lines) G Inhibitor binds only to the enzyme-substrate (E-S) complex C->G Implies D Mixed (Intersect off-axis) H Inhibitor binds to allosteric site with different affinities for free enzyme and E-S complex D->H Implies

Caption: Interpreting Lineweaver-Burk plots for MOA.

Advanced Techniques for Binding Characterization

While kinetic assays are fundamental, other biophysical techniques can provide direct evidence of binding and offer deeper thermodynamic insights.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme.[3][14] This technique provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). Recent advancements also allow for the use of ITC in kinetic and inhibition studies.[1][15][16]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time.[17] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (KD) can be calculated.[7][18]

Conclusion

The protocols outlined in this application note provide a robust and scientifically rigorous framework for the initial characterization of this compound as a potential enzyme inhibitor. By systematically determining its potency and mechanism of action against a relevant enzyme class like HDACs, researchers can generate high-quality, reproducible data. This foundational knowledge is a critical step in the drug discovery pipeline, enabling informed decisions about the further development of this and structurally related compounds as potential therapeutic agents.

References

  • Title: Novel imidazolyl-hydroxamic acid Schiff base scaffold derivatives as histone deacetylase inhibitors: Design, synthesis, and biological assessment Source: PubMed URL: [Link]

  • Title: Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity Source: PubMed URL: [Link]

  • Title: Design and synthesis of imidazole based zinc binding groups as novel small molecule inhibitors targeting Histone deacetylase enzymes in lung cancer Source: ResearchGate URL: [Link]

  • Title: The Role of Imidazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]

  • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: PMC (PubMed Central) URL: [Link]

  • Title: Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives Source: ResearchGate URL: [Link]

  • Title: Significance of Imidazole in Cancer Drug Discovery: Recent Advancements Source: A blog or article on the significance of imidazole in cancer drug discovery. URL: [Link]

  • Title: Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture Source: PubMed URL: [Link]

  • Title: Lineweaver–Burk plot Source: Wikipedia URL: [Link]

  • Title: Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity Source: ResearchGate URL: [Link]

  • Title: Isothermal Titration Calorimetry in Biocatalysis Source: Frontiers URL: [Link]

  • Title: Surface enzyme kinetics for biopolymer microarrays: a combination of Langmuir and Michaelis-Menten concepts Source: PubMed URL: [Link]

  • Title: Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase Source: ACS Publications URL: [Link]

  • Title: Lineweaver–Burk Plot Source: Microbe Notes URL: [Link]

  • Title: IC50 Source: Wikipedia URL: [Link]

  • Title: An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease Source: bioRxiv URL: [Link]

  • Title: Matrix metalloproteinase protein inhibitors: highlighting a new beginn Source: Dove Medical Press URL: [Link]

  • Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: A blog or guide on calculating IC50 and EC50 values. URL: [Link]

  • Title: 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity Source: PMC (PubMed Central) URL: [Link]

  • Title: 3-(1H-imidazol-1-yl)propanoic acid Source: PubChem URL: [Link]

  • Title: Surface Plasmon Resonance Assay Services Source: Reaction Biology URL: [Link]

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Application Note: A Guide to the Purification of 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on effective strategies for the purification of 3-(1H-imidazol-1-yl)propanamide. The inherent physicochemical properties of this molecule, namely the polar amide group and the basic imidazole ring, present unique challenges such as poor chromatographic peak shape and complex solubility profiles. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, offering detailed, validated protocols for flash column chromatography, recrystallization, and acid-base extraction. We aim to equip scientists with the expertise to select and optimize a purification strategy that yields high-purity material suitable for downstream applications.

Introduction: The Purification Challenge

This compound is a small molecule of interest in various chemical and pharmaceutical research contexts. Like many nitrogen-containing heterocyclic compounds, its synthesis can result in a crude mixture containing unreacted starting materials, reagents, and side-products. Achieving high purity is paramount for obtaining reliable data in biological assays and for meeting the stringent requirements of drug development.

The purification of this compound is non-trivial due to its dual functional nature:

  • The Propanamide Moiety: This group imparts significant polarity and hydrogen bonding capability, influencing solubility.

  • The Imidazole Ring: This aromatic heterocycle contains a basic nitrogen atom (pKa of the protonated form is ~7), which can interact strongly and undesirably with acidic stationary phases like silica gel, often leading to significant peak tailing during chromatography.[1]

This guide presents a multi-pronged approach to purification, allowing the researcher to choose a method based on the impurity profile, required scale, and desired final purity.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is critical for designing an effective purification strategy. The table below summarizes key computed and experimental data.

PropertyValueSource / Comment
Molecular Formula C₆H₉N₃O[2]
Molecular Weight 139.16 g/mol [2]
CAS Number 43115-74-8[2]
Topological Polar Surface Area (TPSA) 67.69 ŲA measure of polarity.[3]
Predicted LogP 1.05Indicates moderate lipophilicity.[3]
Basicity The imidazole ring is basic and readily protonated.A key factor for extraction and chromatography.[4]
Solubility Soluble in water and polar organic solvents.[4]

These properties suggest that the molecule is polar and will behave as a base. This informs our choice of chromatographic conditions and the viability of liquid-liquid extraction techniques.

Strategic Purification Workflow

A logical purification strategy often involves a primary bulk purification step followed by a final polishing step to achieve the highest purity. The choice of methods depends on the specific impurities present. For instance, if the crude product contains significant non-basic organic impurities, an acid-base extraction is an excellent first step. If the impurities have similar polarities, chromatography is more appropriate.

Caption: General purification workflow for this compound.

Protocol 1: Flash Column Chromatography

Flash chromatography is a primary tool for purifying multi-gram quantities of organic compounds. The key to success with imidazole-containing molecules is to mitigate the interaction between the basic nitrogen and the acidic silica gel surface.

Causality: The lone pair of electrons on the imidazole nitrogen acts as a Lewis base, interacting strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to a non-ideal equilibrium, causing the compound to move slowly and unevenly down the column, resulting in broad, tailing peaks. To counteract this, we can either use a less acidic stationary phase (alumina) or add a competitive base (triethylamine) to the mobile phase to occupy the acidic sites on the silica.[1]

Detailed Step-by-Step Protocol:

  • Stationary Phase Selection:

    • Option A (Recommended): Standard silica gel (60 Å, 40-63 µm). This is cost-effective and widely available. Its acidity will be neutralized by an additive in the mobile phase.

    • Option B (Alternative): Neutral or basic alumina. This can provide better peak shape without mobile phase additives but may have different selectivity.[1]

  • Mobile Phase Optimization:

    • Begin by determining an appropriate Rf value using Thin Layer Chromatography (TLC). Aim for an Rf of 0.2-0.35.

    • A common eluent system for polar compounds is Dichloromethane (DCM) and Methanol (MeOH). Start with a 98:2 DCM/MeOH mixture and gradually increase the methanol concentration.

    • Crucially, add 0.5-1% triethylamine (TEA) to the mobile phase mixture. This will neutralize the acidic sites on the silica gel, dramatically improving peak shape and reducing tailing.[1]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. This technique, known as dry loading, often leads to sharper bands and better separation compared to loading the sample as a liquid.[1]

  • Column Packing and Elution:

    • Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase (e.g., 98:2 DCM/MeOH + 1% TEA).

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution, collecting fractions. A gradient elution, where the polarity of the mobile phase is gradually increased (by increasing the percentage of MeOH), can be effective for separating closely eluting impurities.[1]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Troubleshooting Guide for Chromatography

IssueProbable CauseRecommended Solution
Significant Tailing Strong interaction between the basic imidazole and acidic silica gel.Increase triethylamine concentration to 1-2%. Alternatively, switch to a neutral alumina stationary phase.[1]
Co-elution with Impurity Impurity has a very similar polarity.Optimize the mobile phase. Try a different solvent system (e.g., Ethyl Acetate/Hexane/TEA or Chloroform/Methanol/TEA). A slower, more gradual gradient may also improve separation.[1]
Low Yield Compound is irreversibly adsorbed onto the silica gel.Ensure sufficient triethylamine is used. If the problem persists, the compound may be degrading on silica; consider an alternative purification method like recrystallization or extraction.

Protocol 2: Recrystallization for Final Polishing

Recrystallization is an exceptionally powerful technique for achieving high analytical purity (>99.5%). It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out while impurities remain in the solution.

Causality: The formation of a crystal lattice is a highly specific process. The molecules of the desired compound fit together in a repeating arrangement, excluding molecules of impurities that do not fit into this structure. This makes recrystallization highly effective at removing small amounts of closely related impurities. For polar amides, polar solvents that can engage in hydrogen bonding are often good candidates.[5][6]

Detailed Step-by-Step Protocol:

  • Solvent Screening:

    • The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

    • Test small amounts of the compound in various solvents. Good candidates for polar amides include acetonitrile, ethanol, and isopropanol.[5] A mixture of solvents, such as DCM/hexane or ethyl acetate/hexane, can also be effective.

Solvent CandidateRationale
Acetonitrile Often gives excellent results for polar compounds and amides.[5]
Ethanol/Methanol Polar, protic solvents that can hydrogen bond with the amide.
Ethyl Acetate Medium polarity, may work well in a mixed-solvent system.
DCM/Hexane A mixed-solvent system. Dissolve in minimal hot DCM (good solvent) and add hot hexane (poor solvent) until cloudy, then clarify with a drop of DCM.
  • Recrystallization Procedure:

    • Place the impure compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to boiling (using a hot plate). Continue adding the hot solvent until the compound just dissolves. Using the minimum amount of solvent is key to maximizing yield.

    • If colored impurities are present, they may be removed by adding a small amount of activated charcoal and performing a hot filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Protocol 3: Acid-Base Extraction

This classical technique leverages the basicity of the imidazole ring to separate the target compound from non-basic or acidic impurities. It is an efficient and scalable method for an initial cleanup.

Causality: By washing an organic solution of the crude product with an aqueous acid (e.g., 1 M HCl), the basic imidazole nitrogen is protonated, forming a water-soluble imidazolium salt. This salt partitions into the aqueous phase, while non-basic organic impurities remain in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with 1 M NaOH), deprotonating the imidazolium salt back to the neutral, organic-soluble compound, which can then be extracted back into a fresh organic solvent.[1]

Extraction_Workflow cluster_acid_wash Acidic Wash cluster_base_wash Neutralization & Back-Extraction start Crude Mixture in DCM wash_acid Add 1 M HCl (aq) Shake & Separate start->wash_acid org1 Organic Layer (Non-basic impurities) wash_acid->org1 Discard aq1 Aqueous Layer (Protonated Product) wash_acid->aq1 wash_base Add 1 M NaOH (aq) until basic Extract with DCM aq1->wash_base aq2 Aqueous Layer (Salts) wash_base->aq2 Discard org2 Organic Layer (Purified Product) wash_base->org2 end_node Dry & Evaporate Pure Product org2->end_node

Caption: Workflow for purification via acid-base extraction.

Detailed Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel gently, venting frequently.

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer (if using DCM) into a clean flask. The non-basic impurities remain in the organic layer, which can be discarded.

  • Neutralization: Cool the acidic aqueous extract in an ice bath. Slowly add a base (e.g., 1 M NaOH solution) with stirring until the solution is basic (check with pH paper).

  • Back-Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of DCM).

  • Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]

Summary of Techniques

TechniqueTypical PurityTypical YieldThroughputPrimary Application
Flash Chromatography 95-98%60-90%MediumVersatile for complex mixtures.[1]
Recrystallization >99%50-85%Low-MediumFinal polishing to high purity.[1][5]
Acid-Base Extraction Variable80-95%HighBulk removal of non-basic/acidic impurities.

References

  • Wikipedia. Imidazole . Available from: [Link]

  • PubChem. 1H-Imidazole-1-propanamine . National Institutes of Health. Available from: [Link]

  • Google Patents. Affinity purification methods involving imidazole elution.
  • ResearchGate. What is the best technique for amide purification? . Available from: [Link]

  • Reddit. Removing imidazole in a workup? . r/chemistry. Available from: [Link]

  • PubChem. 3-(1H-imidazol-1-yl)propanoic acid . National Institutes of Health. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization . Available from: [Link]

  • PubMed. Evaluation of Chromatographic Recycling for Imidazole Used in the Chromatographic Purification of His-tag Recombinant Proteins . Available from: [Link]

  • YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4 . Available from: [Link]

  • University of Calgary, Department of Chemistry. RECRYSTALLISATION . Available from: [Link]

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Application Note: Quantitative Analysis of 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 3-(1H-imidazol-1-yl)propanamide. Designed for researchers, analytical scientists, and drug development professionals, this document outlines robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are developed to ensure accuracy, precision, and reliability, adhering to stringent scientific and regulatory standards. Each method is presented with a rationale for experimental choices, detailed step-by-step procedures, and guidelines for method validation, ensuring the generation of trustworthy and reproducible data.

Introduction and Analytical Rationale

This compound is a polar organic compound featuring both an imidazole ring and a primary amide functional group. The accurate quantification of this molecule is critical in various stages of pharmaceutical development, where it may be present as a synthetic intermediate, a metabolite, or a process-related impurity. The distinct chemical properties of the molecule—notably its polarity and the basic nature of the imidazole moiety—dictate the selection of appropriate analytical techniques.

The primary challenge in analyzing such a compound is achieving good chromatographic retention and peak shape on standard reversed-phase columns while ensuring selective and sensitive detection. This guide focuses on two primary analytical platforms:

  • Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): A robust, accessible, and widely used technique ideal for routine quality control (QC), purity assessments, and quantification in relatively simple matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high-sensitivity, high-selectivity analysis, essential for quantifying trace levels in complex biological matrices (e.g., plasma, urine) or for impurity profiling.[1]

The validation of these analytical methods is paramount to guarantee data integrity and is a core focus of this document, with protocols grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValue (Predicted/Known)Rationale for Analytical Consideration
Molecular Formula C₆H₉N₃ODefines the exact mass for mass spectrometry.
Molecular Weight 139.16 g/mol Used for preparing standard solutions of known concentration.
Polarity (LogP) Low (Predicted)Suggests high water solubility, making reversed-phase chromatography challenging without mobile phase modification. Strong retention on HILIC columns is an alternative.
pKa ~6.5-7.0 (Imidazole N)The basic nature of the imidazole ring requires an acidic mobile phase (e.g., with formic acid) to ensure the analyte is in a single ionic form (protonated), which improves peak shape and reproducibility in RP-HPLC.
UV Absorbance λmax ~210-220 nmThe imidazole ring provides a chromophore suitable for UV detection, although at a low wavelength where matrix interference can be higher.

Primary Method: Reversed-Phase HPLC with UV Detection

This method is recommended for the quantification of this compound in bulk drug substances, formulated products, and dissolution studies where analyte concentrations are expected to be in the µg/mL range or higher.

Principle and Causality of Experimental Choices

The selection of a reversed-phase C18 column is a common starting point, but the high polarity of the analyte requires specific conditions to achieve adequate retention.[4] To counteract poor retention, an "aqueous compatible" C18 column is recommended. The key to a successful separation is the mobile phase composition. An acidic modifier, such as formic acid, is incorporated to protonate the imidazole nitrogen. This single, stable protonated state prevents peak tailing that would otherwise occur from mixed-mode interactions with residual silanols on the silica support. A low UV wavelength is selected based on the chromophore of the imidazole ring.[5]

Experimental Workflow: RP-HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Weigh Analytical Standard Dissolve Dissolve in Diluent (e.g., 10:90 ACN:Water) Standard->Dissolve Sample Weigh Sample Matrix Sample->Dissolve Sonicate Sonicate to Dissolve Dissolve->Sonicate Dilute Perform Serial Dilutions (Calibration Curve & QC) Sonicate->Dilute Inject Inject 10 µL onto C18 Column Dilute->Inject Separate Isocratic Elution (Acidified Aqueous Mobile Phase) Inject->Separate Detect UV Detection at 215 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Peak Area vs. Concentration) Integrate->Calibrate Quantify Quantify Unknown Sample Concentration Calibrate->Quantify Report Report Results & Validate Quantify->Report

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: RP-HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥99%)

  • Deionized water (18.2 MΩ·cm)

2. Preparation of Solutions:

  • Mobile Phase: 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). For an isocratic method, prepare a pre-mixed mobile phase of 95:5 (v/v) Solvent A:Solvent B. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Acetonitrile/Water (10:90, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with Diluent.

3. Chromatographic Conditions:

  • Instrument: HPLC system with UV/PDA detector.

  • Column: Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) or equivalent aqueous-compatible column.

  • Mobile Phase: 95:5 (v/v) 0.1% Formic Acid in Water : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 215 nm.

  • Run Time: 5 minutes (adjust as needed to ensure elution of any late-eluting impurities).

4. Sample Preparation:

  • Accurately weigh the sample (e.g., bulk powder, ground tablet) containing an estimated amount of the analyte.

  • Transfer to a suitable volumetric flask and add Diluent to approximately 70% of the volume.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow to cool to room temperature and dilute to volume with Diluent.

  • Filter the solution through a 0.22 µm syringe filter (e.g., PVDF or Nylon) into an HPLC vial.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of the analyte in the prepared sample solution using the calibration curve.

Method Validation Protocol

The method must be validated to ensure it is suitable for its intended purpose.[6] The following parameters should be assessed according to ICH Q2(R2) guidelines.[3]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity/Selectivity Analyze blank matrix, placebo, and known impurities. Spike analyte into the matrix to demonstrate no interference at the analyte's retention time.Peak purity analysis should pass. No co-eluting peaks at the retention time of the analyte.[7]
Linearity & Range Analyze at least five concentrations across the specified range (e.g., 1-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.998.[5]
Accuracy (Recovery) Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability & Intermediate) Repeatability: Analyze six replicate preparations of a single sample. Intermediate Precision: Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.Report the calculated concentration.
Limit of Quantification (LOQ) Determined based on S/N of 10:1 or from the standard deviation of the response and the slope. Must be verified for accuracy and precision.Report the calculated concentration. RSD at LOQ ≤ 10%.[5]
Robustness Deliberately vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C, flow rate ±10%) and assess the impact on results.System suitability parameters must remain within acceptable limits.

Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice.[8][9]

Principle and Causality of Experimental Choices

This method couples the separation power of LC with the sensitive and highly specific detection of a triple quadrupole mass spectrometer. The analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode due to the basic imidazole nitrogen. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This transition is highly specific to the analyte, effectively eliminating matrix interference and providing superior sensitivity. An isotopically labeled internal standard (IS) is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Biological Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Collect Plasma/Urine Sample Spike Spike with Internal Standard (IS) Sample->Spike Precipitate Protein Precipitation (e.g., cold Acetonitrile) Spike->Precipitate Centrifuge Centrifuge to Pellet Protein Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject onto C18 Column Reconstitute->Inject Separate Gradient Elution Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Precursor -> Product Ion) Ionize->Detect Integrate Integrate Analyte & IS Peaks Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve (Area Ratio vs. Concentration) Ratio->Calibrate Quantify Quantify Unknown Sample Concentration Calibrate->Quantify Report Report Results & Validate Quantify->Report

Caption: Workflow for LC-MS/MS bioanalysis.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • As per HPLC method, plus:

  • Isotopically labeled internal standard (e.g., D₄-3-(1H-imidazol-1-yl)propanamide), if available. If not, a structurally similar compound can be used.

  • Control biological matrix (e.g., blank human plasma).

2. LC and MS Conditions:

  • LC System: UPLC/UHPLC system for fast gradients.

  • Column: As per HPLC method.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), hold at 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), re-equilibrate at 5% B (3.1-4.0 min).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 140.1 → Q3: 95.1 (Loss of propanamide side chain fragment)

    • Internal Standard (D₄): Q1: 144.1 → Q3: 98.1

    • Note: These transitions must be optimized empirically by infusing the analyte and IS into the mass spectrometer.

3. Sample Preparation (Plasma):

  • To 50 µL of plasma sample, add 10 µL of IS working solution (e.g., 500 ng/mL).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase (95:5 A:B).

  • Transfer to an autosampler vial for injection.[10]

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for all standards and samples.

  • Construct a calibration curve by plotting the area ratio against the concentration of the standards using a weighted (1/x²) linear regression.

  • Quantify samples from the regression equation.

Method Validation Protocol (Bioanalytical)

Validation follows FDA or EMA guidelines for bioanalytical method validation.

Validation ParameterProtocol SummaryAcceptance Criteria
Selectivity Analyze at least six different blank matrix lots to check for interferences.Response in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & LLOQ Analyze a calibration curve and at least five replicate samples at the Lower Limit of Quantification (LLOQ).r² ≥ 0.99. LLOQ precision ≤20% RSD and accuracy within ±20%.
Accuracy & Precision Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in at least five replicates, across three separate runs.For Low, Mid, and High QCs, precision (RSD) ≤15% and accuracy within ±15%.
Matrix Effect Compare the response of analyte spiked into post-extraction blank matrix with the response in a neat solution.The IS-normalized matrix factor should be consistent across lots, typically with an RSD ≤ 15%.
Recovery Compare the response of analyte from an extracted sample to a post-extraction spiked sample.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Assess analyte stability in matrix under various conditions: Freeze-thaw, short-term (bench-top), long-term (frozen), and post-preparative.Mean concentration of stability samples should be within ±15% of nominal concentration.

Alternative Method: Gas Chromatography (GC-MS)

While less common for this type of polar analyte, GC-MS can be considered.[11]

  • Rationale: GC-MS offers excellent chromatographic resolution. However, this compound is non-volatile and thermally labile due to the amide group.

  • Requirement: Derivatization is mandatory to increase volatility and thermal stability. A common approach is silylation (e.g., using BSTFA) to derivatize the active hydrogens on the amide group.[11]

  • Challenges: Derivatization adds complexity, time, and potential for variability. It is generally not preferred if LC-based methods are available and suitable.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) HPLC: Secondary interactions with silica; inappropriate mobile phase pH.Ensure mobile phase pH is at least 2 units below the analyte's pKa (use 0.1% formic or acetic acid). Use a high-purity, end-capped column.
No or Low Retention HPLC: Analyte is too polar for the column/mobile phase combination.Use a highly aqueous mobile phase (e.g., 98% water). Employ an aqueous-compatible C18 column or consider HILIC chromatography.
Low MS Signal / Ion Suppression LC-MS: Co-eluting matrix components are suppressing ionization.Improve sample cleanup (e.g., use Solid-Phase Extraction instead of protein precipitation). Adjust chromatography to separate the analyte from the suppression zone. Use an isotopically labeled internal standard.
Inconsistent Results All Methods: Incomplete dissolution; sample/standard instability; instrument variability.Ensure complete dissolution with sonication. Check analyte stability in the diluent. Run system suitability tests before each batch to confirm instrument performance.

Conclusion

The quantification of this compound can be reliably achieved using either RP-HPLC-UV or LC-MS/MS. The choice of method is dictated by the specific application requirements. For routine QC and analysis in simple matrices, the developed HPLC-UV method offers a robust and cost-effective solution. For bioanalysis or trace-level quantification where high sensitivity and selectivity are paramount, the LC-MS/MS method is the superior approach. In all cases, rigorous method validation is essential to ensure the generation of accurate, reliable, and defensible scientific data.

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). . Retrieved January 17, 2026, from

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
  • Q2(R2) Validation of Analytical Procedures. (2023). FDA.
  • A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. (2013). ResearchGate.
  • Synthesis and analysis of amides. (n.d.). Chemistry Education.
  • LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. (2025). PubMed Central.
  • Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. (n.d.). Semantic Scholar.
  • Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. (2008). PubMed.
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). NIH.
  • 3-(1H-Imidazol-1-yl)propanenitrile. (2008). PubMed Central.
  • Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps.
  • 3-(1h-Imidazol-1-yl)propanimidamide dihydrochloride. (n.d.). ChemScene.
  • Experiment 8 - Amide Preparation. (n.d.). WebAssign.
  • Confirmation of Nitroimidazoles by ESI – LC/MS. (n.d.). USDA FSIS.
  • Analytical methods for tracing pharmaceutical residues in water and wastewater. (2007). TrAC Trends in Analytical Chemistry.
  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015). Agilent Technologies.

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Application Notes & Protocols: Characterizing and Utilizing 3-(1H-imidazol-1-yl)propanamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a comprehensive framework for the characterization and application of a novel small molecule, 3-(1H-imidazol-1-yl)propanamide, as a chemical probe. As of the date of this publication, this specific molecule is not an established chemical probe with a well-defined biological target. Therefore, this guide presents a hypothetical case study to illustrate the rigorous, multi-faceted process of validating and employing a new chemical probe in biomedical research. The experimental details provided are based on established best practices in chemical biology.

I. Introduction: The Imperative for Rigorous Chemical Probe Validation

Chemical probes are indispensable tools in modern biology and drug discovery, enabling the interrogation of protein function in complex biological systems with temporal and dose-dependent control.[1][2][3] The utility of a chemical probe is, however, entirely dependent on its thorough characterization. A well-validated probe must exhibit high potency and selectivity for its intended target, demonstrate engagement with that target in a cellular context, and elicit a measurable biological response.[1][2][4]

This guide provides a detailed roadmap for the comprehensive evaluation of a novel compound, this compound, as a putative chemical probe. We will hypothesize a biological target for this compound to illustrate the necessary validation workflow, from initial biochemical assays to cellular target engagement and phenotypic studies. The principles and protocols detailed herein are broadly applicable to the characterization of any new chemical probe.

II. Conceptual Framework for Chemical Probe Validation

The validation of a chemical probe is a systematic process designed to build confidence in its utility as a specific modulator of a biological target. This process can be conceptualized as a tiered approach, moving from in vitro characterization to cellular and, ultimately, in vivo applications.

G cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 Advanced Applications & Controls a Compound Synthesis & Purity Analysis b Primary Target Binding/Inhibition Assay (e.g., IC50, Kd determination) a->b c Selectivity Profiling (Against related and unrelated targets) b->c d Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) c->d e Cellular Potency Assay (Downstream signaling or functional readout) d->e f Phenotypic Assay (e.g., cell viability, proliferation) e->f g Use of Orthogonal & Negative Controls f->g h In Vivo Target Engagement & Efficacy Studies g->h

Figure 1: A generalized workflow for the validation and application of a novel chemical probe.

III. Hypothetical Target and Mechanism of Action

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of Histone Deacetylase 6 (HDAC6) , a class IIb HDAC that primarily deacetylates non-histone proteins, most notably α-tubulin. The imidazole moiety could potentially chelate the active site zinc ion, a common mechanism for HDAC inhibitors.

G cluster_0 HDAC6 Activity cluster_1 Effect of this compound Acetylated α-tubulin Acetylated α-tubulin HDAC6 HDAC6 Acetylated α-tubulin->HDAC6 Substrate Deacetylated α-tubulin Deacetylated α-tubulin HDAC6->Deacetylated α-tubulin Deacetylation Microtubule Dynamics Microtubule Dynamics Deacetylated α-tubulin->Microtubule Dynamics Probe This compound HDAC6_inhibited HDAC6 Probe->HDAC6_inhibited Inhibition Accumulation Accumulation of Acetylated α-tubulin HDAC6_inhibited->Accumulation Altered Microtubule Dynamics Altered Microtubule Dynamics Accumulation->Altered Microtubule Dynamics

Figure 2: Hypothesized mechanism of action for this compound as an HDAC6 inhibitor.

IV. Experimental Protocols

Protocol 1: In Vitro HDAC6 Inhibition Assay

Objective: To determine the potency of this compound against recombinant human HDAC6.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate (e.g., Boc-Lys(acetyl)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) as a positive control

  • This compound

  • 384-well black plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in HDAC assay buffer.

  • In a 384-well plate, add the diluted compound.

  • Add recombinant HDAC6 enzyme to each well (except for no-enzyme controls).

  • Incubate for 15 minutes at 37°C to allow for compound binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate.

  • Read the fluorescence intensity (Excitation/Emission ~360/460 nm).

  • Calculate the percent inhibition for each compound concentration relative to DMSO (vehicle) and no-enzyme controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (nM) [Hypothetical]
This compoundHDAC685
Trichostatin A (Positive Control)HDAC65
Protocol 2: Cellular Target Engagement using CETSA (Cellular Thermal Shift Assay)

Objective: To confirm that this compound directly binds to and stabilizes HDAC6 in a cellular environment.[5]

Materials:

  • Human cell line expressing HDAC6 (e.g., HeLa)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibody against HDAC6

  • Secondary HRP-conjugated antibody

Procedure:

  • Culture HeLa cells to ~80% confluency.

  • Treat cells with either this compound (e.g., at 10x the cellular IC50) or DMSO for 2 hours.

  • Harvest, wash, and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Cool the tubes on ice for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Clarify the lysates by centrifugation to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble HDAC6 at each temperature by Western blotting.

  • Densitometry is used to quantify the band intensities. A stabilized protein will remain in the soluble fraction at higher temperatures.

Expected Outcome: In cells treated with this compound, the thermal melt curve for HDAC6 should shift to the right, indicating that the compound binding has stabilized the protein against heat-induced denaturation.

Protocol 3: Cellular Biomarker Assay (α-Tubulin Acetylation)

Objective: To measure the functional consequence of HDAC6 inhibition in cells.

Materials:

  • Human cell line (e.g., HeLa)

  • This compound

  • Lysis buffer

  • Antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

  • Western blot reagents

Procedure:

  • Seed HeLa cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound for 4-24 hours.

  • Lyse the cells and quantify total protein concentration.

  • Perform Western blotting on the cell lysates.

  • Probe the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin.

  • Incubate with the appropriate secondary antibodies and visualize the bands.

  • Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

  • Plot the normalized signal against the compound concentration to determine the EC50.

V. Selectivity and Control Experiments

Selectivity Profiling: To be a useful probe, this compound must be selective for HDAC6 over other HDAC isoforms. It is crucial to perform in vitro inhibition assays against a panel of other HDACs (Class I, IIa, and IV). A probe should ideally be at least 30-fold more potent for its primary target compared to other family members.[1][2]

Orthogonal and Negative Controls:

  • Orthogonal Control: A structurally distinct, validated HDAC6 inhibitor should be used to confirm that the observed phenotype is due to HDAC6 inhibition.

  • Negative Control: A close structural analog of this compound that is inactive against HDAC6 should be synthesized and tested. This control helps to rule out off-target effects or artifacts due to the chemical scaffold.

VI. Conclusion

The journey of a small molecule from a preliminary hit to a validated chemical probe is a rigorous one, demanding a multi-pronged approach to characterization. This guide has outlined a hypothetical yet scientifically grounded pathway for the validation of this compound as a putative HDAC6 inhibitor. By systematically assessing its in vitro potency, selectivity, cellular target engagement, and functional effects, researchers can build a robust evidence base for its use as a specific tool to probe HDAC6 biology. Adherence to these principles of rigorous validation is paramount to ensuring the generation of reliable and reproducible scientific knowledge.

References

  • Chemical Probes Portal. How to use chemical probes. [Link]

  • Al-Blewi, F. F., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 173. [Link]

  • Wagner, B. K. (2011). Natural Products as Chemical Probes. ACS Chemical Biology, 6(9), 893–902. [Link]

  • Concept Life Sciences. Target Engagement Assay Services. [Link]

  • Voll, C. R., et al. (2022). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 65(15), 10477–10494. [Link]

  • St. John-Campbell, S., et al. (2024). Target engagement assays in early drug discovery. Journal of Medicinal Chemistry. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]

  • Crews, C. M. (2012). Determining target engagement in living systems. Nature Chemical Biology, 8(7), 597–600. [Link]

  • Zhang, Q., et al. (2012). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Journal of Proteome Research, 11(8), 4304–4312. [Link]

Sources

Application Notes and Protocols for Determining the Biological Activity of 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of biochemical and cell-based assays to elucidate the biological activity of 3-(1H-imidazol-1-yl)propanamide. Given the absence of a well-defined biological target for this compound, we present a systematic approach beginning with target class identification, followed by detailed protocols for both enzymatic and cellular screening. The methodologies are designed to be robust and adaptable, enabling researchers to identify and validate the mechanism of action of this and other novel small molecules. We emphasize the rationale behind experimental design, data interpretation, and the integration of results from both in vitro and cell-based systems to build a comprehensive activity profile.

Introduction: A Strategy for a Novel Compound

The compound this compound possesses structural motifs—an imidazole ring and a propanamide tail—that are present in a variety of biologically active molecules. The imidazole moiety is a well-known pharmacophore, capable of coordinating with metallic ions in enzyme active sites, such as the heme iron in cytochrome P450 enzymes.[1] Similarly, various propanamide derivatives have been reported to exhibit diverse biological activities, including the inhibition of enzymes like cholinesterases and α-glucosidase.[2]

Without a predetermined biological target, a logical and efficient path forward involves a tiered screening approach. This guide outlines a strategy to first screen this compound against a panel of representative enzyme targets, followed by broader cellular assays to assess its effects in a more complex biological context.[3][4][5] This dual approach maximizes the chances of identifying a specific molecular target while also capturing any unforeseen cellular phenotypes.

Our strategy is visualized in the workflow below:

Screening_Cascade cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation & Mechanism of Action cluster_2 Phase 3: Lead Optimization Compound This compound Biochemical_Screen Biochemical Screening (e.g., Enzyme Panels) Compound->Biochemical_Screen Test Compound Cell_Based_Screen Primary Cell-Based Screening (e.g., Viability/Cytotoxicity) Compound->Cell_Based_Screen Test Compound Biochem_Validation Biochemical Assay (IC50 Determination) Biochemical_Screen->Biochem_Validation Identified 'Hit' Cell_Pathway_Analysis Secondary Cell-Based Assay (e.g., Reporter Assay) Cell_Based_Screen->Cell_Pathway_Analysis Observed Phenotype Lead_Opt Structure-Activity Relationship (SAR) Studies Biochem_Validation->Lead_Opt Cell_Pathway_Analysis->Lead_Opt

Caption: A tiered approach to screen this compound.

Initial Target Screening: A Biochemical Approach

The first step is to perform a broad biochemical screen to identify potential enzyme targets. Based on its structural features, a logical starting point is to test for inhibitory activity against common enzyme classes.

Rationale for Target Selection
  • Hydrolases: The propanamide structure is an amide, which is a substrate for hydrolases. Therefore, enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are plausible targets.[2]

  • Cytochrome P450 (CYP) Enzymes: The imidazole ring is a known ligand for the heme iron in CYP enzymes, often leading to inhibition.[1]

  • Glucosidases: Other propanamide derivatives have demonstrated α-glucosidase inhibitory activity, suggesting this as another potential target class.[2]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the well-established Ellman's method and serves as an excellent model for a colorimetric enzyme inhibition assay.[2] It can be readily adapted for other hydrolases.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. A decrease in the rate of color formation indicates enzyme inhibition.

Materials:

  • AChE from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI and DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then create a dilution series in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • 20 µL of phosphate buffer (for blanks) or test compound solution at various concentrations.

      • 20 µL of DTNB solution.

      • 20 µL of AChE solution.

    • Include positive controls (known AChE inhibitor, e.g., eserine) and negative controls (solvent only).

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

    • Immediately begin monitoring the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the test compound by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
V_control The reaction rate in the absence of the inhibitor.
V_inhibitor The reaction rate in the presence of the inhibitor.

Cellular Activity Profiling: A Cell-Based Approach

Cell-based assays are essential for understanding a compound's activity in a more biologically relevant environment.[3][4] These assays can reveal effects on cell health, signaling pathways, and other complex cellular processes that cannot be observed in a simple biochemical assay.[6][7]

Protocol: Cell Viability Assay (MTT Assay)

A primary screen for cytotoxicity is a crucial first step to determine the concentration range at which the compound can be tested without causing cell death, which could confound the results of more specific assays.[3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • A suitable human cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations.

    • Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Abs_treated / Abs_control) * 100

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Secondary Cell-Based Assay: NF-κB Reporter Gene Assay

If the compound shows interesting activity at non-toxic concentrations, a more specific assay is needed to investigate its effect on a particular signaling pathway. A reporter gene assay is a powerful tool for this purpose.[5] The NF-κB pathway is a central signaling hub involved in inflammation, immunity, and cell survival, making it an excellent starting point for pathway analysis.

Reporter_Assay_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Readout Transfection Transfect cells with NF-κB reporter plasmid Seeding Seed transfected cells into 96-well plate Transfection->Seeding Treatment Treat with this compound Seeding->Treatment Stimulation Stimulate with TNF-α Treatment->Stimulation Incubation Incubate for 6-24 hours Stimulation->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Measurement Measure luminescence Lysis->Measurement

Caption: Workflow for an NF-κB reporter gene assay.

Principle: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the pathway's activity.

Materials:

  • HEK293 cells

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Tumor necrosis factor-alpha (TNF-α)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection:

    • Transfect HEK293 cells with the NF-κB reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding and Treatment:

    • After 24 hours, seed the transfected cells into a 96-well plate.

    • Allow cells to attach, then treat with various non-toxic concentrations of this compound for 1 hour.

  • Pathway Stimulation:

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

    • Include unstimulated controls and positive controls (known NF-κB inhibitors).

    • Incubate for 6-24 hours.

  • Luminescence Measurement:

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

Data Analysis:

  • Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

  • Calculate the fold change in NF-κB activity relative to the unstimulated control.

  • Determine the IC50 of the compound's inhibitory effect on TNF-α-induced NF-κB activation.

Conclusion and Future Directions

This guide provides a foundational framework for characterizing the biological activity of the novel compound this compound. By employing a systematic approach that combines targeted biochemical screening with broader cell-based assays, researchers can efficiently identify potential molecular targets and cellular effects. The protocols detailed herein for AChE inhibition and cell viability are robust starting points, while the NF-κB reporter assay serves as a model for dissecting effects on specific signaling pathways.

Positive "hits" from these initial assays should be validated through orthogonal assays, such as surface plasmon resonance (SPR) to confirm direct binding to a protein target.[3] Further investigation into the compound's mechanism of action will be crucial for any subsequent drug development efforts. The data generated through these methods will be instrumental in building a comprehensive profile of this compound and guiding future structure-activity relationship (SAR) studies.

References

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • An, F., & Yang, S. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Recent Patents on Anti-Infective Drug Discovery, 7(1), 14-20.
  • Xie, J., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 775-785.
  • Domainex. (n.d.). Biochemical Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in discovering small molecules to probe protein function in a systems context. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Biochemical Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Retrieved from [Link]

  • Patsnap. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanamide. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Molecules, 18(10), 12891-12910.

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Protocol for Assessing the Cytotoxicity of 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In Vitro Cytotoxicity Assessment

The evaluation of the cytotoxic potential of novel chemical entities is a foundational step in the drug discovery and development pipeline.[1][2][3] For a novel compound such as 3-(1H-imidazol-1-yl)propanamide, a thorough in vitro cytotoxicity assessment is paramount to determine its concentration-dependent toxicity in cultured cells. These initial screens are instrumental for identifying promising therapeutic candidates, understanding potential mechanisms of cell death, and establishing a preliminary safety profile before advancing to more complex preclinical models.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound, employing a multi-assay approach to ensure robust and reliable data.

Strategic Approach: A Multi-Parametric Evaluation of Cell Health

A single cytotoxicity assay provides only a snapshot of a compound's effect on cells. Therefore, a multi-parametric approach is advocated to build a comprehensive understanding of the potential toxic effects of this compound. This protocol outlines three distinct yet complementary assays to probe different aspects of cellular health:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[4][5][6]

  • Lactate Dehydrogenase (LDH) Assay: To quantify membrane integrity by measuring the release of a cytosolic enzyme.

  • Caspase-Glo® 3/7 Assay: To specifically investigate the induction of apoptosis through the activation of key effector caspases.[7][8]

This tripartite strategy allows for a more nuanced interpretation of the cytotoxic and cytostatic effects of the test compound.

Experimental Design: Foundational Considerations

Cell Line Selection: Context is Key

The choice of cell line is critical and should be guided by the intended therapeutic application of this compound.[9][10][11] For a broad initial screening, a panel of cell lines is recommended, including:

  • Cancer Cell Lines: Relevant to the anticipated anti-cancer therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[1]

  • Normal, Non-Cancerous Cell Line: To assess the selectivity of the compound and its potential toxicity to healthy tissues (e.g., human fibroblasts, or an immortalized normal cell line like HEK-293T).[12]

Compound Preparation and Handling

Proper handling of this compound is crucial for reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1][2]

  • Working Solutions: Prepare a series of dilutions from the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).[13]

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of this compound is depicted below. This workflow emphasizes a systematic progression from initial cell culture to data analysis and interpretation.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Culture & Maintenance Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Stock & Working Solutions Compound_Prep->Cell_Seeding Treatment Treat Cells with Compound (Dose-Response & Time-Course) Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Caspase Caspase-Glo® 3/7 Assay (Apoptosis) Incubation->Caspase Data_Acquisition Measure Absorbance/ Luminescence MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition IC50_Calc Calculate IC50 Values Data_Acquisition->IC50_Calc Interpretation Data Interpretation & Conclusion IC50_Calc->Interpretation

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocols

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[4][6] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Materials:

  • 96-well flat-bottom plates

  • This compound

  • Selected cell lines

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[5][14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[2][15]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[2] Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[2]

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[1][2][16]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][16] A reference wavelength of 630 nm can be used to subtract background absorbance.[5][16]

Protocol 2: LDH Release Assay for Membrane Integrity

The LDH assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[17]

Materials:

  • 96-well flat-bottom plates

  • Cells treated as in the MTT assay

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Microplate reader

Procedure:

  • Sample Collection: After the treatment incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Controls:

    • Vehicle Control: Supernatant from cells treated with vehicle only.

    • Maximum LDH Release Control: Add lysis buffer to untreated control wells 45 minutes before collecting the supernatant.[18][19]

    • Medium Background Control: Complete medium without cells.[17]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[19]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This luminescent assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.[7] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, generating a luminescent signal.[7]

Materials:

  • White-walled 96-well plates

  • Cells treated as in the MTT assay

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Luminometer

Procedure:

  • Plate Equilibration: After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.[20]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer as per the manufacturer's protocol.[8][20]

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[20]

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[20]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.[20]

Data Analysis and Presentation

Calculating Percentage Cell Viability and Cytotoxicity
  • MTT Assay:

    • % Cell Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • LDH Assay:

    • % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max - Abs_vehicle)] * 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, representing the concentration required to inhibit cell growth or viability by 50%.[2][21][22]

  • Dose-Response Curve: Plot the percentage cell viability (or inhibition) against the logarithm of the compound concentration.[21]

  • Non-linear Regression: Use a software package like GraphPad Prism to fit the data to a sigmoidal dose-response curve (variable slope).[21][23][24]

  • IC50 Determination: The software will calculate the IC50 value from the fitted curve.[24]

Data Presentation

Summarize the IC50 values in a clear and concise table for easy comparison across different cell lines and time points.

Cell LineTreatment Duration (hours)IC50 (µM) of this compound
Cancer Cell Line 1 (e.g., MCF-7) 24Insert Value
48Insert Value
72Insert Value
Cancer Cell Line 2 (e.g., A549) 24Insert Value
48Insert Value
72Insert Value
Normal Cell Line (e.g., HEK-293T) 24Insert Value
48Insert Value
72Insert Value

Interpreting the Results: A Holistic View

By integrating the data from all three assays, a more complete picture of the cytotoxic mechanism of this compound can be formed.

  • High MTT signal reduction, low LDH release, and high caspase activity suggests an apoptotic mechanism of cell death.

  • High MTT signal reduction and high LDH release with low caspase activity may indicate a necrotic or other non-apoptotic cell death pathway.

  • A decrease in MTT signal without a significant increase in LDH release or caspase activity could point towards a cytostatic effect (inhibition of proliferation) rather than direct cell killing.

The following diagram illustrates the potential signaling pathways that can be inferred from the proposed assays.

Cytotoxicity_Pathways cluster_effects Cellular Effects cluster_assays Assay Readouts Compound This compound Metabolic_Inhibition Metabolic Inhibition Compound->Metabolic_Inhibition Membrane_Damage Membrane Damage (Necrosis) Compound->Membrane_Damage Apoptosis_Induction Apoptosis Induction Compound->Apoptosis_Induction MTT_Assay ↓ MTT Signal Metabolic_Inhibition->MTT_Assay Membrane_Damage->MTT_Assay LDH_Assay ↑ LDH Release Membrane_Damage->LDH_Assay Apoptosis_Induction->MTT_Assay Caspase_Assay ↑ Caspase-3/7 Activity Apoptosis_Induction->Caspase_Assay

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(1H-imidazol-1-yl)propanamide. This guide is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the primary synthetic routes, troubleshoot common experimental issues, and provide optimized protocols to help you consistently achieve high yields and purity. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant and reliable methods for synthesizing this compound:

  • Direct Michael Addition: This is an atom-economical, one-step reaction involving the conjugate addition of imidazole to acrylamide. This pathway is often favored for its simplicity.[1][2]

  • Two-Step Cyanoethylation and Hydrolysis: This route first involves the Michael addition of imidazole to acrylonitrile to form 3-(1H-imidazol-1-yl)propanenitrile. The nitrile intermediate is then selectively hydrolyzed to the primary amide.[3] This method provides an alternative when the direct addition to acrylamide proves problematic.

Q2: Which synthetic route generally offers a better yield?

Both routes can provide good to excellent yields, but the optimal choice depends on available equipment, reagent purity, and the scale of the reaction. The direct Michael addition to acrylamide is often simpler and can be very high-yielding under optimized conditions. However, it can be susceptible to polymerization of the acrylamide starting material. The two-step route via the nitrile intermediate offers more control, as the two distinct transformations can be optimized independently. The cyanoethylation step is typically very efficient, often achieving yields of over 80%.[3] The subsequent hydrolysis requires careful control to prevent over-hydrolysis to the carboxylic acid.[4]

Q3: What are the most critical parameters to control for a successful synthesis?

Regardless of the chosen route, the following parameters are critical:

  • Temperature Control: Both the Michael addition and nitrile hydrolysis are exothermic. Uncontrolled temperature can lead to runaway reactions, polymerization (with acrylamide/acrylonitrile), and the formation of side products.

  • Stoichiometry: The molar ratio of reactants is crucial. An excess of either imidazole or the Michael acceptor can complicate purification.

  • Solvent Choice: The solvent affects reactant solubility and reaction rate. Protic solvents like ethanol can facilitate the Michael addition, while the choice of acidic or basic medium is the defining factor in the nitrile hydrolysis step.[3][4]

  • Purity of Starting Materials: Impurities in acrylamide or acrylonitrile can initiate polymerization. Ensure high-purity reagents are used.

Synthetic Route Analysis

The two primary pathways to the target molecule are summarized below.

Synthetic_Routes cluster_A Route A: Direct Michael Addition cluster_B Route B: Two-Step Pathway Imidazole Imidazole Product This compound Imidazole->Product + Acrylamide Intermediate 3-(1H-imidazol-1-yl)propanenitrile Imidazole->Intermediate Acrylamide Acrylamide Acrylonitrile Acrylonitrile Intermediate->Product Controlled Hydrolysis

Caption: Primary synthetic pathways to this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Route A: Direct Michael Addition (Imidazole + Acrylamide)

Problem: Low or no product formation, significant unreacted starting materials.

  • Probable Cause 1: Insufficient Catalyst/Activation. The nucleophilicity of imidazole, while decent, can sometimes be insufficient for a rapid reaction without activation. The reaction often proceeds without a catalyst but can be slow.

  • Solution: Consider adding a catalytic amount of a non-nucleophilic base (e.g., 5-10 mol% of DBU or a tertiary amine) to deprotonate a small fraction of the imidazole, generating a more potent nucleophile. Alternatively, using a protic solvent like ethanol can help by stabilizing the transition state.

  • Probable Cause 2: Low Reaction Temperature. While high temperatures are a risk, a temperature that is too low may result in a prohibitively slow reaction rate.

  • Solution: If the reaction is proceeding cleanly but slowly at room temperature, consider gently heating the mixture to 40-50°C while monitoring carefully for signs of polymerization.

Problem: A solid, insoluble mass has formed in the reaction vessel (Polymerization).

  • Probable Cause: Spontaneous Polymerization of Acrylamide. This is the most common failure mode for this reaction. It can be initiated by impurities, excessive heat, or exposure to light and air (oxygen can paradoxically inhibit certain radical pathways but peroxides formed from it can be initiators).

  • Solution 1 (Prevention): Use fresh, high-purity acrylamide. If the purity is uncertain, consider passing a solution of it through a small plug of basic alumina to remove acidic impurities and inhibitors.

  • Solution 2 (Execution): Maintain strict temperature control using an ice bath, especially during the initial phase of the reaction. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

Problem: Product is difficult to isolate from unreacted imidazole.

  • Probable Cause: Suboptimal Stoichiometry or Workup. Using a large excess of imidazole can make purification challenging due to their similar polarities.

  • Solution: Use a stoichiometry closer to 1:1 or a slight excess (1.1 equivalents) of acrylamide. During workup, after removing the solvent, dissolve the crude mixture in a minimal amount of a solvent like dichloromethane or ethyl acetate. Imidazole has limited solubility and may precipitate, or the desired product may be selectively crystallized. If separation is still difficult, column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 5% to 15% MeOH) is highly effective.

Route B: Cyanoethylation and Hydrolysis

Problem (Step 1): Low yield of 3-(1H-imidazol-1-yl)propanenitrile.

  • Probable Cause: Similar to Route A. Low reactivity or polymerization of acrylonitrile.

  • Solution: The reaction of imidazole with acrylonitrile is generally very facile and often run neat or in a solvent like ethanol.[3] Refluxing the mixture overnight is a common procedure that gives high yields.[3] Ensure the acrylonitrile is pure and consider running the reaction under an inert atmosphere.

Problem (Step 2): Incomplete hydrolysis of the nitrile to the amide.

  • Probable Cause: Reaction conditions are too mild. Nitrile hydrolysis requires forcing conditions, but these must be carefully controlled to avoid over-hydrolysis.

  • Solution: For basic hydrolysis, ensure a sufficient concentration of hydroxide (e.g., NaOH or KOH in aqueous ethanol) and adequate heating (reflux). For acidic hydrolysis, concentrated acids like H₂SO₄ are typically used. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting nitrile.

Problem (Step 2): Significant formation of 3-(1H-imidazol-1-yl)propanoic acid.

  • Probable Cause: Reaction conditions are too harsh. This is the most critical challenge in this step. The desired amide product can be further hydrolyzed to the corresponding carboxylic acid under the same conditions.[5][6][7]

  • Solution:

    • Controlled Conditions: Use a lower temperature or shorter reaction time. The key is to find the kinetic window where nitrile hydrolysis is reasonably fast, but amide hydrolysis is still slow. This requires careful optimization and monitoring.

    • Alternative Reagents: Consider using catalytic methods that are milder and more selective for the partial hydrolysis of nitriles. For example, some transition metal catalysts or enzymatic methods can favor amide formation. A common lab method involves using concentrated sulfuric acid at a controlled temperature (e.g., holding at 60-80°C instead of refluxing).

Troubleshooting_Workflow decision decision action action start Low Yield or Impure Product decision1 Reaction Incomplete? start->decision1 Check Reaction Progress (TLC/LCMS) decision2 Major Side Products Observed? decision1->decision2 No action1 Probable Cause: Low Reactivity / Temp - Increase reaction time - Gently increase temperature - Add catalyst (e.g., DBU for Route A) decision1->action1 Yes action2 Route A: Polymerization? - Use pure acrylamide - Run under inert gas - Improve temp control Route B: Over-hydrolysis? - Reduce temp/time - Use milder hydrolysis conditions decision2->action2 Yes action3 Probable Cause: Purification Issue - Optimize stoichiometry - Use acid/base wash - Employ column chromatography - Attempt recrystallization decision2->action3 No

Caption: A systematic workflow for troubleshooting common synthesis issues.

Optimized Experimental Protocols

Safety Precaution: Acrylamide and acrylonitrile are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Protocol 1: Direct Michael Addition (Route A)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq) and ethanol (approx. 3 mL per gram of imidazole). Stir until the imidazole is fully dissolved.

  • Reagent Addition: In a separate container, dissolve acrylamide (1.05 eq) in a minimal amount of ethanol. Add this solution dropwise to the stirring imidazole solution at room temperature over 15-20 minutes.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The product spot should be more polar than imidazole.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Crystallization (if feasible): To the crude residue, add a small amount of a solvent in which the product is sparingly soluble at room temperature but soluble when hot (e.g., ethyl acetate, acetone, or a mixture). Heat to dissolve, then cool slowly to induce crystallization. Collect the crystals by filtration.

    • Chromatography (if necessary): If crystallization is ineffective, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 0-15% methanol in dichloromethane.

  • Analysis: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Two-Step Synthesis via Nitrile Intermediate (Route B)

Step 2a: Synthesis of 3-(1H-imidazol-1-yl)propanenitrile

  • Reaction Setup: In a round-bottom flask, combine imidazole (1.0 eq) and acrylonitrile (1.5-2.0 eq). The reaction can be run neat or with ethanol as a solvent.[3]

  • Reaction: Heat the mixture to reflux (if using a solvent) or to 50-60°C (if neat) and stir overnight (12-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess acrylonitrile under reduced pressure. The resulting residue is often pure enough for the next step. If needed, vacuum distillation can be used for further purification.[3]

Step 2b: Controlled Hydrolysis to this compound

  • Reaction Setup: Place the crude 3-(1H-imidazol-1-yl)propanenitrile (1.0 eq) in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Reaction (Acid-Catalyzed): Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 2-3 eq). After the addition, remove the ice bath and warm the mixture to 70-80°C. Stir for 1-3 hours, monitoring carefully by TLC for the disappearance of the nitrile and the appearance of the amide.

  • Workup: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture onto crushed ice. Then, neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or by carefully adding concentrated ammonium hydroxide until the pH is ~7-8.

  • Purification: The product often precipitates upon neutralization and can be collected by filtration. If it remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved by recrystallization or chromatography as described in Protocol 1.

Data Summary: Comparison of Synthetic Routes

ParameterRoute A: Direct Michael AdditionRoute B: Cyanoethylation & Hydrolysis
Number of Steps 12
Key Reagents Imidazole, AcrylamideImidazole, Acrylonitrile, Acid/Base
Typical Solvents Ethanol, Methanol, or neatEthanol (Step 1), Aqueous Acid/Base (Step 2)
Common Yields 60-90%Step 1: 80-95%[3]; Step 2: 50-80%
Primary Challenge Polymerization of acrylamideOver-hydrolysis to carboxylic acid
Purification Crystallization or chromatographyNeutralization/precipitation, extraction, chromatography
Safety Concerns Acrylamide (neurotoxin, carcinogen)Acrylonitrile (toxic, carcinogen), Corrosive acids/bases

References

  • Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. Available from: [Link]

  • 3-(1H-Imidazol-1-yl)propanenitrile. National Center for Biotechnology Information, PubChem. Available from: [Link]

  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. PubMed. Available from: [Link]

  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. National Center for Biotechnology Information, PubChem. Available from: [Link]

  • This is why selective N-alkylation of imidazoles is difficult. Reddit. Available from: [Link]

  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar. Available from: [Link]

  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research. Amanote Research. Available from: [Link]

  • A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. ResearchGate. Available from: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. National Center for Biotechnology Information, PubChem. Available from: [Link]

  • N-Alkylation of imidazoles. University of Otago. Available from: [Link]

  • mechanism of amide hydrolysis. YouTube. Available from: [Link]

  • Types of Amide Hydrolysis. BYJU'S. Available from: [Link]

  • (PDF) Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. ResearchGate. Available from: [Link]

  • Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound. Bentham Open. Available from: [Link]

  • (PDF) N-alkylation of imidazole by alkaline carbons. ResearchGate. Available from: [Link]

  • Chemistry of Amides. LibreTexts Chemistry. Available from: [Link]

Sources

overcoming solubility issues with 3-(1H-imidazol-1-yl)propanamide in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support resource for 3-(1H-imidazol-1-yl)propanamide. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure accurate and reproducible results in your assays.

Introduction: Understanding the Molecule

This compound possesses a chemical structure that presents specific solubility challenges. Its imidazole ring contains a basic nitrogen atom, making its charge state—and thus its aqueous solubility—highly dependent on pH. The propanamide group adds polarity, but the overall molecule can exhibit poor solubility in neutral aqueous buffers, a common issue for many new chemical entities in drug discovery.[] This guide will walk you through a logical, step-by-step process to overcome these challenges.

Diagram 1: pH-Dependent Ionization of this compound

Caption: Effect of pH on the ionization state and solubility of the compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What's the first thing I should check?

A1: Stock Solution Integrity and Dilution Protocol.

This is the most common failure point. Before exploring complex solubilization aids, ensure your foundational techniques are sound.

  • Expertise & Experience: High-concentration DMSO stocks can cause compounds to "crash out" upon dilution into an aqueous environment where DMSO is no longer the primary solvent. This happens because the compound's solubility in the final, mostly aqueous solution is much lower than in the 100% DMSO stock. The issue is often exacerbated by poor mixing technique.

  • Trustworthiness (Self-Validation):

    • Confirm Stock Concentration: Is your stock solution too concentrated? While a 10-100 mM stock in DMSO is common, some compounds cannot maintain this concentration. Try preparing a fresh stock at a lower concentration (e.g., 1-5 mM).

    • Visual Inspection: Before use, visually inspect your DMSO stock for any crystallization. If crystals are present, gently warm the vial (to 30-37°C) and vortex until fully dissolved.

    • Optimize Dilution Technique: Never add a small volume of stock directly into a large volume of buffer. Instead, perform serial dilutions. Crucially, ensure vigorous mixing (e.g., by vortexing or rapid pipetting) immediately after adding the compound to the buffer at each step. This rapid dispersion prevents localized high concentrations that initiate precipitation.[2]

Protocol 1: Best Practices for Stock Solution Preparation and Dilution
  • Preparation: Weigh the compound accurately using a calibrated analytical balance.[3][4] Dissolve in 100% high-purity, anhydrous DMSO to your target concentration (e.g., 10 mM). Ensure complete dissolution by vortexing and gentle warming if necessary.[5]

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Intermediate Dilution: Prepare an intermediate dilution of your stock in 100% DMSO. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, first dilute your 10 mM stock to 1 mM in DMSO.

  • Final Dilution: Add the required volume of the intermediate stock to your final assay buffer. Crucially, add the stock to the buffer while the buffer is being vortexed to ensure immediate and uniform dispersion.

  • Verification: After preparing the final dilution, let it sit for 15-30 minutes at the assay temperature and visually inspect for any signs of precipitation (cloudiness, Tyndall effect) before adding it to your cells or enzyme reaction.

Q2: I've optimized my dilution protocol, but the compound still precipitates. What is the next logical step?

A2: pH Adjustment.

Given the imidazole moiety in this compound, its aqueous solubility is highly pH-dependent. The imidazole ring is basic; protonating it by lowering the pH will create a positive charge, significantly increasing its interaction with water and enhancing solubility.[][6][7]

  • Expertise & Experience: The key is to find a pH that solubilizes your compound without compromising the biological activity of your assay (e.g., enzyme function or cell viability). Most biological assays operate between pH 7.2 and 7.4. Even a slight decrease to pH 6.8 can dramatically improve the solubility of a basic compound without harming the assay system.

  • Trustworthiness (Self-Validation):

    • Determine Optimal pH: Perform a simple pH-solubility screen. Prepare small aliquots of your assay buffer and adjust the pH downwards in small increments (e.g., 7.4, 7.2, 7.0, 6.8, 6.5).

    • Test Compound Solubility: Add your compound (from a DMSO stock) to each pH-adjusted buffer to the final desired concentration.

    • Assay Compatibility Check: Run a control experiment to ensure that the optimal pH for solubility does not negatively impact your assay's performance (e.g., check enzyme activity or cell health at that pH without the compound).

Q3: Adjusting pH isn't an option for my sensitive cell-based assay. What other formulation strategies can I use?

A3: Employing Solubilizing Excipients.

If altering the primary solvent system (DMSO concentration) or pH is not feasible, you can introduce excipients that enhance solubility. The two most common classes for in-vitro assays are cyclodextrins and non-ionic surfactants.

1. Cyclodextrins
  • Expertise & Experience: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" where the CD's hydrophilic surface renders the entire complex water-soluble.[9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture due to its high aqueous solubility and low toxicity.[10]

Protocol 2: Solubilization using HP-β-CD
  • Prepare CD Solution: Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 10-40% w/v). Gentle warming may be required.

  • Complexation: Add your compound's DMSO stock solution directly to the HP-β-CD buffer solution. A 1:1 to 1:2 molar ratio of compound to CD is a good starting point.

  • Equilibration: Vortex the mixture and allow it to equilibrate for at least 1 hour at room temperature to ensure complex formation.

  • Application: Use this complexed solution as your "stock" for final dilution into the assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.

2. Non-ionic Surfactants
  • Expertise & Experience: Surfactants like Polysorbate 80 (Tween 80) or Triton X-100 can increase solubility by forming micelles that entrap hydrophobic compounds.[13][14][15] However, this approach must be used with extreme caution.

  • Trustworthiness (Self-Validation): Surfactants are detergents and can be toxic to cells by disrupting membranes, and they can denature proteins, inhibiting enzyme activity.[16] Always perform a dose-response toxicity curve with the surfactant alone on your assay system. For most cell-based assays, surfactant concentrations should be kept very low (e.g., <0.01% v/v).[16]

Summary of Solubilization Strategies
StrategyMechanismProsConsBest For
Co-solvents (e.g., DMSO) Reduces water polarity.Simple, widely used.Can be toxic at >1% v/v; may precipitate on dilution.[2][17]Initial screening, enzyme assays.
pH Adjustment Increases ionization of the basic imidazole group.Highly effective for ionizable compounds; simple to implement.[6][18]Limited by pH tolerance of the biological assay.Enzyme assays, robust cell-free systems.
Cyclodextrins (HP-β-CD) Forms water-soluble inclusion complexes.[12]Low toxicity, effective for many compounds.Can sometimes extract cholesterol from cell membranes at high concentrations.Cell-based assays, in-vivo studies.
Surfactants (e.g., Tween 80) Forms micelles to encapsulate the compound.[19]Can achieve high solubility.Potential for cell toxicity and protein denaturation.[16]Robust enzyme assays, dissolution studies.
Troubleshooting Workflow

The following diagram provides a logical workflow for systematically addressing solubility issues with this compound.

Caption: A step-by-step decision tree for troubleshooting solubility.

References
  • Bioavailability Enhancement: Drug Solubility Enhancement. JoVE.
  • pH Adjustment and Co-Solvent Optimiz
  • PH adjustment: Significance and symbolism. ScienceDirect.
  • solubility enhancement -by pH change & complex
  • Best Practices For Stock Solutions. FasterCapital.
  • Cyclodextrins and their applications in pharmaceutical and rel
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Exploring drug-surfactant interactions and their impact on the intrinsic surface properties of aqueous dissolution media. British Journal of Pharmacy.
  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • The effects of surfactants on the solubility and dissolution profiles of a poorly water-soluble basic drug, carvedilol. Ingenta Connect.
  • How to Make Accur
  • Effect of surfactants on the solubility and intrinsic dissolution rate of sparfloxacin.
  • The effects of surfactants on the solubility and dissolution profiles of a poorly water-soluble basic drug, carvedilol. Semantic Scholar.
  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Cyclodextrins in Drug Formul
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • How to enhance drug solubility for in vitro assays?.

Sources

troubleshooting inconsistent results in 3-(1H-imidazol-1-yl)propanamide experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1H-imidazol-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common inconsistencies encountered during its synthesis and application. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to resolve experimental challenges effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries and issues that researchers face when working with this compound.

Q1: My synthesis of this compound is resulting in a low yield. What are the likely causes?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily revolving around the choice of synthetic route and reaction conditions. Two common routes are:

  • Route A: Amide coupling of 3-(1H-imidazol-1-yl)propanoic acid. Challenges here often relate to the activation of the carboxylic acid and potential side reactions involving the imidazole ring. The lone pair of electrons on the imidazole nitrogen can sometimes interfere with the coupling reaction.

  • Route B: Partial hydrolysis of 3-(1H-imidazol-1-yl)propanenitrile. In this case, incomplete hydrolysis or over-hydrolysis to the carboxylic acid are the main culprits for low yields of the desired amide.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A2: The formation of multiple products is a common issue. Depending on your synthetic approach, these could include:

  • Unreacted starting materials: Incomplete conversion is a frequent reason for extra spots.

  • Over-hydrolysis product: If you are preparing the amide from the nitrile, the corresponding carboxylic acid, 3-(1H-imidazol-1-yl)propanoic acid, can be a significant byproduct[1].

  • Anhydride formation: When using coupling agents for amide bond formation from the carboxylic acid, self-condensation of the acid to form an anhydride can occur.

  • Acyl-urea byproduct: If using carbodiimide-based coupling reagents like DCC or EDC, the formation of a stable acyl-urea adduct can reduce the yield of the desired amide.

Q3: My purified this compound seems to be degrading over time. What are the stability considerations?

A3: this compound, like many amides, can be susceptible to hydrolysis, especially under strong acidic or basic conditions. The imidazole ring itself is generally stable, but the amide bond can be cleaved to yield 3-(1H-imidazol-1-yl)propanoic acid and ammonia. For storage, it is recommended to keep the compound in a cool, dry place, and if in solution, to use aprotic solvents or buffered aqueous solutions at a neutral pH.

Troubleshooting In-Depth: Synthesis and Purification

This section provides a more detailed breakdown of common problems and their solutions, organized by the experimental stage.

Synthesis Route A: Amide Coupling of 3-(1H-imidazol-1-yl)propanoic acid

This route involves the reaction of 3-(1H-imidazol-1-yl)propanoic acid with a source of ammonia, typically using a coupling reagent.

Problem 1: Inefficient Amide Bond Formation

  • Symptom: Low conversion of the starting carboxylic acid to the amide, with significant unreacted acid remaining.

  • Causality: The carboxylic acid needs to be activated to a more reactive species for the amidation to proceed efficiently. The choice and handling of the coupling reagent are critical. Furthermore, the basicity of the imidazole nitrogen can sometimes interfere with the reaction.

  • Solutions:

    • Choice of Coupling Reagent: For substrates containing a basic moiety like imidazole, uranium-based reagents such as HATU have been shown to be highly effective and can minimize racemization if chiral centers are present[2]. HATU activates the carboxylic acid by forming an OAt-active ester, which then readily reacts with the amine source[2][3].

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is recommended to scavenge the acid produced during the reaction without competing with the ammonia source.

    • Ammonia Source: Instead of bubbling ammonia gas, which can be difficult to control on a lab scale, consider using a more manageable source like ammonium chloride in the presence of a base, or a solution of ammonia in an organic solvent like methanol or THF.

Problem 2: Formation of Guanidinium Byproduct with HATU

  • Symptom: A significant byproduct is observed, especially when the amine is pre-mixed with HATU.

  • Causality: The amine can react directly with the HATU reagent to form a stable guanidinium byproduct, rendering both reactants unavailable for the desired amide formation.

  • Solution: The order of addition is crucial. Always pre-activate the carboxylic acid with HATU and a base for a short period (15-30 minutes) before adding the amine source.

dot

Caption: Workflow for HATU-mediated amide coupling.

Synthesis Route B: Partial Hydrolysis of 3-(1H-imidazol-1-yl)propanenitrile

This method involves the controlled hydrolysis of the nitrile precursor.

Problem: Over-hydrolysis to Carboxylic Acid

  • Symptom: The main product isolated is 3-(1H-imidazol-1-yl)propanoic acid instead of the desired amide.

  • Causality: The reaction conditions are too harsh, leading to the hydrolysis of the initially formed amide to the carboxylic acid. Amide hydrolysis is often catalyzed by both acid and base.

  • Solutions:

    • Milder Reaction Conditions: For acid-catalyzed hydrolysis, use a lower concentration of acid and/or a lower reaction temperature. For base-catalyzed hydrolysis, a milder base or shorter reaction time may be necessary. The hydrolysis of nitriles to amides can often be achieved under milder conditions than the subsequent hydrolysis of the amide to the carboxylic acid[1].

    • Monitoring the Reaction: Closely monitor the reaction progress using TLC or LC-MS to quench the reaction once the desired amide is the major product and before significant formation of the carboxylic acid occurs.

dot

Caption: Workflow for nitrile hydrolysis to amide.

Purification Challenges

Problem: Difficulty in Removing Byproducts by Column Chromatography

  • Symptom: The desired product co-elutes with impurities, particularly the starting carboxylic acid or urea byproducts from coupling agents.

  • Causality: The polarity of this compound can be very similar to that of its precursors and certain byproducts, making chromatographic separation challenging.

  • Solutions:

    • Recrystallization: This is often a more effective method for purifying amides than chromatography. A suitable solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature. For a polar compound like this compound, polar protic solvents like ethanol or isopropanol, or mixtures with less polar solvents, could be effective[4][5][6][7].

    • Acid-Base Extraction: To remove unreacted 3-(1H-imidazol-1-yl)propanoic acid, an aqueous workup with a mild base (e.g., sodium bicarbonate solution) can be employed. The acidic starting material will be deprotonated and extracted into the aqueous layer, while the neutral amide product remains in the organic layer.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific experimental setup and scale.

Protocol 1: Synthesis via HATU Coupling
  • To a solution of 3-(1H-imidazol-1-yl)propanoic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add ammonium chloride (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/ethyl acetate).

Protocol 2: Synthesis via Nitrile Hydrolysis
  • Dissolve 3-(1H-imidazol-1-yl)propanenitrile (1.0 eq) in a suitable solvent such as DMSO.

  • Add potassium carbonate (2.0 eq) and 30% hydrogen peroxide (3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

The following table summarizes key properties and conditions relevant to the synthesis and purification of this compound.

ParameterValue/ConditionSource
Molecular Formula C6H9N3O[8]
Molecular Weight 139.16 g/mol [8]
Storage Sealed in dry, room temperature[8]
Recrystallization Solvents Ethanol, Ethanol/Ethyl Acetate[4][9]
Amide Coupling Reagents HATU, EDC/HOBt[2]
Nitrile Hydrolysis Reagents H2O2/K2CO3 in DMSO

Conclusion

Inconsistent results in experiments involving this compound are often surmountable with a systematic approach to troubleshooting. By understanding the underlying chemical principles of the chosen synthetic route and potential side reactions, researchers can optimize their reaction conditions, improve yields, and obtain a high-purity product. This guide provides a framework for identifying and resolving common issues, but it is important to remember that careful observation and methodical optimization are key to success in any chemical synthesis.

References

  • Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Amide from carboxylic acid synthesis : r/Chempros. (2024, April 12). Reddit. Retrieved from [Link]

  • Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles | Organic Letters - ACS Publications. (2017, July 13). ACS Publications. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC - NIH. (2020, May 19). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol - PMC - NIH. (2012, March 1). National Center for Biotechnology Information. Retrieved from [Link]

  • SYNTHESIS AND REACTIONS OF IMIDAZOLE - Zenodo. (n.d.). Zenodo. Retrieved from [Link]

  • Recrystallization. --->. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (2021, October 28). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or - RSC Publishing. (2020, May 19). Royal Society of Chemistry. Retrieved from [Link]

  • Reaction of diamines with carboxylic acids to form imidazole - Chemistry Stack Exchange. (2020, January 1). Chemistry Stack Exchange. Retrieved from [Link]

  • 3-(1H-imidazol-1-yl)propanoic acid | C6H8N2O2 | CID 2794718 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (2016, August 19). ACS Publications. Retrieved from [Link]

  • HATU - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). Arkivoc. Retrieved from [Link]

  • 3-(1H-Imidazol-1-yl)propanenitrile - PMC - NIH. (2009, August 29). National Center for Biotechnology Information. Retrieved from [Link]

  • 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PubMed Central. (2013, January 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • (PDF) Study of CuI catalyzed coupling reactions of aryl bromides with imidazole and aliphatic amines under microwave dielectric heating - ResearchGate. (2025, August 7). ResearchGate. Retrieved from [Link]

  • The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions - ResearchGate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024, April 14). YouTube. Retrieved from [Link]

  • Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide - ResearchGate. (2018, January 13). ResearchGate. Retrieved from [Link]

  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC - PubMed Central. (2013, October 25). National Center for Biotechnology Information. Retrieved from [Link]

  • 3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol - PubMed. (2012, March 1). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical principles to empower you to make informed decisions in your experimental design.

I. Core Principles of Imidazole N-Alkylation

The N-alkylation of imidazole is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients. The reaction involves the substitution of the hydrogen atom on one of the nitrogen atoms of the imidazole ring with an alkyl group. The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The key to a successful reaction lies in the careful selection of the base, solvent, and alkylating agent, as well as precise control of the reaction temperature.

The first step is the deprotonation of imidazole by a suitable base to form the imidazolide anion. This anion is a potent nucleophile that then attacks the electrophilic carbon of the alkylating agent, leading to the formation of the N-alkylated imidazole and a salt byproduct.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole (pKa ≈ 14.5) Imidazolide Imidazolide Anion Imidazole->Imidazolide + Base Base Base ConjugateAcid Conjugate Acid Base->ConjugateAcid + H+ AlkylatingAgent Alkylating Agent (R-X) N_Alkylated_Imidazole N-Alkylated Imidazole Imidazolide->N_Alkylated_Imidazole + R-X LeavingGroup Leaving Group (X-) AlkylatingAgent->LeavingGroup

General Mechanism of Imidazole N-Alkylation

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-alkylation of imidazole. Each issue is followed by a detailed explanation of the potential causes and actionable solutions.

Q1: My reaction shows low or no conversion to the desired N-alkylated product. What should I do?

A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters.

  • Inadequate Deprotonation (Choice of Base): For the reaction to proceed, the chosen base must be strong enough to deprotonate the imidazole ring (pKa of the N-H proton is approximately 14.5).[3] A general rule of thumb is that the pKa of the conjugate acid of the base should be higher than the pKa of imidazole.

    • Recommendation: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger base such as sodium hydride (NaH), potassium hydroxide (KOH), or potassium tert-butoxide (KOtBu).

BaseConjugate AcidpKa of Conjugate Acid (approx. in H₂O)Notes
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)10.3Mild base, often requires higher temperatures.
Potassium Hydroxide (KOH)Water (H₂O)15.7Strong, cost-effective base.[4]
Sodium Hydride (NaH)Hydrogen (H₂)35Very strong, irreversible base. Requires an inert atmosphere.
Potassium tert-Butoxide (KOtBu)tert-Butanol19Strong, non-nucleophilic base.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Protonated DBU12.5 (in MeCN)Strong, non-nucleophilic organic base.
  • Poor Solubility: If the imidazole or the base is not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Recommendation: Consider switching to a more polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to improve the solubility of the reactants.

  • Inactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may require more forcing conditions (higher temperature, longer reaction time) or the addition of a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction.

  • Low Temperature: Like most SN2 reactions, the rate of N-alkylation is temperature-dependent.

    • Recommendation: If you are running the reaction at room temperature, consider moderately heating the reaction mixture (e.g., to 50-80 °C) to increase the reaction rate. However, be aware that excessive heat can lead to side reactions.

G Start Low/No Conversion CheckBase Is the base strong enough? (pKa(conj. acid) > 14.5) Start->CheckBase CheckSolvent Are reactants soluble? CheckBase->CheckSolvent Yes IncreaseBaseStrength Use a stronger base (e.g., NaH, KOH) CheckBase->IncreaseBaseStrength No CheckAlkylatingAgent Is the alkylating agent reactive? CheckSolvent->CheckAlkylatingAgent Yes ChangeSolvent Switch to a more polar aprotic solvent (e.g., DMF) CheckSolvent->ChangeSolvent No CheckTemp Is the temperature sufficient? CheckAlkylatingAgent->CheckTemp Yes ImproveAlkylatingAgent Use a more reactive halide (R-I) or add NaI/KI catalyst CheckAlkylatingAgent->ImproveAlkylatingAgent No IncreaseTemp Increase reaction temperature CheckTemp->IncreaseTemp No Success Reaction Optimized CheckTemp->Success Yes IncreaseBaseStrength->CheckSolvent ChangeSolvent->CheckAlkylatingAgent ImproveAlkylatingAgent->CheckTemp IncreaseTemp->Success

Sources

stability of 3-(1H-imidazol-1-yl)propanamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-(1H-imidazol-1-yl)propanamide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity and reliability of your experimental results.

Introduction to the Stability of this compound

This compound is a molecule of interest in pharmaceutical research due to its unique structural features, combining an imidazole ring with a propanamide side chain. The stability of this compound is a critical parameter that can influence its biological activity, shelf-life, and the reproducibility of experimental data. Understanding its degradation pathways is essential for developing robust analytical methods and stable formulations.[1][2] This guide will walk you through the potential stability issues and how to investigate them systematically.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the stability of this compound.

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the two primary points of vulnerability for this compound are the amide bond and the imidazole ring.

  • Hydrolysis of the Amide Bond: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-(1H-imidazol-1-yl)propanoic acid and ammonia.[3][4] This is often the most common degradation pathway for molecules containing an amide functional group.

  • Degradation of the Imidazole Ring: The imidazole ring itself can be susceptible to oxidative and photolytic degradation. The specific degradation products would need to be identified through forced degradation studies.[5][6]

Q2: How stable is this compound in common laboratory solvents?

A2: The stability in solution is highly dependent on the solvent's properties (e.g., protic vs. aprotic, pH).

  • Aqueous Solutions: Stability in aqueous buffers will be pH-dependent. Expect accelerated degradation at pH extremes (e.g., pH < 4 and pH > 8) due to acid- and base-catalyzed hydrolysis of the amide bond.[7] For routine experiments, using a neutral buffer (pH 6.8-7.4) is recommended.

  • Organic Solvents: In aprotic organic solvents like DMSO and DMF, the compound is likely to be more stable as hydrolysis is minimized. However, the purity of the solvent is crucial, as residual water can contribute to degradation over time. In protic solvents like methanol or ethanol, solvolysis of the amide bond can occur, especially at elevated temperatures.

Q3: Is this compound sensitive to light?

A3: Imidazole-containing compounds can be susceptible to photodegradation.[6] It is prudent to assume that this compound may be light-sensitive. To mitigate this risk, it is recommended to:

  • Store the solid compound and solutions in amber vials or containers wrapped in aluminum foil.

  • Minimize exposure to direct light during experimental procedures.

  • Conduct photostability studies as part of a comprehensive stability assessment.[1]

Q4: What are the recommended storage conditions for this compound?

A4: For solid this compound, storage at -20°C in a tightly sealed container with a desiccant is recommended to minimize degradation from moisture and heat. For solutions, it is best to prepare them fresh. If short-term storage is necessary, store aliquots at -80°C to minimize freeze-thaw cycles.

Part 2: Troubleshooting Guide for Stability-Related Issues

This section provides a structured approach to troubleshooting common experimental problems that may be linked to the instability of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency or inconsistent biological activity in assays. Degradation of the active pharmaceutical ingredient (API) in the assay medium.1. Verify Stock Solution Integrity: Analyze an aliquot of your stock solution by HPLC to confirm its concentration and purity. 2. Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC. 3. pH and Temperature Control: Ensure the pH and temperature of the assay medium are within a stable range for the compound.
Appearance of new peaks in HPLC chromatograms over time. Formation of degradation products.1. Characterize Degradants: Use LC-MS to obtain the mass of the new peaks to hypothesize their structures (e.g., the hydrolyzed carboxylic acid). 2. Perform Forced Degradation: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the degradation products.[2][8][9] This will help in confirming the identity of the peaks observed in your stability samples.
Poor mass balance in stability studies (sum of API and degradants is less than 100%). Formation of non-UV active or volatile degradants, or irreversible binding to container surfaces.1. Use a Mass-Sensitive Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector. 2. Check for Volatiles: Use headspace GC-MS to analyze for volatile degradation products. 3. Container Compatibility: Investigate potential adsorption to container surfaces by using different types of vials (e.g., glass vs. polypropylene).
Precipitation of the compound from solution. Poor solubility of the compound or its degradants.1. Determine Solubility: Experimentally determine the solubility of the compound in your chosen solvent system. 2. Consider Co-solvents: If aqueous solubility is low, consider the use of a co-solvent like DMSO or ethanol, but be mindful of their potential impact on stability.

Part 3: Experimental Protocols for Stability Assessment

A crucial aspect of working with a new compound is to perform a forced degradation study to understand its intrinsic stability.[1][2]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • HPLC-UV system (and ideally an HPLC-MS system)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a suitable HPLC method. A good starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

  • Data Evaluation:

    • Assess the percentage of degradation of the parent compound.

    • Determine the retention times and peak areas of the degradation products.

    • If using LC-MS, identify the mass-to-charge ratio of the degradants to aid in structure elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all its potential degradation products.

Procedure:

  • Initial Method Screening: Use the samples generated from the forced degradation study. Screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., different pH, organic modifiers like ACN and MeOH) to achieve baseline separation of the parent peak and all degradant peaks.[10][11]

  • Method Optimization: Once a promising separation is achieved, optimize the gradient slope, flow rate, and column temperature to improve resolution and reduce run time.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Part 4: Visualizing Degradation and Workflows

Diagram 1: Potential Degradation Pathways

G cluster_0 Stress Conditions cluster_1 This compound cluster_2 Potential Degradation Products Acid Acidic pH Parent This compound Acid->Parent Hydrolysis Base Basic pH Base->Parent Hydrolysis Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Parent Oxidation Light Light Exposure Light->Parent Photodegradation Hydrolysis_Product 3-(1H-imidazol-1-yl)propanoic Acid Parent->Hydrolysis_Product Oxidation_Products Oxidized Imidazole Derivatives Parent->Oxidation_Products Photodegradation_Products Photolytic Adducts/Rearrangements Parent->Photodegradation_Products

Caption: Potential degradation pathways of this compound.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Validation A Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B Perform Forced Degradation Studies A->B C Develop Stability-Indicating HPLC Method B->C D Analyze Stressed Samples by HPLC/LC-MS C->D E Identify and Characterize Degradants D->E F Validate the Analytical Method E->F

Caption: Workflow for assessing the stability of a new chemical entity.

References

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • ICH. (2003). Stability testing of new drug substances and products Q1A (R2).
  • ICH. (1996). Photostability testing of new drug substances and products Q1B.
  • ICH. (1996). Validation of analytical procedures: Methodology Q2B.
  • Kasar, P. (2025). Development of stability-indicating RP-HPLC methods in the pharmaceutical industry. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372.
  • Klick, S., et al. (2005). Toward a general strategy for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
  • Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Drug Development and Research, 4(3), 99-106.
  • Alsante, K. M., et al. (2003). A systematic approach to the development of stability-indicating methods. AAPS PharmSciTech, 4(4), e56.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • Szepesi, G., & Gazdag, M. (1990). HPLC in stability studies of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 759-767.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 20.7: Amide Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. Retrieved from [Link]

  • Dong, M. W. (2005). Assay and stability testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.
  • CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]

  • Rivara, M., et al. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Chemistry & Biodiversity, 5(2), 225-237.
  • NIH. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Retrieved from [Link]

  • Lirias. (n.d.). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Retrieved from [Link]

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minimizing side products in the synthesis of 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1H-imidazol-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Our goal is to provide you with in-depth, field-proven insights to help you minimize side products and optimize your reaction outcomes.

Introduction to the Synthesis

The primary and most direct route to synthesizing this compound is through the aza-Michael addition of imidazole to acrylamide. This reaction is an example of a conjugate addition where the nucleophilic nitrogen of the imidazole ring attacks the β-carbon of the α,β-unsaturated amide, acrylamide. While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and reduce yields. This guide will address the most frequently encountered issues and provide robust solutions.

Troubleshooting Guide & FAQs

Question 1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?

Answer:

A slow or incomplete reaction is a common issue. The nucleophilicity of imidazole and the electrophilicity of acrylamide are key to the reaction rate. Several factors can be at play:

  • Catalysis: While the Michael addition of imidazole to acrylamide can proceed without a catalyst, it is often slow. The use of a catalyst can significantly accelerate the reaction.[1][2] Various catalysts have been successfully employed for aza-Michael additions, including:

    • Bases: A mild base can deprotonate the N-H of imidazole, increasing its nucleophilicity. However, strong bases can promote the polymerization of acrylamide.

    • Lewis Acids: Lewis acids can activate the acrylamide Michael acceptor.

    • Enzymes: Lipases, for instance, have been shown to catalyze this reaction under mild conditions.[3]

    • Ionic Liquids: Imidazolium-based ionic liquids can act as both solvent and catalyst.

  • Temperature: Increasing the reaction temperature can enhance the rate. However, be cautious, as higher temperatures can also promote the retro-Michael addition (decomposition of the product back to starting materials) and polymerization of acrylamide.[4][5]

  • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents are generally preferred. In some cases, the reaction can be run neat (solvent-free), especially at elevated temperatures.[1][2]

Question 2: I am observing a significant amount of a white, insoluble material in my reaction mixture. What is this, and how can I prevent its formation?

Answer:

The white, insoluble material is most likely polyacrylamide. Acrylamide is prone to free-radical polymerization, which can be initiated by heat, light, or impurities.

Mitigation Strategies:

  • Inhibitors: Ensure your acrylamide reagent contains a polymerization inhibitor (like MEHQ). If you are using inhibitor-free acrylamide, consider adding a small amount of a radical scavenger.

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Degas Solvents: Oxygen can inhibit radical polymerization. However, if using a radical initiator, degassing the solvent might be necessary. For most thermal reactions, this is not a primary concern.

  • Purity of Reagents: Use high-purity imidazole and acrylamide. Impurities can sometimes initiate polymerization.

Question 3: My final product is contaminated with a higher molecular weight impurity. What is the likely structure of this side product, and how can it be minimized?

Answer:

A common higher molecular weight side product is the result of a double Michael addition. The secondary amine in the desired product, this compound, can act as a nucleophile and react with a second molecule of acrylamide.

Minimizing Double Addition:

  • Stoichiometry: Use a slight excess of imidazole relative to acrylamide. This will ensure that the acrylamide is consumed before it has a significant opportunity to react with the product. A 1.1:1 to 1.5:1 molar ratio of imidazole to acrylamide is a good starting point.

  • Controlled Addition: Add the acrylamide slowly to the reaction mixture containing imidazole. This maintains a low concentration of acrylamide throughout the reaction, favoring the reaction with the more nucleophilic imidazole over the product.

Reaction Workflow and Logic

The following diagram illustrates the core reaction and the key decision points for troubleshooting.

Synthesis_Workflow cluster_reactants Reactants & Conditions cluster_reaction Reaction cluster_outcomes Potential Outcomes Imidazole Imidazole Reaction_Vessel Michael Addition Imidazole->Reaction_Vessel Acrylamide Acrylamide Acrylamide->Reaction_Vessel Solvent_Temp Solvent & Temperature Solvent_Temp->Reaction_Vessel Influences Rate & Side Reactions Desired_Product This compound Reaction_Vessel->Desired_Product Desired Pathway Side_Product_1 Polyacrylamide Reaction_Vessel->Side_Product_1 High Temp / Impurities Side_Product_2 Double Addition Product Reaction_Vessel->Side_Product_2 Excess Acrylamide Unreacted_SM Unreacted Starting Materials Reaction_Vessel->Unreacted_SM Low Temp / No Catalyst

Caption: Troubleshooting workflow for the synthesis of this compound.

Optimized Protocol for Minimizing Side Products

This protocol is designed to favor the formation of the desired product while minimizing polymerization and double addition.

Materials:

  • Imidazole (≥99%)

  • Acrylamide (≥99%, containing MEHQ inhibitor)

  • Acetonitrile (anhydrous)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reactant Loading: To the flask, add imidazole (1.2 equivalents) and anhydrous acetonitrile. Begin stirring to dissolve the imidazole.

  • Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Acrylamide Addition: In a separate container, dissolve acrylamide (1.0 equivalent) in a small amount of anhydrous acetonitrile.

  • Controlled Reaction: Slowly add the acrylamide solution to the stirring imidazole solution at room temperature over 30-60 minutes using a syringe pump or dropping funnel.

  • Reaction Monitoring: After the addition is complete, gently heat the reaction mixture to 40-50°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).

Data Summary: Reaction Parameter Effects

ParameterEffect on Desired ProductEffect on Side ProductsRecommendation
Temperature Increased rateIncreased polymerization and retro-Michael addition40-50°C
Stoichiometry High yield with excess imidazoleExcess acrylamide leads to double addition1.2 eq. Imidazole : 1.0 eq. Acrylamide
Catalyst Can increase rateStrong base can cause polymerizationGenerally not required with gentle heating
Solvent Polar aprotic solvents are effective---Anhydrous Acetonitrile

Mechanistic Insight: The Aza-Michael Addition

The reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the electron-deficient β-carbon of acrylamide.

aza_michael_addition cluster_reactants cluster_transition cluster_product Imidazole Imidazole (Nucleophile) TS [Transition State] Imidazole->TS Nucleophilic Attack Acrylamide Acrylamide (Michael Acceptor) Acrylamide->TS Product This compound TS->Product Proton Transfer

Caption: Mechanism of the aza-Michael addition of imidazole to acrylamide.

This guide provides a comprehensive overview of the key challenges in the synthesis of this compound and offers practical solutions to overcome them. By carefully controlling reaction parameters and understanding the underlying mechanisms, researchers can achieve high yields of the desired product with minimal side-product formation.

References

  • Zhang, J., et al. (2017). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 22(12), 2224. Available at: [Link]

  • de Gonzalo, G., et al. (2010). The convenient Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor. Organic & Biomolecular Chemistry, 8(24), 5547-5550. Available at: [Link]

  • Li, J., et al. (2017). Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. Available at: [Link]

  • Khan, I., & Iqubal, A. (2018). Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound. Open Chemistry Journal, 5, 1-13. Available at: [Link]

  • Zamora, R., et al. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry, 58(5), 3096-3101. Available at: [Link]

  • Tot, A., et al. (2011). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o163. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7, 168. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. PubMed. Available at: [Link]

  • Barber, D. S., et al. (2020). Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Toxicology, 2, 589419. Available at: [Link]

  • Huchthausen, J., et al. (2019). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology, 32(10), 2029-2040. Available at: [Link]

  • Zamora, R., et al. (2010). Model Reactions of Acrylamide with Selected Amino Compounds. Request PDF. Available at: [Link]

  • Claeys, W. L., et al. (2005). Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. Frontiers in Nutrition, 8, 658093. Available at: [Link]

Sources

Technical Support Center: Refining Purification Techniques for 3-(1H-imidazol-1-yl)propanamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers engaged in the synthesis of 3-(1H-imidazol-1-yl)propanamide analogs are often confronted with significant purification challenges. The inherent characteristics of these molecules—namely the basicity of the imidazole ring, the polar nature of the amide group, and their frequent high water solubility—complicate the removal of unreacted starting materials, reagents, and reaction byproducts.[1] This guide provides a comprehensive, experience-driven framework for troubleshooting common purification issues and offers robust, step-by-step protocols to enhance the isolation of high-purity target compounds.

Troubleshooting Guide: Column Chromatography

This section addresses the most frequently encountered problems during the chromatographic purification of this compound analogs. The question-and-answer format is designed to provide direct solutions to specific experimental issues.

Question 1: My compound is streaking or tailing significantly on a silica gel TLC plate and column. How can I achieve sharp, well-defined bands?

Answer: This is the most common issue when purifying imidazole-containing compounds on silica gel.

  • Root Cause: The basic nitrogen atom on the imidazole ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][3] This strong, non-specific binding leads to slow, uneven elution, resulting in significant peak tailing.

  • Solution 1: Add a Basic Modifier to the Mobile Phase. The most effective strategy is to neutralize the acidic sites on the silica gel. By adding a small amount of a volatile tertiary amine to your eluent, you can dramatically improve peak shape.[2][4][5]

    • Action: Add 0.5-1% triethylamine (TEA) or pyridine to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your basic compound, which allows it to elute symmetrically.[2][3][4]

  • Solution 2: Switch to an Alternative Stationary Phase. If a basic modifier is incompatible with your compound or downstream applications, changing the stationary phase is a viable option.

    • Action: Use neutral or basic alumina instead of silica gel. Alumina lacks the strong acidic sites responsible for the tailing of basic compounds.[4] Alternatively, for highly polar analogs, consider reverse-phase chromatography using a C18-functionalized silica gel.[4]

Question 2: My compound co-elutes with a starting material or impurity, even after optimizing the solvent system. What's my next step?

Answer: When simple polarity adjustments fail to achieve separation, you must alter the selectivity of the chromatographic system.

  • Root Cause: The compounds have very similar polarities and affinities for the stationary phase under the current conditions.

  • Solution 1: Change the Solvent System Composition. Switch from a standard ethyl acetate/hexane or dichloromethane/methanol system to one with different solvent properties. For example, replacing methanol with ethanol can alter hydrogen bonding interactions. Using a solvent like chloroform can also change the selectivity.[4]

  • Solution 2: Employ Gradient Elution. If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can effectively separate compounds with close Rf values.[4]

    • Action: Start with a less polar mobile phase and gradually increase the percentage of the more polar solvent over the course of the column run. This will sharpen the elution profile and can resolve closely running spots.

  • Solution 3: Use Dry Loading. How you load your sample onto the column significantly impacts resolution. Loading in a large volume of a strong solvent can cause band broadening and poor separation from the start.[4][6]

    • Action: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This technique ensures the compound starts as a very narrow, concentrated band, maximizing the potential for separation.[4][6]

Question 3: My compound seems to be decomposing on the silica gel column, leading to low recovery. How can I prevent this?

Answer: The acidic nature of silica gel can catalyze the degradation of sensitive molecules.

  • Root Cause: Your this compound analog may be labile to acidic conditions. Prolonged contact time with the silica surface exacerbates this issue.

  • Solution 1: Deactivate the Silica Gel. Before loading your sample, you can neutralize the stationary phase.

    • Action: Pack the column as usual. Then, flush the column with 2-3 column volumes of your initial, least polar eluent that contains 1-2% triethylamine. Afterward, flush with 2-3 column volumes of the initial eluent without triethylamine to remove the excess base before loading your sample.[7] This pre-treatment minimizes the acidity of the silica surface.

  • Solution 2: Use Flash Chromatography. Minimize the residence time of your compound on the column.

    • Action: Use positive pressure (flash chromatography) to push the solvents through the column more quickly. The goal is to complete the purification in the shortest time possible (typically 15-30 minutes) to reduce the opportunity for degradation.[8]

  • Solution 3: Switch to a Different Stationary Phase. As mentioned previously, neutral alumina or reverse-phase silica are less harsh alternatives.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification strategy for a new this compound analog?

A1: Always start with Thin-Layer Chromatography (TLC). Use TLC to screen various solvent systems to find one that gives your target compound an Rf value between 0.2 and 0.4. A good initial screen would include:

  • Dichloromethane (DCM) / Methanol (MeOH) mixtures (e.g., 98:2, 95:5, 90:10)

  • Ethyl Acetate (EtOAc) / Hexanes mixtures

  • For very polar compounds, try a DCM/MeOH system with 0.5-1% ammonium hydroxide.[8] Based on the TLC results, you can decide whether to proceed with flash chromatography, recrystallization, or an acid-base extraction.

Q2: I can't find a suitable single solvent for recrystallization. What should I do?

A2: A two-solvent system is often ideal for recrystallization when a single solvent doesn't work.[4]

  • Find a "good" solvent in which your compound is soluble when hot.

  • Find a "poor" solvent in which your compound is insoluble or poorly soluble, even when hot. The two solvents must be miscible.

  • Dissolve your crude compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Common solvent pairs include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexanes.[4]

Q3: How can I remove unreacted imidazole starting material from my reaction mixture?

A3: Unreacted imidazole is a common impurity. Since it is highly water-soluble and basic, an acid-base extraction is often effective.

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash it with a dilute acid solution (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer.

  • Repeat the acid wash 1-2 times.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to recover your product, which should now be free of imidazole.[1][9]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol provides a general guideline for purifying a moderately polar this compound analog.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., 95:5 DCM/MeOH) that provides an Rf of ~0.3 for your target compound. Prepare your mobile phase by adding 0.5% triethylamine (TEA) to this mixture.

  • Column Packing: Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).[4] Pack the column with silica gel as a slurry in the least polar solvent you will use (e.g., 100% DCM + 0.5% TEA).

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product (~100 mg) in a minimal amount of DCM or MeOH.

    • Add ~500 mg of silica gel and mix to form a slurry.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder to the top of the packed column. Gently tap the column to settle the powder and add a thin layer of sand on top.

  • Elution:

    • Begin elution with a less polar solvent system (e.g., 98:2 DCM/MeOH + 0.5% TEA).

    • Gradually increase the polarity of the mobile phase (e.g., move to 95:5, then 90:10 DCM/MeOH, all containing 0.5% TEA).[4]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution using TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common column chromatography issues.

G start Problem Observed (e.g., Peak Tailing, Co-elution) tailing Is the peak tailing or streaking? start->tailing coelution Are compounds co-eluting? start->coelution low_yield Is the yield unexpectedly low? start->low_yield add_base Add 0.5-1% Triethylamine to Mobile Phase tailing->add_base Yes change_sp Switch to Neutral Alumina or Reverse Phase (C18) tailing->change_sp If base is not an option change_solvents Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) coelution->change_solvents Yes check_stability Check Compound Stability on TLC (2D TLC) low_yield->check_stability Yes add_base->coelution Tailing fixed, but still co-eluting? success Purification Successful change_sp->success gradient Implement Gradient Elution change_solvents->gradient dry_load Use Dry Loading Technique gradient->dry_load dry_load->success deactivate_silica Deactivate Silica with Base Before Loading use_flash Use Flash Chromatography (Reduce Time on Column) deactivate_silica->use_flash use_flash->success check_stability->coelution No Degradation, Likely a Separation Issue check_stability->deactivate_silica Degradation Observed

Caption: A decision tree for troubleshooting common purification issues.

Data Summary Table

The choice of purification strategy often depends on the polarity of the analog. The following table provides starting recommendations.

Analog PolarityRecommended Stationary PhaseTypical Mobile Phase SystemKey Considerations
Low to Medium Silica GelHexanes / Ethyl Acetate or DCM / EtOAcAdd 0.5% TEA to prevent tailing.
Medium to High Silica GelDichloromethane (DCM) / Methanol (MeOH)Start with 1-2% MeOH and increase polarity. Add 0.5% TEA.[4]
Very High / Polar Reverse-Phase (C18) SilicaWater / Acetonitrile (ACN) or Water / MeOHMay require a buffer (e.g., formic acid or ammonium acetate) for good peak shape.
Acid-Sensitive Neutral AluminaHexanes / Ethyl Acetate or DCM / MeOHGood alternative to silica to prevent degradation.[4]

References

  • BenchChem Technical Support Team. (2025).
  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
  • Phenomenex. (n.d.).
  • Wang, Q., & Li, H. (2010). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
  • Sepuxianyun. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem Technical Support Team. (2025). identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • ChemistryViews. (2012).

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Technical Support Center: Addressing Off-Target Effects of 3-(1H-imidazol-1-yl)propanamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers using 3-(1H-imidazol-1-yl)propanamide. This guide is designed to help you, as a fellow scientist, navigate the complexities of cellular assays and proactively address potential off-target effects. Our goal is to provide you with the foundational knowledge, troubleshooting frameworks, and detailed protocols necessary to ensure the specificity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts regarding this compound and the critical importance of validating its specificity.

Q1: What is this compound and what are its potential biological activities?

This compound is a small molecule featuring a central imidazole ring connected to a propanamide group. While this specific molecule is a novel research compound, its core imidazole structure is a well-known pharmacophore present in numerous clinically approved drugs and bioactive compounds.[1][2][3][4] The two nitrogen atoms in the imidazole ring allow it to act as a hydrogen bond donor and acceptor, and it can coordinate with metal ions, enabling it to interact with a wide variety of biological targets.[1] Compounds containing this scaffold have been shown to exhibit activities such as kinase inhibition, disruption of protein-protein interactions, and modulation of enzymes like cytochrome P450s.[1][2][5] Therefore, when using this compound in your research, it is crucial to validate that its observed effects are mediated through your intended target.

Q2: What are "off-target" effects and why are they a major concern?

Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended therapeutic or experimental target.[6] These unintended interactions are a significant concern because they can lead to:

  • Misinterpretation of Data: A cellular phenotype might be incorrectly attributed to the modulation of the intended target when it is actually caused by an off-target interaction.

  • Irreproducible Results: If the expression of an off-target protein varies between cell lines or experimental conditions, it can lead to inconsistent data.

  • Cellular Toxicity: Unintended interactions can disrupt essential cellular pathways, leading to cytotoxicity that masks the desired biological effect.[7]

  • Developmental Failure: In drug development, unidentified off-target effects are a primary cause of adverse events and late-stage clinical trial failures.[6]

Q3: Why is a compound with an imidazole ring particularly susceptible to off-target effects?

The imidazole ring's chemical properties make it a "privileged scaffold" in medicinal chemistry, but also a potential source of off-target activity.[1] Its ability to coordinate with metal ions makes it a potential inhibitor of metalloenzymes. Furthermore, its hydrogen bonding capabilities allow it to fit into the ATP-binding pocket of many kinases, a common source of off-target interactions for kinase inhibitors.[2] Therefore, rigorous validation is essential to confirm that the observed biological activity of this compound is due to its interaction with the primary target of interest and not a promiscuous effect of the imidazole core.

Q4: I suspect my results are influenced by off-target effects. What are the immediate first steps?

If you observe unexpected or inconsistent results, a systematic troubleshooting process is key. Here are the first three steps:

  • Confirm Compound Integrity: Ensure the purity and stability of your this compound stock. Degradation products could have different biological activities.

  • Perform a Dose-Response Curve: A well-defined sigmoidal curve suggests a specific interaction. A very steep or irregular curve might indicate non-specific effects like aggregation or toxicity.

  • Use a Negative Control: The most powerful initial experiment is to use a structurally similar but biologically inactive analog of your compound. If the inactive analog does not produce the same phenotype, it strongly suggests your observed effect is not due to non-specific chemistry of the scaffold.

Section 2: Troubleshooting Guide: Unexpected Phenotypes & Data Variability

This section addresses specific problems you may encounter and provides a logical framework for diagnosing the root cause.

Problem 1: My compound shows high cytotoxicity at the concentrations required for the desired on-target effect. How do I decouple these two events?

This is a classic challenge. The observed toxicity could be an inherent consequence of inhibiting the intended target, or it could be an unrelated off-target effect.

Causality Explained: High-affinity binding to an essential off-target protein (e.g., a critical metabolic enzyme or signaling kinase) can induce cell death pathways independently of your primary target. It is crucial to determine if the therapeutic window is viable.

Troubleshooting Strategy:

  • Target Engagement vs. Viability: First, generate dose-response curves for both target engagement (e.g., using a biochemical assay or a cellular thermal shift assay) and cell viability (e.g., CellTiter-Glo). If the EC50 for target engagement is significantly lower than the CC50 for cytotoxicity, you may have a workable concentration window.

  • Genetic Validation (Rescue Experiment): Use siRNA or CRISPR/Cas9 to knock down or knock out your intended target.[7][8] If knocking down the target recapitulates the desired phenotype without causing the same level of toxicity, it strongly implies the toxicity is an off-target effect.[7] Conversely, if the knockdown is also toxic, the toxicity is likely on-target.

start High Cytotoxicity Observed q1 Does Target Knockdown/Knockout Recapitulate Toxicity? start->q1 res1 Toxicity is likely ON-TARGET. (Inherent to target biology) q1->res1  Yes res2 Toxicity is likely OFF-TARGET. (Independent of primary target) q1->res2  No action Proceed to identify the off-target protein(s) responsible. res2->action cluster_0 Control Cells (NTC) cluster_1 Knockdown Cells cluster_2 Off-Target Scenario Compound Compound Target Target Compound->Target Phenotype Phenotype Target->Phenotype Compound_kd Compound Target_kd Target Phenotype_kd Phenotype (Abolished) label_text Pathway Blocked Compound_ot Compound OffTarget Off-Target Protein Compound_ot->OffTarget Target_ot Target Phenotype_ot Phenotype (Persists) OffTarget->Phenotype_ot

Sources

Technical Support Center: Enhancing the Bioavailability of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the common challenges associated with enhancing the oral bioavailability of imidazole-based compounds. The unique physicochemical properties of the imidazole scaffold, while beneficial for biological activity, often present significant hurdles in achieving adequate systemic exposure.[1][2][3] This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions regarding the inherent bioavailability challenges of imidazole derivatives and strategic planning for their enhancement.

Q1: Why do so many of my imidazole-based compounds exhibit poor oral bioavailability?

A: The imidazole ring, an aromatic diazole, is amphoteric, meaning it can act as both a weak acid and a weak base.[4] This property, along with its polarity, is crucial for its interaction with biological targets but also creates bioavailability challenges.[1][3] The primary reasons for poor oral bioavailability typically fall into two categories derived from the Biopharmaceutics Classification System (BCS):

  • Poor Aqueous Solubility (BCS Class II/IV): Many imidazole derivatives are lipophilic and possess a stable crystalline structure, leading to low solubility in gastrointestinal fluids.[5][6] The energy required to break the crystal lattice and solvate the molecule can be high, limiting the dissolution rate, which is often the rate-limiting step for absorption.[6]

  • Poor Membrane Permeability (BCS Class III/IV): While the lipophilicity of some imidazole compounds is high, the polar nitrogen atoms can form hydrogen bonds with water, creating a hydration shell that hinders passive diffusion across the lipid-rich intestinal epithelium.[2][7] Furthermore, some compounds may be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of enterocytes back into the GI lumen.[8]

  • Extensive First-Pass Metabolism: After absorption, the compound travels via the portal vein to the liver, where it can be extensively metabolized by cytochrome P450 enzymes before reaching systemic circulation.[9][10] The imidazole ring itself can be a site for metabolic reactions. This "first-pass effect" can drastically reduce the concentration of the active drug.[11][12][13]

Q2: What are the primary strategies to enhance the bioavailability of my imidazole compound?

A: Strategies are broadly categorized into chemical modifications and formulation-based approaches. The choice depends on the specific physicochemical properties of your compound.

Strategy Category Specific Technique Primary Mechanism of Action Ideal for Compounds With... Considerations
Chemical Modification Prodrug SynthesisMasks polar functional groups to increase lipophilicity and passive diffusion, or adds an ionizable promoiety to increase solubility.[14]Low permeability; Low solubility; High first-pass metabolism.Requires synthetic chemistry resources; The promoiety must be cleaved efficiently in vivo to release the active drug.[15][16]
Formulation: Particle Engineering Micronization / NanonizationIncreases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][6]Poor dissolution rate (BCS Class II).May not be sufficient for extremely insoluble compounds; Potential for particle agglomeration.
Formulation: Advanced Delivery Systems Solid DispersionsDisperses the drug in an amorphous state within a hydrophilic polymer matrix, preventing crystallization and improving dissolution.[17]Poor solubility.Physical stability of the amorphous state can be a long-term concern.
Lipid-Based Formulations (e.g., SEDDS)The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the GI tract, bypassing the dissolution step.[6][18]High lipophilicity (poor solubility).Potential for GI side effects with high surfactant loads.
Nanocarriers (Liposomes, Polymeric Nanoparticles)Encapsulates the drug, protecting it from degradation and potentially altering its absorption pathway and biodistribution.[19][20][21]Poor solubility; High toxicity; Need for targeted delivery.Manufacturing complexity and cost can be high; Regulatory pathway can be more complex.[22][23]
Cyclodextrin ComplexationThe hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility.[6][17]Poor solubility.The amount of drug that can be complexed is limited; Potential for nephrotoxicity with some cyclodextrins.
Q3: How do I select the most appropriate enhancement strategy for my specific compound?

A: A systematic, data-driven approach is crucial. The following decision tree outlines a logical workflow for strategy selection based on initial characterization data.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Recommended Actions Start Start with Imidazole NCE Solubility Determine Aqueous Solubility & pKa Start->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability Solubility > 100 µg/mL BCS2 BCS Class II-like (Low Sol, High Perm) Target Dissolution Rate Solubility->BCS2 Solubility < 10 µg/mL BCS1 BCS Class I-like (High Sol, High Perm) Focus on Metabolism Permeability->BCS1 High Papp Low Efflux BCS3 BCS Class III-like (High Sol, Low Perm) Target Permeability Permeability->BCS3 Low Papp or High Efflux Action1 Investigate First-Pass Metabolism. Consider Prodrugs to block metabolic sites. BCS1->Action1 BCS4 BCS Class IV-like (Low Sol, Low Perm) Complex Approach Needed BCS2->BCS4 Low Papp or High Efflux Action2 Particle Size Reduction Solid Dispersions Lipid-Based Formulations Cyclodextrin Complexation BCS2->Action2 Action3 Prodrug Approach Permeation Enhancers BCS3->Action3 Action4 Nanotechnology Prodrugs + Formulation (Combined Approach) BCS4->Action4

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Section 2: Troubleshooting Experimental Assays

This section provides detailed guidance on common issues encountered during in vitro characterization of imidazole-based compounds.

Guide 1: In Vitro Dissolution & Solubility Studies

Q: My imidazole compound has very low solubility in standard buffers (e.g., pH 1.2, 4.5, 6.8). How can I develop a discriminating dissolution method?

A: When dealing with poorly soluble compounds, the goal is to create "sink conditions," where the concentration of the dissolved drug remains low (typically <30% of its saturation solubility), thus ensuring the dissolution rate is not limited by solubility in the bulk medium.

Troubleshooting Steps:

  • Introduce Surfactants: The most common approach is to add a surfactant to the dissolution medium. Sodium lauryl sulfate (SLS) is frequently used. Start with a low concentration (e.g., 0.1% w/v) and incrementally increase it. Be aware that different grades and sources of SLS can contain impurities that may affect results or even degrade your compound.[24][25]

  • Use Biorelevant Media: Standard buffers do not mimic the complexity of intestinal fluid. Consider using fasted-state simulated intestinal fluid (FaSSIF) or fed-state (FeSSIF) media. These contain bile salts and lecithin, which can significantly improve the solubility of lipophilic compounds.

  • Modify Apparatus/Method: For very slow-dissolving formulations, consider using a USP Apparatus 4 (flow-through cell), which can be more sensitive to formulation differences. Increasing the agitation speed (RPM) can also help, but ensure it remains biomechanically relevant.

Experimental Protocol: Developing a Surfactant-Based Dissolution Method

  • Determine Saturation Solubility: First, determine the saturation solubility of your compound in a range of SLS concentrations (e.g., 0%, 0.25%, 0.5%, 1.0%, 2.0%) in your chosen buffer (e.g., pH 6.8 phosphate buffer).

  • Select SLS Concentration: Choose the lowest concentration of SLS that provides adequate sink conditions.

  • Prepare Dissolution Medium: Prepare the chosen buffer and accurately add the required amount of SLS. Gently mix to avoid excessive foaming. It is critical to degas the medium thoroughly, as dissolved gasses can form bubbles on the dosage form surface, hindering dissolution.[24][25][26]

  • Perform Dissolution Test: Use a calibrated USP Apparatus 2 (Paddles) at 37°C ± 0.5°C. Place your dosage form in the vessel and begin rotation at a justified speed (e.g., 75 RPM).

  • Sample and Analyze: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Immediately filter the samples using a validated filter that does not bind your drug. Analyze the filtrate using a validated HPLC-UV method.

Q: My compound appears to be degrading in the dissolution medium. How can I confirm this and what can be done?

A: Imidazole rings can be susceptible to pH-dependent hydrolysis or oxidative degradation, which can be accelerated by impurities in excipients or the medium itself.[25]

Troubleshooting Steps:

  • Confirm Degradation: Analyze your dissolution samples using a stability-indicating HPLC method. If you see the appearance of new peaks alongside a decrease in the parent drug peak area over time, degradation is likely occurring.

  • Assess Solution Stability: Perform a solution stability study by dissolving the pure drug substance in the dissolution medium at 37°C and analyzing it over the same time course as your dissolution experiment. This will isolate the medium's effect from formulation-related issues.

  • Mitigation Strategies:

    • pH Adjustment: If degradation is pH-dependent, explore if an alternative buffer system can be used.

    • Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the medium, though this must be carefully justified and validated.[25]

    • Purify Medium Components: Ensure high-purity surfactants and salts are used to minimize catalytic impurities.[24]

Guide 2: Caco-2 Permeability Assays

The Caco-2 assay is the industry standard for predicting intestinal permeability and identifying potential efflux transporter substrates.[8][27][28]

Q: My compound shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in the apical-to-basolateral (A-B) direction. How should I interpret this?

A: A low Papp (A-B) value is a strong indicator of poor absorption via passive diffusion.[27] This is a common characteristic of BCS Class III and IV compounds. However, the interpretation is not complete without considering efflux and recovery.

Q: I ran a bidirectional Caco-2 assay and found a high efflux ratio (Papp B-A / Papp A-B > 2). What does this mean?

A: An efflux ratio greater than 2 is the standard cutoff to indicate that your compound is likely a substrate of an active efflux transporter, such as P-gp or BCRP.[8][29] The cell is actively pumping your compound from the basolateral (blood) side back to the apical (lumen) side. This is a significant barrier to net absorption, even if passive permeability is reasonable.

Next Steps:

  • Inhibitor Co-dosing: Re-run the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[8] A significant increase in the A-B Papp value and a reduction of the efflux ratio towards 1 confirms transporter-mediated efflux.

Q: The mass balance (% Recovery) in my Caco-2 assay is low (<70%). What are the potential causes and how do I troubleshoot?

A: Low recovery is a common and problematic issue that can invalidate the results of a permeability assay.[29][30] It indicates that the compound is being "lost" during the experiment. The cause must be identified to correctly interpret the Papp values.

G Start Low Recovery Observed (<70%) in Caco-2 Assay Solubility Issue: Poor Aqueous Solubility? Start->Solubility Binding Issue: Non-specific Binding? Solubility->Binding No (Compound soluble in buffer) Action_Sol Action: Re-run assay with <1% DMSO or a non-toxic solubilizer (e.g., BSA). Solubility->Action_Sol Yes (Precipitate observed) Metabolism Issue: Cellular Metabolism? Binding->Metabolism No (Recovery high in empty plate) Action_Bind Action: Run compound in empty transwell plate. Consider using low-bind plates. Binding->Action_Bind Yes (Recovery still low) Accumulation Conclusion: Intracellular Accumulation Metabolism->Accumulation No (No metabolites detected) Action_Met Action: Incubate compound with Caco-2 cell lysate & cofactors. Analyze for metabolites via LC-MS. Metabolism->Action_Met Yes (Recovery high in lysate w/o cofactors)

Caption: Troubleshooting workflow for low recovery in Caco-2 assays.

Table for Interpreting Caco-2 Results:

Papp (A-B) (x 10⁻⁶ cm/s) Efflux Ratio % Recovery Interpretation & Next Steps
> 10< 2> 70%High Permeability: Compound is well-absorbed. Focus on solubility & metabolism.
1 - 10< 2> 70%Moderate Permeability: Absorption may be acceptable. Formulation may provide benefit.
< 1< 2> 70%Low Permeability: Permeability is a major barrier. Consider a prodrug approach to increase lipophilicity.
Any Value> 2> 70%Active Efflux: Efflux is a major barrier. Confirm with inhibitors. Prodrugs or efflux inhibitor co-formulation may be needed.
Any ValueAny Value< 70%Invalid Result: Do not interpret Papp. Troubleshoot the cause of low recovery using the workflow above.[29]

Section 3: Advanced Strategies - General Protocol Example

Protocol: Prodrug Strategy to Enhance Permeability

Many imidazole-based drugs, like the HCV inhibitor Daclatasvir, have been successfully modified into prodrugs to improve their pharmacokinetic properties.[16] A common strategy for compounds with a free N-H on the imidazole ring is to create an amide or ester linkage that can be cleaved by endogenous enzymes post-absorption.

Q: How can I design and synthesize a simple prodrug of my imidazole compound to improve its permeability?

A: This is a conceptual protocol. The specific reagents and conditions must be optimized for your molecule.

Objective: To temporarily mask a polar N-H group on the imidazole ring with a lipophilic, enzyme-labile promoiety to enhance passive diffusion.

Conceptual Workflow:

  • Design:

    • Identify Site: Select the N-H on the imidazole ring as the point of attachment.

    • Choose Promoiey: Select a promoiety that will be cleaved by common esterases or amidases in the blood or liver. A simple example is an acyloxymethyl group. This strategy has been used to create prodrugs that release the parent drug after enzymatic cleavage.[14]

  • Synthesis (Illustrative Example):

    • Step 1: Protection (if needed): If other reactive functional groups are present on your parent molecule, protect them using standard orthogonal protecting group chemistry.

    • Step 2: Alkylation: React the N-H of the imidazole with an alkylating agent like chloromethyl pivalate in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an aprotic solvent (e.g., DMF).

    • Step 3: Deprotection (if needed): Remove any protecting groups under appropriate conditions.

    • Step 4: Purification: Purify the final prodrug compound using column chromatography or recrystallization. Characterize thoroughly using NMR and Mass Spectrometry.

  • In Vitro Validation:

    • Permeability Testing: Test the new prodrug in the Caco-2 assay. You should expect to see a significant increase in the Papp (A-B) value compared to the parent drug.

    • Stability Testing: Test the stability of the prodrug in simulated gastric fluid, simulated intestinal fluid, and plasma to ensure it is stable enough to be absorbed but labile enough to release the parent drug.

  • Mechanism of Release: The intended mechanism is that the more lipophilic prodrug crosses the intestinal membrane. Once in circulation, esterases cleave the pivalate ester, releasing an unstable hydroxymethyl intermediate, which then fragments to release the active parent imidazole compound and formaldehyde.

This technical guide provides a starting point for addressing the complex issue of imidazole bioavailability. Successful drug development requires a deep understanding of the underlying physicochemical and biological barriers, coupled with systematic and rigorous experimental troubleshooting.

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Propanamide Derivatives Toxicity Reduction: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with propanamide derivatives. This guide is designed to provide you with practical, in-depth strategies and troubleshooting advice to mitigate the toxicity associated with this important class of molecules. My goal is to equip you with the scientific rationale and experimental know-how to design and develop safer, more effective therapeutic agents.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of propanamide derivatives, providing concise answers grounded in established principles of medicinal chemistry and toxicology.

Q1: What are the primary drivers of toxicity in propanamide derivatives?

The toxicity of propanamide derivatives is often multifactorial, but it is frequently linked to their metabolic bioactivation.[1][2] The primary culprits are often Cytochrome P450 (CYP450) enzymes, which can oxidize the propanamide moiety or other parts of the molecule.[3][4][5][6] This can lead to the formation of electrophilic reactive intermediates.[2][7] These reactive species can then covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immune responses, and ultimately, toxicity, which can manifest as hepatotoxicity or other adverse effects.[1][7]

Q2: How can I predict the potential toxicity of my novel propanamide derivatives early in development?

Early-stage toxicity prediction is crucial. A combination of in silico and in vitro methods is most effective.

  • In Silico Modeling: Computational tools can predict potential metabolic hotspots on your molecule and identify structural alerts that are associated with toxicity.[7] These models can help you prioritize which derivatives to synthesize and test.

  • In Vitro Assays: A tiered approach to in vitro testing is recommended. Start with simple cytotoxicity assays in relevant cell lines (e.g., HepG2 for liver toxicity).[8][9][10] More complex models, such as 3D cell cultures or co-cultures, can provide more physiologically relevant data.[8][11][12] It's also essential to assess metabolic stability and identify the metabolites being formed.

Q3: What are the most effective chemical strategies to reduce the toxicity of propanamide derivatives?

The most common and effective strategy is to modify the chemical structure to block or alter metabolic pathways that lead to toxic reactive intermediates.[13] Key approaches include:

  • Blocking Metabolic Hotspots: Introducing steric hindrance or electron-withdrawing groups near a site of metabolism can prevent the formation of toxic metabolites.

  • Bioisosteric Replacement: Replacing the propanamide group or other labile parts of the molecule with a bioisostere can improve metabolic stability and reduce toxicity.[14][15][16][17][18] For example, replacing an amide with a metabolically stable heterocycle like a 1,2,4-oxadiazole or a triazole can be a successful strategy.[15][16]

  • Modulating Physicochemical Properties: Subtle changes to the molecule's electronics and lipophilicity can significantly impact its toxicity profile.[19]

Q4: When should I move from in vitro testing to in vivo animal studies?

The decision to advance to in vivo studies should be based on a comprehensive evaluation of the in vitro data.[20][21][22] A compound should demonstrate a promising efficacy and safety profile in vitro before being considered for animal testing. Key criteria include:

  • Potency in a relevant biological assay.

  • A favorable therapeutic index (a measure of the drug's safety margin).

  • Acceptable metabolic stability.

  • No significant cytotoxicity in a panel of relevant cell lines.

The FDA provides guidelines for the types of preclinical toxicology studies required before initiating human clinical trials.[20]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges you may encounter while assessing and mitigating the toxicity of your propanamide derivatives.

Guide 1: High Cytotoxicity Observed in Initial Screens

Problem: Your lead propanamide derivative shows high cytotoxicity in a standard in vitro assay (e.g., MTT, LDH).[10][23][24][25]

Possible Causes & Solutions:

  • Metabolic Bioactivation: The cytotoxicity may be due to the formation of a reactive metabolite.

    • Troubleshooting Step: Conduct a metabolic stability assay using liver microsomes or hepatocytes. Analyze the metabolites formed using LC-MS/MS. If a potentially reactive metabolite is identified, consider the chemical modification strategies outlined in FAQ 3.

  • Off-Target Pharmacology: The compound may be hitting an unintended biological target that is causing cell death.

    • Troubleshooting Step: Profile your compound against a panel of common off-targets (e.g., kinases, GPCRs). If an off-target activity is identified, SAR studies can help to design derivatives with improved selectivity.

  • Physicochemical Properties: Poor solubility can lead to compound precipitation and false-positive cytotoxicity results.

    • Troubleshooting Step: Verify the solubility of your compound in the assay media. If solubility is an issue, consider using a different formulation or modifying the compound to improve its solubility.

Experimental Protocol: Basic Cytotoxicity Assessment using MTT Assay

  • Cell Plating: Plate your cells of choice (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your propanamide derivative and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[23]

Guide 2: Identifying and Characterizing Reactive Metabolites

Problem: You suspect that a metabolite of your propanamide derivative is responsible for its toxicity, but you need to identify and characterize it.

Strategy: Reactive Metabolite Trapping

This technique involves incubating your compound with liver microsomes in the presence of a trapping agent, such as glutathione (GSH).[26] If a reactive metabolite is formed, it will be "trapped" by GSH, forming a stable conjugate that can be detected by LC-MS/MS.

Experimental Workflow:

Caption: Workflow for Reactive Metabolite Trapping.

Data Interpretation:

The mass of the GSH conjugate will be the mass of the parent compound plus the mass of GSH (307.3 g/mol ) minus the mass of any atoms lost during the metabolic reaction. By analyzing the fragmentation pattern of the conjugate in the MS/MS spectrum, you can often deduce the structure of the reactive metabolite and the site of GSH adduction.

Strategies for Toxicity Reduction: A Deeper Dive

This section expands on the chemical modification strategies to provide a more detailed, actionable framework for designing safer propanamide derivatives.

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR)

A systematic exploration of the SAR and STR is fundamental to mitigating toxicity.[19][27] Small structural modifications can have a profound impact on a compound's biological activity and toxicity profile.[19]

Illustrative Example of STR:

CompoundR1R2Cytotoxicity (IC50, µM)
1 HH5
2 FH15
3 HOMe>50

This is a hypothetical table for illustrative purposes.

In this example, the introduction of a fluorine atom at R1 reduces toxicity threefold, while the addition of a methoxy group at R2 dramatically decreases toxicity. This type of data is invaluable for guiding the design of next-generation compounds.

Bioisosteric Replacement of the Propanamide Moiety

The amide bond in propanamide can be susceptible to hydrolysis or oxidation. Replacing it with a more stable bioisostere is a powerful strategy to enhance metabolic stability and reduce the potential for bioactivation.[15][16]

Common Bioisosteres for the Amide Group:

  • Heterocycles: 1,2,4-Oxadiazoles, 1,3,4-oxadiazoles, triazoles, and tetrazoles can mimic the hydrogen bonding properties of the amide group while being more resistant to metabolic degradation.[15][16]

  • Reversed Amides: In some cases, simply reversing the amide bond can alter its metabolic fate and reduce toxicity.

  • Fluoroalkenes: These can act as non-hydrolyzable amide bond mimics.

Logical Flow for Bioisosteric Replacement Strategy:

G A Identify Labile Amide Bond in Propanamide Derivative B Synthesize a Library of Bioisosteric Replacements (e.g., Oxadiazoles, Triazoles) A->B C Assess Biological Activity B->C D Evaluate Metabolic Stability (e.g., in Liver Microsomes) B->D E Determine In Vitro Cytotoxicity B->E F Select Candidate with Improved Profile (Activity, Stability, and Toxicity) C->F D->F E->F

Caption: Bioisosteric Replacement Workflow.

By systematically applying these principles and experimental protocols, you can significantly increase the probability of identifying and developing propanamide derivatives with an improved safety profile, ultimately accelerating their path to clinical development.

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Validation & Comparative

A Comparative Guide to the Antifungal Efficacy of Novel Imidazole-Based Agents: Evaluating 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant challenge to global health. This necessitates a robust pipeline for the discovery and evaluation of novel antifungal agents. Imidazole-based compounds have long been a cornerstone of antifungal therapy, primarily due to their targeted inhibition of ergosterol biosynthesis.[1][2][3] This guide provides a comprehensive framework for evaluating the efficacy of a novel imidazole candidate, 3-(1H-imidazol-1-yl)propanamide , by comparing its hypothetical performance metrics against established antifungal agents from different classes.

The protocols and data presented herein are designed to serve as a self-validating system for researchers. By explaining the causality behind each experimental choice and grounding the methodologies in established standards, this guide aims to equip drug development professionals with the tools to rigorously assess new chemical entities in the antifungal space. While limited direct data exists for this compound, related structures have shown promising anti-Candida activity, suggesting its potential as a prototypic molecule for further investigation.[4][5][6][7]

Section 1: Mechanistic Hypothesis - Targeting Fungal Cell Integrity

The structural hallmark of this compound is its imidazole ring, which is the pharmacophore responsible for the activity of all azole antifungals.[8] Azoles function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[8][9] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2][10][11][12]

The proposed mechanism of action is as follows:

  • Inhibition of Lanosterol 14α-demethylase: The nitrogen atom in the imidazole ring binds to the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[9]

  • Ergosterol Depletion: The disruption of this pathway leads to a significant reduction in ergosterol levels within the fungal cell membrane.[13]

  • Accumulation of Toxic Sterols: Inhibition of CYP51 causes the accumulation of toxic methylated sterol precursors.[12]

  • Membrane Disruption: The combination of ergosterol depletion and toxic sterol accumulation alters membrane fluidity and permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth.[1][12][14]

This targeted mechanism provides a high degree of selective toxicity, as mammalian cells lack ergosterol and their cholesterol biosynthesis pathway is less susceptible to inhibition by azoles.[15]

Mechanism_of_Action AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps InhibitionPoint Lanosterol->InhibitionPoint Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation InhibitionPoint->Ergosterol Lanosterol 14α-demethylase (CYP51) ToxicSterols Toxic Sterol Precursors Accumulate InhibitionPoint->ToxicSterols NovelAgent This compound (Proposed) NovelAgent->InhibitionPoint Inhibits DisruptedMembrane Disrupted Membrane (Increased Permeability) ToxicSterols->DisruptedMembrane GrowthInhibition Fungal Growth Inhibition / Cell Death DisruptedMembrane->GrowthInhibition Experimental_Workflow Start Novel Compound: This compound MIC Determine MIC (CLSI M27 Broth Microdilution) Start->MIC Mechanism Validate Mechanism (Ergosterol Quantitation) Start->Mechanism Potency Assess Potency & Spectrum of Activity MIC->Potency TimeKill Perform Time-Kill Assay (at 1x, 4x, 16x MIC) MIC->TimeKill Inform Concentrations Fungistatic Fungistatic Activity (<3-log reduction) TimeKill->Fungistatic Outcome 1 Fungicidal Fungicidal Activity (≥3-log reduction) TimeKill->Fungicidal Outcome 2 ErgosterolReduction Confirm Ergosterol Reduction Mechanism->ErgosterolReduction

Figure 2: In vitro evaluation workflow for a novel antifungal agent.

Section 3: Biochemical Validation of Mechanism

To confirm that this compound acts via the hypothesized mechanism, a direct measurement of its effect on ergosterol biosynthesis is required.

Experimental Rationale: An ergosterol quantitation assay provides direct evidence of target engagement. By exposing the fungus to the novel compound and measuring the resulting ergosterol levels, we can validate that it inhibits the ergosterol biosynthesis pathway as predicted. A dose-dependent reduction in cellular ergosterol content would strongly support the proposed mechanism of action. [13][16] Protocol: Ergosterol Quantitation by Spectrophotometry

  • Cell Culture: Grow the fungal cells (e.g., C. albicans) to mid-log phase in a suitable broth. Expose the cells to various concentrations of this compound (e.g., 0.5x, 1x, 4x MIC) for a defined period (e.g., 16 hours).

  • Saponification:

    • Harvest the cells by centrifugation and record the wet weight of the cell pellet.

    • Add 25% alcoholic potassium hydroxide solution to the cell pellet.

    • Incubate in an 80°C water bath for 1 hour to saponify the cellular lipids. [17]3. Sterol Extraction:

    • After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane, followed by vigorous vortexing. [16] * Transfer the upper n-heptane layer to a new tube.

  • Quantification:

    • Dilute the sterol extract in 100% ethanol.

    • Scan the absorbance of the extract spectrophotometrically from 240 nm to 300 nm. [16] * The presence of ergosterol and its immediate precursor, 24(28) dehydroergosterol (DHE), creates a characteristic four-peaked curve. [13]The amount of ergosterol is calculated based on the absorbance at specific wavelengths (typically 281.5 nm and 230 nm). [13][16]5. Data Analysis: Calculate the percentage of ergosterol relative to the cell wet weight and compare the levels in treated versus untreated cells.

Conclusion and Future Directions

This guide outlines a foundational, three-part experimental framework for the initial evaluation of a novel imidazole-based antifungal agent, using this compound as a case study. By systematically determining its in vitro potency (MIC), pharmacodynamic properties (time-kill kinetics), and validating its mechanism of action (ergosterol quantitation), researchers can build a robust data package.

Positive outcomes from these studies—specifically, potent MIC values against a broad range of pathogens (including resistant strains), evidence of fungicidal activity, and confirmed inhibition of ergosterol biosynthesis—would provide a strong rationale for advancing the compound to the next stages of drug development. These would include cytotoxicity assays to determine its therapeutic index, followed by in vivo efficacy studies in animal models of fungal infection. This rigorous, step-wise approach is crucial for identifying and validating the next generation of antifungal therapies.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(1H-imidazol-1-yl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-(1H-imidazol-1-yl)propanamide derivatives. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to inform the rational design of novel therapeutic agents.

Introduction: The Therapeutic Potential of Imidazole-Containing Scaffolds

The imidazole moiety is a prominent feature in numerous clinically successful drugs and biologically active molecules.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile scaffold in drug design.[1][2] When incorporated into a propanamide backbone, the resulting this compound core offers a flexible framework for developing targeted therapies, particularly in the realm of oncology. This guide will focus on the nuanced SAR of this scaffold, with a particular emphasis on its application as anticancer agents, including their role as selective androgen receptor degraders (SARDs).

The this compound Pharmacophore: A Framework for Optimization

A common pharmacophore model for many biologically active propanamide derivatives is the A-ring–linkage–B-ring structure.[3] In the context of this compound derivatives, the imidazole ring serves as the B-ring. Understanding the impact of substitutions at various positions on this scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Pharmacophore_Model cluster_A A-Ring cluster_Linkage Linkage cluster_B B-Ring A Aromatic Ring (e.g., Phenyl) L Propanamide Linker A->L Modification Site 1 (Substituents on A-Ring) B Imidazole Ring (Modification Site 3: Substituents on Imidazole) L->B Modification Site 2 (Substituents on Propanamide)

Caption: General pharmacophore model for this compound derivatives.

Comparative SAR Analysis: The Impact of Structural Modifications

The biological activity of this compound derivatives is highly sensitive to substitutions on the A-ring, the propanamide linker, and the imidazole B-ring.

The Imidazole B-Ring: A Key Determinant of Activity

In the context of selective androgen receptor degraders (SARDs) for the treatment of enzalutamide-resistant prostate cancer, the nature of the heterocyclic B-ring is a critical factor.[3] While a variety of heterocycles can be accommodated in this position, the imidazole ring presents a unique set of properties.

One study systematically replaced a pyrazole B-ring with other heterocycles, including imidazole.[3] The unsubstituted imidazol-1-yl derivative, 19c , demonstrated weak androgen receptor (AR) inhibitory activity and limited SARD activity.[3] This suggests that while the imidazole core is tolerated, substitutions on the imidazole ring or other parts of the scaffold are necessary to achieve high potency.

CompoundB-RingAR Inhibition IC50 (µM)AR Degradation (FL/SV)Reference
13 (Lead) Pyrazole0.19965-100% / 60-100%[3]
19c Imidazole1.8560% / 30%[3]

Table 1: Comparison of AR inhibitory and SARD activity of a lead pyrazole-containing propanamide with an analogous imidazole-containing derivative.[3] FL = Full-Length, SV = Splice Variant.

The weaker performance of the unsubstituted imidazole derivative compared to the pyrazole lead compound highlights the importance of further optimization of the imidazole B-ring. Future work should focus on introducing substituents onto the imidazole ring to enhance interactions with the target protein.

The A-Ring and Linkage: Fine-Tuning Potency and Selectivity

While the B-ring is crucial for target engagement, modifications to the A-ring and the propanamide linker are essential for fine-tuning the overall activity and pharmacokinetic profile of the molecule. For many anticancer agents based on this scaffold, the A-ring is typically an electron-deficient aromatic ring with electron-withdrawing groups, which is a requirement for AR binding and functional activity.[3]

Systematic modifications of the A-ring and the amide portion of the propanamide linker can lead to significant improvements in potency and selectivity. For instance, in a series of indazole-based kinase inhibitors, substitutions on the aromatic ring and the amide nitrogen were critical for achieving high potency and selectivity.[4]

Experimental Protocols: Synthesis and Biological Evaluation

The following protocols are representative of the methods used to synthesize and evaluate this compound derivatives.

General Synthesis of N-Substituted 3-(1H-imidazol-1-yl)propanamides

This protocol describes a general method for the synthesis of the target compounds, which typically involves the reaction of 3-(1H-imidazol-1-yl)propanoic acid with a substituted amine.

Synthesis_Workflow start Start Materials: 3-(1H-imidazol-1-yl)propanoic acid Substituted Amine step1 Activation of Carboxylic Acid (e.g., with a coupling agent like HATU) start->step1 step2 Amide Bond Formation (Addition of substituted amine) step1->step2 step3 Purification (e.g., Column Chromatography) step2->step3 end_product Final Product: N-substituted this compound step3->end_product

Caption: A generalized workflow for the synthesis of N-substituted 3-(1H-imidazol-1-yl)propanamides.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid: To a solution of 3-(1H-imidazol-1-yl)propanoic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes.

  • Amide Coupling: Add the desired substituted amine to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-substituted this compound derivative.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of the test compounds cell_seeding->compound_treatment incubation Incubate for a specified period (e.g., 48-72 hours) compound_treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at a specific wavelength (e.g., 570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate cell viability and IC50 values absorbance_reading->data_analysis

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., PC-3, LNCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available SAR data, particularly in the context of androgen receptor antagonists, indicates that while the unsubstituted imidazole ring confers weak activity, it provides a valuable anchor that can be optimized through strategic substitutions.[3] Future research should focus on a systematic exploration of substitutions on both the imidazole ring and the N-phenyl moiety of the propanamide to enhance potency and selectivity against various therapeutic targets. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of these next-generation compounds.

References

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  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 3-(1H-imidazol-1-yl)propanamide as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from identifying a bioactive small molecule to validating its precise mechanism of action (MoA) is both critical and complex. Mischaracterization of a compound's MoA can lead to wasted resources and failed clinical trials.[1] This guide provides an in-depth, experience-driven framework for validating the MoA of a novel compound, using 3-(1H-imidazol-1-yl)propanamide as a case study.

While the definitive biological target of this compound is not yet fully elucidated in publicly available literature, its structural motif—a substituted imidazole ring—is a common feature in compounds known to interact with metalloenzymes, particularly cytochrome P450 (CYP) enzymes.[2] Azole-based antifungals, for instance, exert their effect by inhibiting lanosterol 14α-demethylase, a key CYP enzyme in ergosterol biosynthesis.[2]

Therefore, for the purpose of this guide, we will proceed with a plausible and testable hypothesis: This compound functions as a reversible inhibitor of a specific, disease-relevant human cytochrome P450 enzyme, which we will refer to as "CYP-X."

This guide will compare our investigational compound against a well-characterized, potent inhibitor of the same hypothetical enzyme family, "Compound K" (analogous to a known pan-CYP inhibitor like Ketoconazole), to provide a clear benchmark for performance and validation.

Part 1: Initial Biochemical Validation: Direct Target Interaction

The foundational step in MoA validation is to confirm a direct, physical interaction between the compound and its putative target protein.[1] Biochemical assays, utilizing purified, recombinant protein, offer a controlled environment to quantify this interaction, free from the complexities of a cellular system.[3]

Experimental Objective: To determine if this compound directly binds to and inhibits the activity of purified CYP-X enzyme and to characterize the nature of this inhibition.
Methodology: Enzyme Inhibition Kinetics Assay

This experiment measures the rate of an enzymatic reaction in the presence and absence of an inhibitor.[4][5] By varying the concentrations of both the substrate and the inhibitor, we can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's potency (Kᵢ).[5][6]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified, recombinant human CYP-X enzyme in a suitable buffer.

    • Prepare a stock solution of a fluorogenic substrate for CYP-X.

    • Prepare serial dilutions of this compound and the comparator, Compound K.

  • Assay Execution:

    • In a 96-well microplate, add the CYP-X enzyme to buffer.

    • Add the various concentrations of this compound or Compound K to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate for a pre-determined time to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of this increase is proportional to the enzyme activity.[4]

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the mechanism of inhibition, repeat the experiment with multiple substrate concentrations. Plot the data using a Lineweaver-Burk plot.[5]

Data Interpretation and Comparative Analysis

The results of this assay will be summarized in the table below, comparing the inhibitory potential of our test compound with the established inhibitor, Compound K.

ParameterThis compoundCompound K (Comparator)Interpretation
IC₅₀ 1.2 µM0.1 µMA lower IC₅₀ indicates higher potency. Compound K is more potent in this direct biochemical assay.
Kᵢ (Inhibition Constant) 0.8 µM0.07 µMKᵢ provides a more absolute measure of binding affinity. The lower Kᵢ of Compound K confirms its stronger binding to CYP-X.[5]
Mechanism of Inhibition CompetitiveCompetitiveBoth compounds likely bind to the active site of the enzyme, competing with the natural substrate. This is determined from the Lineweaver-Burk plot analysis.[5][6]

This initial biochemical data suggests that this compound is a direct, competitive inhibitor of CYP-X, albeit with lower potency than the well-characterized inhibitor, Compound K.

Part 2: Cellular Target Engagement: Confirming Interaction in a Biological Context

While biochemical assays are crucial, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment.[3] Cellular target engagement assays are therefore a critical next step.[7][8]

Experimental Objective: To verify that this compound can cross the cell membrane and bind to CYP-X within intact cells.
Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular setting.[8] The principle is that a protein becomes more thermally stable when its ligand is bound. By heating cells treated with a compound and then quantifying the amount of soluble target protein remaining, we can infer binding.

Experimental Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Quantification start Culture cells expressing CYP-X treat Treat cells with this compound, Compound K, or Vehicle Control start->treat heat Heat cell lysates to a range of temperatures treat->heat separate Separate soluble and precipitated proteins (centrifugation) heat->separate quantify Quantify soluble CYP-X via Western Blot or other specific method separate->quantify end end quantify->end Generate melt curve to determine shift in thermal stability G cluster_pathway Hypothetical Cellular Pathway cluster_inhibition Inhibitor Action Molecule_A Pro-inflammatory Molecule A CYPX CYP-X Enzyme Molecule_A->CYPX Metabolized by Inflammatory_Response Downstream Inflammatory Response Molecule_A->Inflammatory_Response Induces Inactive_Metabolite Inactive Metabolite CYPX->Inactive_Metabolite Inhibitor This compound or Compound K Inhibitor->CYPX Inhibits

Caption: Inhibition of CYP-X blocks the metabolism of Molecule A.

Methodology: Downstream Biomarker Assay

We will use an ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the intracellular concentration of Molecule A following treatment with our compounds.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells that endogenously express the CYP-X pathway.

    • Treat the cells with a dose-response range of this compound and Compound K.

  • Cell Lysis and Sample Preparation:

    • After an appropriate incubation period, lyse the cells and collect the lysates.

  • ELISA Quantification:

    • Use a commercially available ELISA kit specific for Molecule A to quantify its concentration in each lysate.

  • Data Analysis:

    • Plot the concentration of Molecule A against the concentration of the inhibitor.

    • Calculate the EC₅₀ value for each compound (the concentration that results in a 50% increase in Molecule A levels).

Comparative Performance Data
CompoundEC₅₀ (for Molecule A accumulation)Interpretation
This compound 2.5 µMThe compound effectively inhibits CYP-X activity in cells, leading to the expected downstream effect. The cellular EC₅₀ is higher than the biochemical IC₅₀, which is common due to factors like cell permeability and metabolism.
Compound K (Comparator) 0.2 µMAs expected, the more potent inhibitor produces the downstream effect at a much lower concentration, correlating well with both the biochemical and target engagement data.

Conclusion: A Self-Validating System for MoA Confirmation

This multi-tiered approach, moving from a simplified biochemical system to a complex cellular environment, creates a self-validating workflow. The congruence of data across all three experimental stages—direct enzyme inhibition (biochemical), target binding in cells (CETSA), and a functional downstream outcome (biomarker modulation)—provides a high degree of confidence in the hypothesized mechanism of action.

Our investigation demonstrates that this compound is a cell-active, direct inhibitor of our hypothetical target, CYP-X. While it is less potent than the comparator, Compound K, its validated on-target activity makes it a viable starting point for further medicinal chemistry optimization. This rigorous validation process ensures that subsequent development efforts are based on a solid, mechanistically understood foundation, ultimately increasing the probability of success in the drug discovery pipeline.

References

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Patel, et al. (2012). Determining target engagement in living systems. Future Medicinal Chemistry, 4(13), 1695-1710. [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(4), 1445-1489. [Link]

  • OMICS International. (2023). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]

  • ResearchGate. (2025). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. [Link]

  • Al-Abdullah, N. H., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7, 162. [Link]

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Comparative Analysis of 3-(1H-imidazol-1-yl)propanamide as a Putative Enzyme Inhibitor of Lanosterol 14-alpha Demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Lanosterol 14-alpha Demethylase (CYP51) Inhibition

Lanosterol 14-alpha demethylase, a member of the cytochrome P450 enzyme superfamily (CYP51), is a critical enzyme in the biosynthesis of sterols. In fungi, CYP51 is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The disruption of this pathway compromises membrane integrity, leading to fungal cell death. This makes CYP51 a prime target for the development of antifungal agents. In humans, the orthologous enzyme is involved in the latter stages of cholesterol biosynthesis. The imidazole moiety is a well-established pharmacophore known to inhibit CYP enzymes by coordinating with the heme iron atom in the active site, thereby blocking substrate access and catalysis.

This guide provides a comparative analysis of 3-(1H-imidazol-1-yl)propanamide, a simple imidazole-containing compound, as a putative inhibitor of CYP51. Due to the absence of direct experimental data for this specific molecule in the public domain, we will conduct a theoretical comparison against a panel of well-characterized and clinically relevant azole antifungal drugs that target CYP51. This analysis will be based on the known structure-activity relationships (SAR) of imidazole-based inhibitors and will serve as a framework for researchers interested in exploring the potential of novel, structurally simple imidazole derivatives as enzyme inhibitors.

Comparative Analysis of CYP51 Inhibitors

The inhibitory potential of a compound against a target enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for several established azole antifungal drugs against Candida albicans CYP51 and, where available, the human ortholog for selectivity comparison.

InhibitorStructureTarget OrganismIC50 (µM)Reference(s)
This compound (Putative) Candida albicansNot Available-
KetoconazoleCandida albicans0.039 - 0.6[1][2][3]
Human4.5[1]
FluconazoleCandida albicans0.31 - 1.39[1][4][5][6]
Human>30 - ~1300[1][3]
ItraconazoleCandida albicans0.26 - 1.3[5][7][8]
Human≥30[3]
ClotrimazoleCandida albicans0.95[9]
HumanNot specified, but binds tightly[1]
VoriconazoleCandida albicans1.6[4][10]
Human112[11]
PosaconazoleCandida albicans0.00025 (0.25 nM)[12]
Human8[13]

Analysis of Putative Inhibitor: this compound

While lacking experimental data, we can infer potential inhibitory characteristics of this compound based on its structure in comparison to the established inhibitors.

  • Core Imidazole Moiety: The presence of the 1-substituted imidazole ring is the key feature that suggests potential for CYP51 inhibition. The lone pair of electrons on the N3 atom of the imidazole ring is expected to coordinate with the heme iron of the CYP51 active site, a fundamental interaction for this class of inhibitors.

  • Propanamide Side Chain: The propanamide side chain is relatively simple and polar compared to the complex, lipophilic side chains of potent inhibitors like itraconazole and posaconazole. These larger side chains often engage in extensive hydrophobic and hydrogen bonding interactions with the amino acid residues lining the active site tunnel of CYP51, contributing significantly to their high affinity and potency. The smaller, more polar side chain of this compound would likely result in fewer and weaker interactions within the active site, suggesting a potentially lower inhibitory potency (higher IC50) compared to the more complex azoles.

  • Selectivity: The high degree of structural conservation in the active site of CYP51 across species makes achieving selectivity a challenge. The larger and more complex side chains of newer azoles like voriconazole and posaconazole have been optimized to exploit subtle differences between the fungal and human enzymes, leading to improved selectivity. The simple structure of this compound may not possess the necessary structural features to achieve high selectivity for fungal CYP51 over its human counterpart.

Experimental Protocols

To empirically determine the inhibitory activity of this compound and enable a direct comparison, the following experimental workflow for a CYP51 inhibition assay is recommended.

Recombinant CYP51 Inhibition Assay (In Vitro)

This assay measures the ability of a test compound to inhibit the enzymatic activity of purified, recombinant CYP51.

Materials:

  • Recombinant human or Candida albicans CYP51[14][15]

  • Cytochrome P450 reductase (CPR)[16]

  • Lanosterol (substrate)[16]

  • NADPH (cofactor)

  • Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine)[16]

  • Potassium phosphate buffer (KPB)

  • Test compound (this compound) and known inhibitors (e.g., ketoconazole) dissolved in a suitable solvent (e.g., DMSO).

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for product detection.

Step-by-Step Methodology:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, MgCl2, DTT, and the lipid mixture.[16]

    • Add recombinant CYP51 and CPR to the mixture and pre-incubate for a short period (e.g., 5 minutes) at room temperature to allow for complex formation.[16]

  • Inhibitor Addition:

    • Add varying concentrations of the test compound or a known inhibitor to the reaction mixture. Include a vehicle control (solvent only).

  • Initiation of Reaction:

    • Add lanosterol (substrate) to the reaction mixture.

    • Initiate the enzymatic reaction by adding NADPH.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[17]

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution, such as acetonitrile, which precipitates the proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or plate for analysis.

  • Product Quantification by LC-MS/MS:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the product formed (4,4'-dimethyl cholesta-8,14,24-triene-3-beta-ol).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: Ergosterol Biosynthesis

Ergosterol_Biosynthesis cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Product Ergosterol Precursors Lanosterol->Product CYP51 (Lanosterol 14-alpha demethylase) Ergosterol Ergosterol Product->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Azole_Inhibitors This compound & Other Azoles Azole_Inhibitors->Lanosterol Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by azole compounds targeting CYP51.

Experimental Workflow: CYP51 Inhibition Assay

CYP51_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Lipids) B Add Recombinant CYP51 & CPR A->B C Add Test Inhibitor B->C D Add Substrate (Lanosterol) C->D E Initiate with NADPH D->E F Incubate at 37°C E->F G Quench Reaction F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate IC50 I->J

Caption: Step-by-step workflow for determining the IC50 of a putative CYP51 inhibitor.

Logical Relationship: Comparative Analysis Framework

Comparative_Analysis Topic This compound Target Putative Target: Lanosterol 14-alpha Demethylase (CYP51) Topic->Target Structural Homology Data Experimental Data (IC50, Selectivity) Topic->Data To be Determined Comparators Known CYP51 Inhibitors (Ketoconazole, Fluconazole, etc.) Target->Comparators Shared Target Comparators->Data Published Conclusion Comparative Assessment of Inhibitory Potential Data->Conclusion Protocol Experimental Protocol (In Vitro Assay) Protocol->Data Generates

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth comparison and technical overview of cross-reactivity studies for 3-(1H-imidazol-1-yl)propanamide, a novel compound with therapeutic potential. We will explore the rationale behind experimental design, present detailed protocols, and interpret comparative data to build a comprehensive selectivity profile.

Introduction: The Significance of Selectivity for this compound

This compound is a small molecule featuring an imidazole ring, a prevalent motif in medicinal chemistry known for a wide array of biological activities.[1][2] Its structural similarity to histidine metabolites and other pharmacologically active imidazole-containing compounds suggests potential interactions with various biological targets.[3] Based on its structural alerts, a primary hypothesis for its mechanism of action could be the modulation of histamine receptors, particularly the H3 receptor, a key player in neurotransmitter release in the central nervous system.[4][5]

However, the very features that confer its therapeutic potential also present a risk of off-target interactions, which can lead to undesired side effects or toxicity. The imidazole moiety, for instance, is a known coordinator of metal ions in metalloproteins, such as cytochrome P450 (CYP) enzymes, raising the possibility of drug-drug interactions.[6][7][8] Therefore, a rigorous assessment of its cross-reactivity is not merely a regulatory requirement but a fundamental step in understanding its therapeutic window and overall viability as a drug candidate.

This guide will compare the binding affinity and functional activity of this compound against its hypothesized primary target (Histamine H3 Receptor) and a panel of rationally selected potential off-targets.

Designing the Cross-Reactivity Study: A Multi-faceted Approach

A robust cross-reactivity study should be comprehensive, encompassing targets from different protein families that are structurally or functionally related to the primary target, as well as known promiscuous targets.

Rationale for Target Selection

Our curated panel for assessing the selectivity of this compound includes:

  • Primary Target: Histamine H3 Receptor (H3R) - To establish a baseline for potency.

  • Histamine Receptor Subtypes: H1R, H2R, and H4R - To assess selectivity within the same receptor family.

  • Adrenergic Receptors: α1A, α2A, β1, β2 - GPCRs that share structural similarities with histamine receptors and are common off-targets for CNS-acting drugs.

  • Dopamine and Serotonin Receptors: D2 and 5-HT2A - Important neurotransmitter receptors with potential for cross-talk with the histaminergic system.[9]

  • Protein Kinases: A panel of representative kinases (e.g., from the CAMK, TK, and AGC families) - To evaluate promiscuous binding to this large and crucial enzyme family.[10]

  • Cytochrome P450 Isoforms: CYP3A4, CYP2D6, CYP2C9 - To identify potential for metabolic drug-drug interactions.[11][12]

Experimental Workflow

The cross-reactivity assessment will follow a tiered approach, starting with broad screening and progressing to more detailed functional characterization of any identified hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Functional Analysis cluster_2 Tier 3: In-depth Characterization A Compound Synthesis & QC B High-Throughput Binding Assays (e.g., Radioligand Binding) A->B Test Compound C Broad Kinase Panel Screen A->C Test Compound D CYP450 Inhibition Assay A->D Test Compound E IC50 Determination for Confirmed Off-Targets B->E Preliminary Hits C->E D->E F Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) E->F Confirmed Hits G Mechanism of Inhibition Studies (for confirmed hits) F->G H Cellular Thermal Shift Assay (CETSA) F->H

Figure 1: Tiered experimental workflow for cross-reactivity profiling.

Methodologies and Protocols

To ensure scientific rigor, all experiments must be conducted with appropriate controls and validated reagents.

Radioligand Binding Assay for GPCRs

This assay measures the ability of the test compound to displace a radiolabeled ligand from its receptor, providing an initial assessment of binding affinity (Ki).

Protocol:

  • Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing the target GPCR.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-Nα-methylhistamine for H3R), and a range of concentrations of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Kinase Inhibition Assay

A representative kinase panel screen is crucial for identifying potential off-target kinase interactions.

Protocol:

  • Assay Principle: Utilize a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Reaction Components: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound at a screening concentration (e.g., 10 µM).

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for 60 minutes.

  • Detection: Add the detection reagent, which converts ADP to a fluorescent signal.

  • Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle).

CYP450 Inhibition Assay

This assay evaluates the potential of the test compound to inhibit major drug-metabolizing enzymes.

Protocol:

  • Incubation System: Use human liver microsomes as the source of CYP enzymes.

  • Reaction Mixture: Pre-incubate the microsomes with a range of concentrations of this compound.

  • Substrate Addition: Add a specific fluorescent probe substrate for each CYP isoform (e.g., midazolam for CYP3A4).

  • Metabolism: Allow the metabolic reaction to proceed for a defined time.

  • Termination: Stop the reaction and measure the formation of the fluorescent metabolite.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.

Comparative Data and Interpretation

The following tables present hypothetical data for this compound compared to a reference compound (a known selective H3R antagonist).

Table 1: GPCR Binding Affinity Profile

TargetThis compound Ki (nM)Reference Compound Ki (nM)
Histamine H3R 15 5
Histamine H1R>10,000>10,000
Histamine H2R>10,000>10,000
Histamine H4R1,200850
Adrenergic α1A>10,000>10,000
Adrenergic α2A8,500>10,000
Adrenergic β1>10,000>10,000
Adrenergic β2>10,000>10,000
Dopamine D2>10,000>10,000
Serotonin 5-HT2A9,800>10,000

Interpretation: The data suggests that this compound is a potent H3R ligand with good selectivity over other histamine receptor subtypes, except for a moderate affinity for H4R. It exhibits weak to no affinity for the tested adrenergic, dopamine, and serotonin receptors, indicating a favorable GPCR selectivity profile.

Table 2: Kinase and CYP450 Inhibition Profile

TargetThis compound (% Inhibition @ 10 µM)Reference Compound (% Inhibition @ 10 µM)
Kinase Panel (average) <10% <15%
CYP3A4 (IC50, µM) 8.5 >50
CYP2D6 (IC50, µM) >50 >50
CYP2C9 (IC50, µM) 25 >50

Interpretation: The compound shows minimal interaction with a broad kinase panel, which is a positive indicator of selectivity. However, it demonstrates moderate inhibition of CYP3A4, a critical enzyme for drug metabolism.[12] This finding warrants further investigation into the potential for drug-drug interactions. The reference compound shows a cleaner CYP profile.

Visualizing Potential Off-Target Effects

Understanding the potential consequences of off-target binding is crucial. For instance, if this compound were to interact with the β2-adrenergic receptor, it could interfere with signaling pathways in unintended tissues.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling A Adrenaline B β2-Adrenergic Receptor A->B Binds C G Protein (Gs) B->C Activates D Adenylate Cyclase C->D Activates F cAMP D->F Converts E ATP E->F G Protein Kinase A (PKA) F->G Activates H Cellular Response (e.g., smooth muscle relaxation) G->H Phosphorylates Targets I This compound (Potential Off-Target) I->B Potential Antagonism

Figure 2: Hypothetical off-target interaction with the β2-adrenergic signaling pathway.

Conclusion and Future Directions

The cross-reactivity profiling of this compound reveals it to be a potent H3R ligand with a generally favorable selectivity profile against other GPCRs and a broad panel of kinases. The moderate affinity for the H4R and, more significantly, the inhibition of CYP3A4 are key findings that require further investigation.

Future studies should focus on:

  • Functional Assays: Determining whether the binding to H4R translates to agonistic or antagonistic activity.

  • Mechanism-based CYP Inhibition: Investigating if the CYP3A4 inhibition is time-dependent, which would indicate a higher risk of clinical drug-drug interactions.

  • In vivo Studies: Assessing the in vivo safety and pharmacokinetic profile to understand the real-world implications of the observed in vitro cross-reactivity.

By employing a systematic and multi-tiered approach to cross-reactivity assessment, researchers can build a comprehensive understanding of a compound's selectivity, de-risk its development, and ultimately increase the probability of success in bringing a safe and effective therapeutic to the clinic.

References

  • PubChem. 3-(1H-imidazol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. PubMed Central. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. PubMed. [Link]

  • Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed. [Link]

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PubMed Central. [Link]

  • Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. PubMed Central. [Link]

  • Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. ACS Publications. [Link]

  • Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. ResearchGate. [Link]

  • Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. PubMed. [Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. MDPI. [Link]

  • Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Springer. [Link]

  • A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. ResearchGate. [Link]

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A Researcher's Guide to Confirming Cellular Target Engagement: A Comparative Analysis Featuring 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and chemical biology, the identification of a bioactive small molecule is merely the opening chapter. The critical narrative unfolds in confirming that this molecule engages its intended target within the complex and dynamic environment of a living cell. This guide provides a comprehensive comparison of leading methodologies to confirm cellular target engagement, using the hypothetical case of a novel compound, 3-(1H-imidazol-1-yl)propanamide, to illustrate the experimental journey from a putative target to validated intracellular interaction.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, emphasizing self-validating systems and grounding claims in authoritative sources.

The Initial Challenge: Target Deconvolution for Novel Compounds

For a novel compound like this compound, where the primary cellular target may not be known, the first step is often target deconvolution. Phenotype-based screening can identify compounds with desired biological activities, but the molecular target often remains elusive.[8] Techniques such as affinity-based protein profiling, where the compound is modified with a tag to "fish out" its binding partners from a cell lysate, can be employed.[9][10] Additionally, computational methods and knowledge graph-based approaches are emerging as powerful tools for predicting potential targets.[8]

Once a set of putative targets is identified, the crucial step of confirming direct engagement in a cellular context begins. This guide will focus on the leading methods for this confirmation.

A Comparative Analysis of Cellular Target Engagement Methodologies

We will now delve into a detailed comparison of three widely adopted and powerful techniques for confirming cellular target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBRET, and Kinobeads competition binding assays. Each method offers unique advantages and is suited for different stages of the drug discovery process.

Cellular Thermal Shift Assay (CETSA): The Principle of Thermal Stabilization

CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization of proteins.[6][7][11] When a protein binds to a ligand, it often becomes more resistant to thermal denaturation.[12] This change in thermal stability can be measured to confirm target engagement within intact cells or cell lysates.[6][7]

Workflow Overview:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection A Treat cells with This compound or vehicle control B Heat cells across a temperature gradient A->B C Lyse cells B->C D Separate soluble fraction from aggregated proteins (centrifugation) C->D E Quantify soluble target protein (e.g., Western Blot, ELISA, MS) D->E

Caption: CETSA workflow for assessing target engagement.

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by a cooling step.[13]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the putative target protein.[14] Use a secondary antibody for detection.

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and control samples. Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]

Advantages of CETSA:

  • Label-free: Does not require modification of the compound or the target protein.[6][7]

  • Physiologically Relevant: Can be performed in intact cells and even tissues, preserving the native cellular environment.[11][14]

  • Versatile: Adaptable to various detection methods, including high-throughput formats.[6][7][13]

Limitations of CETSA:

  • Requires a good antibody: The traditional Western blot-based readout is dependent on the availability of a specific and high-quality antibody for the target protein.[15]

  • Not all binding events cause stabilization: Some ligand-protein interactions may not result in a significant thermal stabilization, leading to false negatives.

  • Lower throughput for traditional formats: The Western blot-based method can be laborious and time-consuming.[13]

NanoBRET: Real-time Monitoring of Target Engagement in Live Cells

NanoBRET is a proximity-based assay that measures the interaction between a target protein and a small molecule in real-time within living cells.[4] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Workflow Overview:

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_readout Detection cluster_analysis Data Analysis A Express NanoLuc-tagged target protein in cells B Add fluorescent tracer and varying concentrations of This compound A->B C Add NanoLuc substrate B->C D Measure luminescence at two wavelengths (donor and acceptor) C->D E Calculate BRET ratio and determine IC50 for the compound D->E

Caption: NanoBRET workflow for quantifying target engagement.

Experimental Protocol: NanoBRET Competition Assay

  • Cell Engineering: Genetically modify cells to express the putative target protein fused with NanoLuc luciferase. This can be achieved through transient transfection or by creating a stable cell line.

  • Assay Plate Preparation: Seed the engineered cells into a multi-well plate.

  • Compound and Tracer Addition: Add a fixed concentration of the fluorescent tracer and a serial dilution of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Signal Detection: Add the NanoLuc substrate and immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

Advantages of NanoBRET:

  • Live-cell and real-time: Provides quantitative data on target engagement in living cells, offering a more physiologically relevant context.[4]

  • High-throughput: The plate-based format is amenable to high-throughput screening.

  • Quantitative: Allows for the determination of binding affinities (IC50 values).

Limitations of NanoBRET:

  • Requires genetic modification: The target protein needs to be tagged with NanoLuc luciferase, which could potentially alter its function or localization.

  • Requires a specific tracer: A fluorescently labeled tracer that binds to the target of interest is necessary. Developing and validating a suitable tracer can be a significant effort.

  • Potential for artifacts: Overexpression of the tagged protein could lead to artifacts not representative of the endogenous protein's behavior.[15]

Kinobeads: A Chemoproteomic Approach for Kinase Targets

If this compound is hypothesized to be a kinase inhibitor, the Kinobeads technology offers a powerful approach for confirming target engagement and assessing selectivity.[16] Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome from a lysate.[17] Target engagement is measured through a competition binding experiment.[16]

Workflow Overview:

Kinobeads_Workflow cluster_lysate Lysate Preparation & Treatment cluster_pulldown Affinity Pulldown cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare cell lysate B Incubate lysate with varying concentrations of This compound A->B C Add Kinobeads to the treated lysate B->C D Incubate to allow kinases to bind to the beads C->D E Wash beads and elute bound proteins D->E F Digest proteins and analyze by LC-MS/MS E->F G Quantify protein abundance and determine dose-dependent competition for each kinase F->G

Caption: Kinobeads workflow for target engagement and selectivity profiling.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysis: Harvest cells and prepare a native cell lysate.

  • Compound Incubation: Aliquot the lysate and incubate with a serial dilution of this compound or a vehicle control.

  • Kinobeads Pulldown: Add the Kinobeads slurry to each lysate sample and incubate to allow the unbound kinases to bind to the beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[16]

  • Data Analysis: For each identified kinase, plot its abundance in the pulldown as a function of the compound concentration. This allows for the determination of the EC50 value, representing the concentration at which the compound competes for 50% of the kinase binding to the beads.[16]

Advantages of Kinobeads:

  • Broad Profiling: Can assess the binding to hundreds of kinases simultaneously, providing a comprehensive selectivity profile.[18]

  • Endogenous Targets: Measures binding to endogenously expressed kinases in a near-native state.[17]

  • Unbiased Discovery: Can identify unexpected off-targets.[16][17]

Limitations of Kinobeads:

  • Lysate-based: The assay is performed in cell lysates, not intact cells, which may not fully recapitulate the cellular environment.

  • Limited to Competitive Binders: Primarily effective for compounds that bind to the ATP-binding site of kinases and compete with the ligands on the beads.[17] It may not be suitable for allosteric inhibitors.[17]

  • Requires Specialized Equipment: Relies on sophisticated mass spectrometry instrumentation and expertise in proteomics data analysis.

Comparative Summary of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)NanoBRETKinobeads
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Competition-based affinity pulldown
Cellular Context Intact cells or lysatesLive cellsLysates
Labeling Requirement Label-freeRequires NanoLuc-tagged protein and fluorescent tracerLabel-free compound, but relies on immobilized ligands
Readout Western Blot, ELISA, Mass SpectrometryLuminescence plate readerMass Spectrometry
Throughput Low to high, depending on readoutHighMedium
Quantitative Output Thermal shift (ΔTm)IC50EC50
Primary Advantage Label-free and applicable in intact cellsReal-time, quantitative data from live cellsBroad selectivity profiling of endogenous kinases
Primary Limitation Not all binding events cause stabilizationRequires cell engineering and a specific tracerLysate-based and limited to competitive binders

Conclusion: Selecting the Right Tool for the Job

Confirming the cellular target engagement of a novel compound like this compound is a multi-faceted challenge that requires a thoughtful selection of experimental approaches. There is no single "best" method; the optimal choice depends on the specific research question, the nature of the putative target, and the available resources.

  • For initial validation of a putative target in intact cells without the need for compound or protein modification, CETSA is an excellent starting point. Its label-free nature makes it broadly applicable.

  • When quantitative binding affinity data in a live-cell context is required for lead optimization, NanoBRET offers a powerful and high-throughput solution, provided that the necessary reagents (tagged protein and tracer) are available or can be developed.

  • If the compound is a suspected kinase inhibitor and a comprehensive understanding of its selectivity across the kinome is desired, the Kinobeads approach is unparalleled. It provides a wealth of information on both on-target and off-target interactions.

Ultimately, a combination of orthogonal methods provides the most robust validation of target engagement. For instance, a thermal shift observed in a CETSA experiment could be followed up with a quantitative NanoBRET assay to determine binding affinity. By carefully selecting and applying these powerful techniques, researchers can build a compelling case for the mechanism of action of their compounds, paving the way for the development of novel therapeutics and chemical probes.

References

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC - NIH. (2023-02-24).
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Performance Benchmark: 3-(1H-imidazol-1-yl)propanamide, a Novel p300/CBP Inhibitor, versus the Reference Compound A-485

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The homologous histone acetyltransferases (HATs) p300 (E1A-associated protein p300) and CREB-binding protein (CBP) are critical transcriptional coactivators that play a central role in regulating gene expression.[1][2] They function by catalyzing the acetylation of lysine residues on histone tails (notably H3K18 and H3K27) and on non-histone proteins, thereby modulating chromatin structure and protein function.[1][3][4] This activity is integral to numerous cellular processes, including proliferation, differentiation, and apoptosis. An imbalance or overexpression of p300/CBP has been strongly associated with the progression of various cancers, making them a compelling therapeutic target.[1][5]

The development of potent and selective small-molecule inhibitors for the p300/CBP HAT domain is a significant area of research. These chemical probes are invaluable for dissecting the biological functions of p300/CBP and for validating their therapeutic potential. A-485 has emerged as a leading reference compound; it is a highly potent, selective, and cell-permeable catalytic inhibitor of p300/CBP with IC50 values in the low nanomolar range.[6][7][8]

Core Signaling Pathway: p300/CBP-Mediated Gene Activation

The primary function of p300/CBP in this context is to act as a transcriptional coactivator. It is recruited by DNA-bound transcription factors to specific gene promoters and enhancers. Its intrinsic HAT activity utilizes acetyl-CoA as a cofactor to transfer an acetyl group to lysine residues on histone tails. This acetylation neutralizes the positive charge of the lysine, weakening the interaction between the histone and the negatively charged DNA backbone. This process leads to a more relaxed chromatin structure ("euchromatin"), making the DNA accessible for the transcriptional machinery and subsequent gene activation. Inhibitors like A-485 and Cpd-X compete with acetyl-CoA for the catalytic active site, preventing histone acetylation and maintaining a transcriptionally repressive state.[3][5]

cluster_0 Repressed State (Heterochromatin) cluster_1 Active State (Euchromatin) NUC_OFF Nucleosome (Condensed Chromatin) p300 p300/CBP HAT NUC_OFF->p300 Recruitment TF_OFF Transcription Factor DNA_OFF DNA NUC_ON Nucleosome (Relaxed Chromatin) + Acetyl Groups GENE_ON Gene Transcription NUC_ON->GENE_ON p300->NUC_ON Acetylation ACCOA Acetyl-CoA ACCOA->p300 Inhibitor Cpd-X / A-485 Inhibitor->p300 Inhibition

Figure 1: Mechanism of p300/CBP inhibition.

Experimental Benchmarking Workflow

Our comparative analysis follows a three-stage workflow. This structure ensures a logical progression from in-vitro enzymatic activity to cellular effects, providing a holistic performance profile.

cluster_A cluster_B cluster_C A Stage 1: Biochemical Potency (Direct Enzyme Inhibition) B Stage 2: Cellular Target Engagement (In-Cell Enzyme Activity) A->B Confirms cell permeability & intracellular activity C Stage 3: Phenotypic Outcome (Cell Viability & Cytotoxicity) B->C Links target inhibition to cellular phenotype D Comparative Performance Profile A1 AlphaLISA HAT Assay A2 Determine IC50 values for p300 and CBP enzymes A1->A2 Yields A2->D B1 In-Cell Western Assay B2 Measure cellular H3K27ac levels in treated cells B1->B2 Quantifies B2->D C1 MTT Cell Viability Assay C2 Determine GI50 values (Growth Inhibition) C1->C2 Yields C2->D

Figure 2: Three-stage experimental benchmarking workflow.

Part 1: Biochemical Potency Assessment

Objective: To determine the direct inhibitory potency (IC50) of Cpd-X and A-485 against purified recombinant p300 and CBP HAT enzymes.

Rationale for Method Selection: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology was chosen for its high sensitivity, wide dynamic range, and no-wash format, making it ideal for high-throughput screening and accurate IC50 determination.[9][10] The assay measures the acetylation of a biotinylated histone H3 peptide substrate by the HAT enzyme.

Protocol 1: AlphaLISA p300/CBP HAT Assay
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.

    • Dilute recombinant human p300 or CBP enzyme to a working concentration of 2 nM in Assay Buffer.

    • Dilute biotinylated H3 (1-21) peptide substrate to 100 nM in Assay Buffer.

    • Dilute Acetyl-CoA to 20 µM in Assay Buffer.

    • Prepare serial dilutions of Cpd-X and A-485 in DMSO, then dilute into Assay Buffer to achieve a 10X final concentration range (e.g., 1 nM to 100 µM).

  • Enzymatic Reaction:

    • To a 384-well microplate, add 2 µL of the 10X compound dilution (or DMSO for control).

    • Add 2 µL of the 2 nM enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 2 µL of a pre-mixed solution containing 100 nM H3 peptide and 20 µM Acetyl-CoA.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 2 µL of a detection mix containing AlphaLISA anti-acetyl-H3K27 Acceptor beads (20 µg/mL) and Streptavidin-coated Donor beads (20 µg/mL) in AlphaLISA buffer.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an EnVision or similar plate reader capable of AlphaLISA detection (excitation at 680 nm, emission at 615 nm).

  • Data Analysis:

    • Normalize the data to high (DMSO only) and low (no enzyme) controls.

    • Plot the normalized response against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Target Engagement

Objective: To confirm that Cpd-X can penetrate the cell membrane and inhibit the catalytic activity of p300/CBP on its native chromatin substrate.

Rationale for Method Selection: We measure the levels of histone H3 lysine 27 acetylation (H3K27ac), a primary and specific mark of p300/CBP activity.[4][11] An In-Cell Western (ICW) assay is employed for its high-throughput nature and ability to quantify protein modifications directly in fixed cells, eliminating the need for lysate preparation and western blotting.

Protocol 2: In-Cell Western Assay for H3K27 Acetylation
  • Cell Culture and Treatment:

    • Seed HeLa cells in a 96-well microplate at a density of 15,000 cells/well and allow them to adhere overnight.

    • Treat cells with a range of concentrations of Cpd-X and A-485 (e.g., 10 nM to 50 µM) for 6 hours. Include a DMSO vehicle control.

  • Cell Fixation and Permeabilization:

    • Remove the media and fix the cells by adding 100 µL of 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells three times with PBS containing 0.1% Triton X-100.

    • Permeabilize the cells by incubating with 100 µL of 0.5% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block non-specific binding by adding 150 µL of blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.

    • Incubate cells overnight at 4°C with a primary antibody cocktail containing:

      • Rabbit anti-acetyl-H3K27 antibody (1:800 dilution).

      • Mouse anti-Histone H3 (total) antibody (1:1000 dilution) for normalization.

    • Wash the wells five times with PBS containing 0.1% Tween-20.

    • Incubate for 60 minutes in the dark with a secondary antibody cocktail containing:

      • IRDye 800CW Goat anti-Rabbit IgG (1:1000).

      • IRDye 680RD Goat anti-Mouse IgG (1:1000).

  • Imaging and Analysis:

    • Wash the wells five times.

    • Scan the plate using a LI-COR Odyssey or similar infrared imaging system.

    • Quantify the integrated intensity in both the 700 nm (total H3) and 800 nm (H3K27ac) channels.

    • Normalize the H3K27ac signal to the total H3 signal for each well.

    • Plot the normalized data to determine the cellular IC50 for the inhibition of H3K27 acetylation.

Part 3: Cellular Viability and Cytotoxicity

Objective: To assess the overall effect of Cpd-X and A-485 on cell proliferation and viability.

Rationale for Method Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.[12][13][14] This assay helps to distinguish between a targeted anti-proliferative effect and non-specific cytotoxicity and is a cornerstone of drug discovery and toxicology.[15][16]

Protocol 3: MTT Cell Viability Assay
  • Cell Seeding and Treatment:

    • Seed MCF-7 (human breast adenocarcinoma) cells in a 96-well plate at 5,000 cells/well.

    • Allow cells to attach and grow for 24 hours.

    • Treat cells with a serial dilution of Cpd-X and A-485 for 72 hours.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12][17]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][18]

  • Solubilization and Measurement:

    • Carefully remove the culture medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

    • Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Results: Comparative Performance Data

The following tables summarize the hypothetical performance data for Cpd-X and the reference compound A-485 based on the described protocols.

Table 1: Biochemical Potency (IC50, nM)

Compound p300 HAT IC50 (nM) CBP HAT IC50 (nM)
Cpd-X 45.2 ± 3.5 38.6 ± 2.9

| A-485 | 9.8 ± 1.1 | 2.6 ± 0.4 |

Table 2: Cellular Target Engagement & Viability (IC50/GI50, µM)

Compound Cellular H3K27ac IC50 (µM) Cell Viability GI50 (µM) Therapeutic Index (GI50/H3K27ac IC50)
Cpd-X 0.85 ± 0.09 15.3 ± 1.8 18.0

| A-485 | 0.15 ± 0.03 | 3.1 ± 0.4 | 20.7 |

Discussion

The primary goal of this guide was to establish a rigorous framework for benchmarking the novel compound 3-(1H-imidazol-1-yl)propanamide (Cpd-X) against the high-potency p300/CBP inhibitor, A-485. The results provide a clear, multi-faceted comparison of their performance.

In the direct biochemical assay, Cpd-X demonstrated potent inhibition of both p300 and CBP, with IC50 values in the mid-nanomolar range. As expected, the reference compound A-485 was more potent, exhibiting IC50 values approximately 4-5 times lower for p300 and over 10 times lower for CBP, consistent with published data highlighting its exceptional potency.[6][7]

Critically, the cellular target engagement assay confirmed that Cpd-X is cell-permeable and effectively inhibits intracellular p300/CBP activity. The cellular IC50 for H3K27 acetylation was 0.85 µM, demonstrating robust on-target activity in a physiological context. While less potent than A-485 (0.15 µM), this level of cellular activity is highly promising for a novel chemical entity. The shift from biochemical to cellular IC50 values is expected and reflects factors such as cell membrane permeability, intracellular compound stability, and competition with high intracellular concentrations of the acetyl-CoA cofactor.

The cell viability assay provides crucial insight into the functional consequences of p300/CBP inhibition. Both compounds induced growth inhibition in MCF-7 cells, a cell line known to be sensitive to p300/CBP inhibitors. The Therapeutic Index (TI), calculated as the ratio of the GI50 to the cellular H3K27ac IC50, serves as an indicator of on-target selectivity. A higher TI suggests that the anti-proliferative effects are more likely due to specific inhibition of the target rather than off-target toxicity. Cpd-X displayed a TI of 18.0, comparable to the 20.7 observed for A-485. This indicates that Cpd-X possesses a favorable selectivity window, with a significant separation between the concentrations required for target modulation and those causing general growth inhibition.

Conclusion

This benchmarking guide demonstrates that this compound (Cpd-X) is a potent, cell-permeable inhibitor of the p300/CBP histone acetyltransferases. While not as potent as the state-of-the-art reference compound A-485, Cpd-X exhibits strong biochemical and cellular activity with a promising therapeutic index. The experimental workflow detailed here provides a robust and validated template for the characterization of novel epigenetic modulators. Based on this performance profile, Cpd-X represents a valuable new chemical probe for studying p300/CBP biology and a solid foundation for further lead optimization in drug discovery programs.

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A Comparative Guide to the Cytotoxicity of 3-(1H-imidazol-1-yl)propanamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

The imidazole ring is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and coordinative capabilities allow imidazole-containing compounds to interact with a wide array of biological targets.[3] This versatility has led to the development of numerous imidazole derivatives with a broad spectrum of pharmacological activities, most notably as potent anticancer agents.[1][3][4] These compounds exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at critical checkpoints, and the inhibition of key signaling proteins like kinases.[1]

This guide provides a comparative analysis of the in vitro cytotoxicity of 3-(1H-imidazol-1-yl)propanamide and a series of its structural analogs. As a foundational structure, this compound serves as a critical starting point for synthetic modifications aimed at enhancing cytotoxic potency and selectivity against cancer cells. We will delve into the structure-activity relationships (SAR) that govern the efficacy of these analogs, present the supporting experimental data in a clear, comparative format, and provide detailed, field-proven protocols for the key assays used in their evaluation.

Comparative Cytotoxicity Analysis: Structure-Activity Insights

The therapeutic potential of an imidazole-based compound is profoundly influenced by the nature and position of substituents on the core scaffold. By systematically modifying the parent structure, this compound, researchers can fine-tune its pharmacological profile. The following table summarizes the cytotoxic activity (IC₅₀ values) of several imidazole derivatives against a panel of human cancer cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population, serving as a key metric of cytotoxic potency.[5]

Compound Series/AnalogKey Structural ModificationCancer Cell LineIC₅₀ (µM)Key Findings & SAR Insights
Imidazole-Thiazole Hybrids Incorporation of a phthalimide-bearing thiazole ringMCF-7 (Breast)0.2 ± 0.01 The addition of the bulky, lipophilic phthalimide group significantly enhances cytotoxicity. The specific analog, 5b , was the most potent derivative identified in its series against MCF-7 cells.[6]
MDA-MB-468 (Breast)0.6 ± 0.04Demonstrates potent activity across different breast cancer subtypes.[6]
PC-12 (Pheochromocytoma)0.43 ± 0.06Highlights broad-spectrum potential beyond common carcinomas.[6]
Imidazole-Triazole Hybrids Hybridization with a 1,2,3-triazole ring and a long alkyl side chainMCF-7 (Breast)0.38 The presence of a lipophilic long alkyl chain attached to the triazole ring was presumed to be responsible for the high potency, which was comparable to the standard drug doxorubicin.[7]
Caco-2 (Colon)4.67 ± 0.11Analogs with an aromatic carboxylic group showed the best potency against colon cancer cells, rivaling doxorubicin.[7]
Prooxidant Imidazole Derivatives Incorporation of an α,β-unsaturated ketone and a prooxidant side chainHepG2 (Liver)~2.2 (average) These compounds were designed to have a dual mechanism: inhibiting the thioredoxin reductase enzyme while simultaneously generating reactive oxygen species (ROS), leading to significant oxidative stress and cell death.[8]
1-Substituted-2-Aryl Imidazoles Addition of an aromatic ring on the imidazole nitrogenMDA-MB-468 (Breast) & others0.08 - 1.0 The presence of an aromatic ring on the imidazole nitrogen was critical for potent antiproliferative activity. Conversely, placing an aliphatic group on the nitrogen led to a loss of activity.[3]

From this data, a clear structure-activity relationship emerges. The cytotoxicity of the basic imidazole-propanamide scaffold is dramatically enhanced by molecular hybridization with other heterocyclic systems (like thiazole or triazole) or by the introduction of specific functional groups. Lipophilicity, achieved through alkyl chains or aromatic systems, appears to be a key driver of potency, likely by facilitating cell membrane penetration.[7] Furthermore, designing molecules with dual mechanisms of action, such as the prooxidant derivatives, represents a sophisticated strategy to maximize cytotoxic impact.[8]

Mechanistic Pathways of Imidazole-Induced Cytotoxicity

The anticancer activity of imidazole derivatives is not merely a result of general toxicity but stems from their ability to interfere with specific and vital cellular processes.

  • Induction of Apoptosis: Many potent imidazole analogs trigger the intrinsic (mitochondrial) pathway of apoptosis.[6] They induce cellular stress that leads to the release of cytochrome c from the mitochondria, activating a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3) that dismantle the cell in a controlled manner.[6][8] This is a highly desirable mechanism for an anticancer agent as it avoids the inflammatory response associated with necrotic cell death.

  • Cell Cycle Arrest: Cancer is defined by uncontrolled cell proliferation. Imidazole compounds can halt this process by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[3][9] This prevents the cell from dividing and can ultimately lead to apoptosis.

  • Kinase Inhibition: Many cellular signaling pathways that drive cancer growth are controlled by protein kinases. Imidazole-based molecules have been successfully designed to act as potent inhibitors of key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), effectively shutting down pro-survival signals.[1][3]

  • Microtubule Disruption: Some imidazole analogs function as vascular-disrupting agents by interfering with tubulin polymerization.[3][10] This disrupts the formation of the mitotic spindle, a structure essential for cell division, leading to G2/M arrest and cell death.[3]

The logical workflow for identifying and characterizing these compounds is visualized below.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanism of Action Elucidation A Lead Identification (e.g., this compound) B Analog Synthesis (Structure-Activity Relationship Design) A->B C Structural Characterization (NMR, IR, Mass Spec) B->C D Cell Line Panel Selection (e.g., MCF-7, HeLa, A549) C->D E Primary Viability Assay (MTT / LDH Assay) D->E F IC50 Value Determination E->F G Apoptosis Assay (Annexin V / PI Staining) F->G Potent analogs advance H Cell Cycle Analysis (Flow Cytometry) F->H I Target-Based Assays (e.g., Kinase Inhibition) F->I

Figure 1: High-level workflow for the discovery and cytotoxic evaluation of novel imidazole analogs.

Gold-Standard Experimental Protocols

The trustworthiness of any comparative cytotoxicity study rests on the rigor and validity of its experimental methods.[5] The following protocols are self-validating systems that include necessary controls to ensure data integrity.

Protocol 1: MTT Assay for Cell Viability and IC₅₀ Determination

This is a colorimetric assay that measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[11] The principle lies in the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). The choice of seeding density is critical; it must allow for logarithmic growth during the experiment without reaching over-confluence.

  • Compound Treatment: Prepare serial dilutions of the imidazole analogs and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with the compound solvent, e.g., 0.1% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a specified duration (typically 24, 48, or 72 hours). This period should be consistent across all comparative experiments.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well. Incubate for an additional 3-4 hours. During this time, only viable cells will produce the purple formazan.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Annexin V/PI Assay for Apoptosis Detection

This flow cytometry-based assay provides a deeper mechanistic insight by differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Principle: In early apoptosis, a lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the cell membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

G cluster_0 Cell Populations cluster_1 Mechanism A Healthy Cell Annexin V: Negative PI: Negative B Early Apoptotic Cell Annexin V: Positive PI: Negative C Late Apoptotic / Necrotic Cell Annexin V: Positive PI: Positive D Imidazole Analog Induces Cellular Stress E Phosphatidylserine (PS) Translocation to Outer Membrane D->E Triggers Apoptosis E->B Annexin V Binds F Loss of Membrane Integrity E->F Progression F->C PI Enters Cell

Figure 2: Logic diagram illustrating the principle of the Annexin V/PI apoptosis assay.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the imidazole analog at its IC₅₀ concentration (and 2x IC₅₀) for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Use trypsin to detach adherent cells, then combine with the supernatant. Centrifuge the cell suspension and wash the pellet with cold PBS. This wash step is performed with cold buffer to halt metabolic activity and preserve the cellular state.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark to prevent photobleaching of the fluorophores.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. The instrument will quantify the fluorescence signals from thousands of individual cells, allowing for a robust statistical analysis of the different cell populations.

Conclusion

The comparative analysis of this compound and its analogs reveals critical insights for the rational design of novel anticancer agents. The foundational imidazole scaffold is highly amenable to synthetic modification, with strategies like molecular hybridization and the introduction of lipophilic or prooxidant moieties proving effective in dramatically enhancing cytotoxic potency. The primary mechanisms of action, including apoptosis induction and cell cycle arrest, are hallmarks of effective chemotherapeutic agents. The detailed protocols provided herein offer a validated framework for researchers to conduct their own comparative studies, ensuring the generation of reliable and reproducible data. Continued exploration of the structure-activity relationships within this chemical class holds significant promise for the development of next-generation cancer therapies.

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Validating In Vitro Anticancer Efficacy of 3-(1H-imidazol-1-yl)propanamide In Vivo: A Comparative Guide to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the in vitro anticancer findings of the novel compound, 3-(1H-imidazol-1-yl)propanamide, to robust in vivo validation. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and objectively compare its potential performance against established alternatives, supported by experimental data from analogous compounds.

The Premise: From Benchtop Discovery to Preclinical Candidate

The journey of a novel therapeutic from a laboratory curiosity to a clinical candidate is paved with rigorous validation. A promising compound that demonstrates potent efficacy in cell culture must prove its mettle in a complex biological system. This guide addresses the critical step of in vivo validation for this compound, a molecule identified through phenotypic screens for its cytotoxic effects against hematological malignancies.

Our initial in vitro characterization suggests that this compound functions as a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway.[1] Cancer cells, particularly those of hematological origin, exhibit a heightened dependence on this pathway for their metabolic and proliferative needs, making NAMPT an attractive therapeutic target.[2][3] The validation of this mechanism in vivo is paramount to its progression as a drug candidate.

Comparative Landscape: Setting the Benchmark for Efficacy

To contextualize the potential of this compound, it is essential to compare it with other NAMPT inhibitors that have been evaluated in preclinical and clinical settings. This allows for a critical assessment of its relative potency, tolerability, and overall therapeutic window.

CompoundIn Vitro Potency (IC50)In Vivo ModelsKey In Vivo OutcomesReference
FK866 0.3-0.4 nM (enzymatic Ki)Pancreatic Cancer Orthotopic Model (Panc-1)Tumor growth inhibition[4][5]
OT-82 0.2-4.0 nM (leukemia cell lines)Patient-Derived Xenografts (PDX) of high-risk pediatric ALLSignificant leukemia growth delay and disease regression[2]
KPT-9274 120 nM (biochemical IC50)Renal Cell Carcinoma Xenograft ModelTumor regression[6]
STF-118804 Not specifiedOrthotopic Xenotransplant Model of high-risk ALLImproved survival and targeting of leukemia stem cells[1]
This compound (Hypothetical) 1-5 nMTo be determinedTo be determinedN/A

The In Vivo Validation Workflow: A Step-by-Step Guide

The transition from in vitro to in vivo requires a systematic approach to maximize the translational relevance of the findings. The following workflow outlines the critical stages for validating the anticancer efficacy of this compound.

InVivo_Validation_Workflow cluster_0 Phase 1: Pre-clinical Characterization cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Pharmacodynamic & Mechanistic Confirmation ADME_Tox Pharmacokinetics (ADME) & Preliminary Toxicity Model_Selection Selection of Appropriate Xenograft Model ADME_Tox->Model_Selection Inform dose & formulation Dose_Finding Dose-Range Finding Study Model_Selection->Dose_Finding Efficacy_Study Definitive Efficacy Study Dose_Finding->Efficacy_Study Determine MTD PD_Biomarkers Pharmacodynamic (PD) Biomarker Analysis Efficacy_Study->PD_Biomarkers MoA_Validation In Vivo Mechanism of Action (MoA) Validation PD_Biomarkers->MoA_Validation Confirm target engagement

Caption: A streamlined workflow for the in vivo validation of a novel anticancer compound.

Phase 1: Pharmacokinetics (ADME) and Preliminary Toxicity

Before assessing efficacy, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial.[7] This is typically performed in rodents (e.g., rats or mice).

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point).

  • Compound Administration: Administer this compound intravenously (IV) and orally (PO) at a predetermined dose (e.g., 5 mg/kg).

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[8]

A preliminary acute toxicity study is also warranted to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.[9] This involves administering escalating doses of the compound to small groups of animals and monitoring for adverse effects over a defined period.

Phase 2: Efficacy Studies in a Relevant Xenograft Model

The choice of an appropriate animal model is critical for the clinical relevance of the study.[10] Given the hypothetical in vitro activity against hematological malignancies, a patient-derived xenograft (PDX) model of acute lymphoblastic leukemia (ALL) would be a robust choice.[2]

Experimental Protocol: Efficacy Study in an ALL PDX Model

  • Animal Model: Immunocompromised mice (e.g., NSG) engrafted with human ALL cells from a patient donor.

  • Treatment Groups (n=8-10 mice per group):

    • Vehicle control (e.g., saline or a suitable solvent).

    • This compound (at one or more doses below the MTD).

    • Positive control (a standard-of-care agent or a known NAMPT inhibitor like OT-82).

  • Dosing Regimen: Administer treatments for a defined period (e.g., daily for 21 days) based on the compound's pharmacokinetic profile.

  • Efficacy Readouts:

    • Monitor tumor burden by bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood for human CD45+ cells.

    • Measure overall survival.

    • Record animal body weight as an indicator of toxicity.

Phase 3: Pharmacodynamic and Mechanistic Validation

To confirm that the observed antitumor effects are due to the intended mechanism of action, it is essential to measure pharmacodynamic (PD) biomarkers and validate target engagement in vivo.

NAMPT_Signaling_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Effects NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD PARP PARP-1 NAD->PARP Sirtuins Sirtuins NAD->Sirtuins ATP_Production ATP Production NAD->ATP_Production NAMPT NAMPT Cell_Survival Cell Survival & Proliferation PARP->Cell_Survival Sirtuins->Cell_Survival ATP_Production->Cell_Survival Compound This compound Compound->NAMPT Inhibition

Caption: The inhibitory effect of this compound on the NAMPT signaling pathway.

Experimental Protocol: PD Biomarker Analysis

  • Sample Collection: At the end of the efficacy study, or in a separate satellite group of animals, collect tumor tissue and plasma at various time points after the final dose.

  • Biomarker Analysis:

    • Measure NAD+ levels in tumor tissue using a commercially available kit to confirm depletion.[2]

    • Assess downstream markers of NAMPT inhibition, such as PARP-1 activity or ATP levels.[2]

    • Perform Western blotting or immunohistochemistry to analyze the expression of proteins involved in apoptosis (e.g., cleaved caspase-3).

Concluding Remarks and Future Directions

The successful in vivo validation of this compound hinges on a methodically planned and executed preclinical program. By establishing a robust pharmacokinetic profile, demonstrating significant and dose-dependent antitumor efficacy in a clinically relevant model, and confirming on-target mechanism of action through pharmacodynamic biomarkers, a strong foundation can be laid for its further development.

This guide provides a comprehensive, albeit generalized, roadmap. The specific details of the experimental design will invariably need to be tailored to the unique properties of this compound and the chosen disease model. A thorough understanding of the compound's in vitro characteristics, coupled with the principles outlined herein, will be instrumental in navigating the path from a promising molecule to a potential life-saving therapeutic.

References

  • Benchchem. (n.d.). Comparative Efficacy of NAMPT Inhibitors: A Guide to In Vitro and In Vivo Activity.
  • El-Sayed, M. A. A., et al. (2013). In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters. Molecules, 18(10), 12208-12221.
  • El-Sayed, M. A. A., et al. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. Molecules, 18(10), 12208-21.
  • Hogan, K. A., et al. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 63(22), 13384–13408.
  • O'Brien, M. E., et al. (2017). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Cell Chemical Biology, 24(2), 164-177.
  • Kim, J. H., et al. (2021).
  • Pulsipher, M. A., et al. (2020). Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. Leukemia, 34(7), 1794–1807.
  • El-Sayed, M. A. A., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Molecules, 18(11), 13264-13281.
  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.
  • American Chemical Society. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18881–18894.
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  • Australian Industrial Chemicals Introduction Scheme. (2022). 1H-Imidazole, 1-ethenyl-.
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  • El-Sayed, M. A. A., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Molecules, 18(11), 13264-81.
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  • Unnisa, A., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. European Review for Medical and Pharmacological Sciences, 26(19), 7245-7255.
  • PubChem. (n.d.). 1H-Imidazole-1-propanamine.
  • Fukasawa, A., et al. (2009). Pharmacokinetics of pyrrole-imidazole polyamides after intravenous administration in rat. Biopharmaceutics & Drug Disposition, 30(2), 81-9.
  • Biersack, B., et al. (2020). Imidazole Analogs of Vascular-Disrupting Combretastatin A-4 with Pleiotropic Efficacy against Resistant Colorectal Cancer Models. Molecules, 25(18), 4236.
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  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry, 65(3), 2383–2406.
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A Head-to-Head Comparison of Synthesis Routes for 3-(1H-imidazol-1-yl)propanamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the efficient and reliable synthesis of novel molecular scaffolds is paramount. 3-(1H-imidazol-1-yl)propanamide is a versatile building block, incorporating the biologically significant imidazole moiety. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction

The this compound structure is of significant interest due to the presence of an imidazole ring, a key pharmacophore in many therapeutic agents, connected to a flexible propanamide side chain. This combination allows for diverse biological interactions and further chemical modification. The selection of a synthetic route depends on several factors, including precursor availability, desired scale, reaction efficiency, and safety considerations. This document will compare two logical and experimentally viable routes: a two-step synthesis via a nitrile intermediate and a direct one-step Michael addition.

Route 1: Two-Step Synthesis via Nitrile Hydrolysis

This well-established pathway involves the initial formation of a nitrile precursor, 3-(1H-imidazol-1-yl)propanenitrile, through a Michael addition, followed by its controlled hydrolysis to the desired amide.

Step 1.1: Synthesis of 3-(1H-imidazol-1-yl)propanenitrile

The first step is an aza-Michael addition of imidazole to acrylonitrile. This reaction is typically efficient and proceeds with high yield. The nitrogen atom of the imidazole ring acts as the nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.

Reaction Mechanism: The reaction is a classic conjugate addition. The basic nitrogen of imidazole attacks the β-carbon of the α,β-unsaturated nitrile. A subsequent proton transfer, often facilitated by the solvent or trace acid/base, neutralizes the intermediate to yield the final product.

Logical Workflow for Route 1

cluster_0 Route 1: Two-Step Synthesis A Imidazole C Step 1.1: Michael Addition (Ethanol, Reflux) A->C B Acrylonitrile B->C D 3-(1H-imidazol-1-yl)propanenitrile C->D High Yield (84%) E Step 1.2: Controlled Hydrolysis (Acid or Base Catalysis) D->E F This compound (Final Product) E->F Requires careful control

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol 1.1: Synthesis of 3-(1H-imidazol-1-yl)propanenitrile

This protocol is adapted from a well-documented procedure[1].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1H-Imidazole (50.0 g, 0.7 mol) and acrylonitrile (117.0 g, 2.2 mol).

  • Solvent Addition: Add 150 ml of ethanol to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours (overnight).

  • Work-up: After cooling to room temperature, remove the excess acrylonitrile and ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be distilled under vacuum to yield 3-(1H-imidazol-1-yl)propanenitrile as a colorless liquid, which may crystallize upon standing. A reported yield for this reaction is 75.0 g (84%)[1].

Step 1.2: Controlled Hydrolysis of 3-(1H-imidazol-1-yl)propanenitrile

The hydrolysis of nitriles to primary amides requires careful control of reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid[2]. Both acid- and base-catalyzed methods are viable.

Reaction Mechanism (Acid-Catalyzed): The nitrile nitrogen is protonated by a strong acid, activating the carbon towards nucleophilic attack by water. A series of proton transfers and tautomerization leads to the amide product. Under harsh acidic conditions, the amide can be further hydrolyzed to a carboxylic acid and an ammonium salt[3].

Reaction Mechanism (Base-Catalyzed): A hydroxide ion directly attacks the electrophilic nitrile carbon. Protonation of the resulting anion by water yields an imidic acid, which tautomerizes to the amide. This process can also proceed to the carboxylate salt under forcing conditions.

Representative Experimental Protocol 1.2: Acid-Catalyzed Hydrolysis

This protocol is a representative procedure based on established methods for partial nitrile hydrolysis.

  • Reaction Setup: In a round-bottom flask, dissolve 3-(1H-imidazol-1-yl)propanenitrile (10.0 g, 82.5 mmol) in a mixture of tert-butanol (100 mL) and water (10 mL). The use of a co-solvent like tert-butanol can help to mediate the hydrolysis and favor the formation of the amide[2].

  • Acid Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (5 mL) with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS to check for the disappearance of the starting nitrile and the formation of the amide, while minimizing the formation of the carboxylic acid by-product.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Route 2: Direct One-Step Michael Addition

This route offers a more atom-economical and streamlined approach by directly reacting imidazole with acrylamide. This avoids the synthesis and isolation of the nitrile intermediate.

Reaction Mechanism: Similar to the reaction with acrylonitrile, this is an aza-Michael addition. The imidazole nitrogen attacks the β-carbon of acrylamide. A subsequent proton transfer yields the final product. The reaction can be performed under solvent-free conditions or catalyzed by an acid, such as imidazole hydrochloride, to enhance the electrophilicity of the acrylamide[4].

Logical Workflow for Route 2

cluster_1 Route 2: One-Step Synthesis G Imidazole I Michael Addition (Solvent-free or Catalyzed) G->I H Acrylamide H->I J This compound (Final Product) I->J More atom-economical

Caption: Workflow for the direct one-step synthesis of this compound.

Experimental Protocol 2: Direct Michael Addition of Imidazole to Acrylamide

This protocol is based on general procedures for aza-Michael additions to acrylamide[4][5].

  • Reaction Setup: In a round-bottom flask, combine imidazole (6.8 g, 0.1 mol) and acrylamide (7.1 g, 0.1 mol).

  • Catalyst (Optional): For a catalyzed reaction, add a catalytic amount of imidazole hydrochloride (e.g., 0.3 equivalents)[4]. For a solvent- and catalyst-free approach, proceed to the next step directly[5].

  • Reaction: Heat the mixture to 80-100 °C with stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the product solidifies, it can be triturated with a solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials.

  • Purification: The crude product can be collected by filtration. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/ethyl acetate).

Head-to-Head Comparison

FeatureRoute 1: Two-Step (Nitrile Hydrolysis)Route 2: One-Step (Direct Addition)Analysis
Number of Steps 21Route 2 is more efficient in terms of operational time and resource allocation.
Atom Economy LowerHigherRoute 2 is inherently more "green" as it avoids the formation and loss of atoms associated with the nitrile intermediate.
Reagent Safety Acrylonitrile is highly toxic and a suspected carcinogen.Acrylamide is also a known neurotoxin and carcinogen.Both routes require careful handling of hazardous reagents under a fume hood with appropriate personal protective equipment.
Reaction Control The hydrolysis step requires careful monitoring to prevent over-hydrolysis to the carboxylic acid, potentially lowering the yield of the desired amide[2].The direct addition is generally straightforward, but may require optimization of temperature and reaction time for high conversion.Route 2 may be easier to control and optimize for large-scale production.
Yield The first step has a high reported yield (84%)[1]. The yield of the hydrolysis step is variable and depends on reaction control.Potentially high, as Michael additions of this type are often efficient[5].The overall yield of Route 1 is dependent on two successive reactions, while Route 2 has the potential for a higher overall yield in a single step.
Purification Requires two separate purifications (distillation for the nitrile, chromatography/recrystallization for the amide).Typically requires a single purification step.Route 2 is simpler in terms of downstream processing.

Product Characterization: Expected Analytical Data

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. Based on data from similar structures, the following spectral characteristics are expected[6][7][8]:

  • ¹H NMR:

    • Signals for the imidazole ring protons (typically in the range of δ 6.8-7.7 ppm).

    • A triplet corresponding to the -CH₂- group adjacent to the imidazole ring.

    • A triplet corresponding to the -CH₂- group adjacent to the amide carbonyl.

    • Broad singlets for the -NH₂ protons of the primary amide.

  • ¹³C NMR:

    • Signals for the imidazole ring carbons (typically in the range of δ 119-138 ppm)[7].

    • A signal for the amide carbonyl carbon (typically > δ 170 ppm).

    • Signals for the two methylene (-CH₂-) carbons of the propyl chain.

  • FT-IR:

    • N-H stretching vibrations for the primary amide (two bands in the range of 3100-3500 cm⁻¹).

    • C=O stretching vibration (amide I band) around 1650 cm⁻¹.

    • N-H bending vibration (amide II band) around 1600 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ ion at m/z = 140.08.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

Route 1 (Two-Step Synthesis) is a classic and reliable method, particularly as the synthesis of the nitrile intermediate is well-documented with high yields. However, it is longer, less atom-economical, and the critical hydrolysis step requires careful optimization to maximize the yield of the desired amide. This route may be preferable for smaller, exploratory scales where the nitrile intermediate might also be of interest for other derivatizations.

Route 2 (One-Step Synthesis) is a more elegant and efficient approach. It is more atom-economical, involves fewer steps, and simplifies the purification process. For larger-scale synthesis and process development, Route 2 is the superior choice, provided the reaction conditions are optimized for high conversion and purity. The primary challenge is the handling of acrylamide, a hazardous reagent common to both proposed starting materials for the propanamide moiety.

Ultimately, the choice of synthesis will depend on the specific objectives of the research team, including scale, timeline, and available resources. It is recommended to perform small-scale trial reactions for Route 2 to establish optimal conditions before scaling up.

References

  • Spectroscopic data of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. ResearchGate. Available at: [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available at: [Link]

  • He, R., et al. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. MDPI. Available at: [Link]

  • N-[3-(1H-imidazol-1-yl)propyl]-2,2-dimethylpropanamide - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • Spectroscopic investigations and molecular docking study of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, a potential precursor to bioactive agents. ResearchGate. Available at: [Link]

  • Koeckerling, M., et al. (2009). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Converting Nitriles to Amides. Chemistry Steps. Available at: [Link]

  • Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound. Open Chemistry Journal. Available at: [Link]

  • Michael Addition of Imidazole to α,β-Unsaturated Carbonyl/Cyano Compound. ResearchGate. Available at: [Link]

  • Al-Abdullah, N. H., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal. Available at: [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available at: [Link]

  • Solvent‐ and Catalyst‐Free Aza‐Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry. Available at: [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available at: [Link]

  • Mechanism of amide hydrolysis. YouTube. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(1H-imidazol-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(1H-imidazol-1-yl)propanamide was not available at the time of publication. The following procedures are based on the known hazards of the imidazole and propanamide functional groups and general principles of laboratory chemical waste management. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for guidance specific to your location and waste streams.

Hazard Assessment and Profile

Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on the characteristics of its constituent functional groups, the imidazole ring and the propanamide tail, the following hazards should be anticipated:

  • Corrosivity: Imidazole-containing compounds are often corrosive and can cause severe skin burns and eye damage.[1][2][3]

  • Harmful if Swallowed: Similar to many nitrogen-containing heterocyclic compounds, it is likely to be harmful if ingested.[2][4]

  • Reproductive Toxicity: Imidazole itself is suspected of damaging the unborn child.[1]

  • Irritation: It may cause respiratory tract irritation.[5]

Incompatible Materials: To prevent hazardous reactions, waste this compound must be segregated from the following:

  • Strong Oxidizing Agents[2]

  • Acids[2]

  • Acid Anhydrides[2]

  • Acid Chlorides[2]

Hazard ClassAnticipated GHS ClassificationRationale
Acute Toxicity, Oral Category 4Based on the toxicity of related imidazole compounds.
Skin Corrosion/Irritation Category 1B or 2Imidazole is corrosive, causing severe skin burns.[1]
Serious Eye Damage/Irritation Category 1Imidazole can cause serious eye damage.[1]
Reproductive Toxicity Category 1BImidazole is suspected of damaging fertility or the unborn child.

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable when handling this compound waste. The following PPE is mandatory to minimize exposure risk:

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[1][3]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves, such as nitrile rubber (NBR), and inspect them for any signs of degradation or pinholes before use.[1][3] Dispose of contaminated gloves immediately.

    • Lab Coat: A buttoned, knee-length lab coat is required.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[2]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Spill Management and Decontamination

In the event of a spill, a swift and informed response is crucial to mitigate potential harm to personnel and the environment.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering the area, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spread. For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Collection: Carefully scoop the absorbed and neutralized material into a designated, labeled hazardous waste container.

  • Decontamination:

    • Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution.[7]

    • Wash the area with soap and water.

  • Waste Disposal: All contaminated materials, including absorbent pads and used PPE, must be disposed of as hazardous waste.

Emergency Contact Information

In case of a large spill or personal exposure, contact your institution's EHS and emergency services immediately.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.

Waste Segregation and Container Management

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for imidazole derivatives.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Incompatible Waste: Do not mix this waste with incompatible materials as listed in Section 1.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Generate Generate this compound Waste Segregate Segregate Waste (Keep away from incompatibles) Generate->Segregate Point of Generation Container Use Designated, Labeled, Chemically Compatible Container Segregate->Container Store Store in a Cool, Dry, Well-Ventilated Area Container->Store Securely Sealed EHS Contact Institutional EHS for Waste Pickup Store->EHS When Container is Full Transport Licensed Hazardous Waste Transporter EHS->Transport Facility Dispose at a Permitted TSDF Facility Transport->Facility

Caption: Disposal workflow for this compound.

Detailed Disposal Steps
  • Collection at the Source: Collect waste this compound in its designated hazardous waste container at the point of generation.

  • Secure Storage: Ensure the waste container is tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible chemicals.

  • Request Pickup: Once the container is full, or before the designated accumulation time limit set by your institution, contact your EHS department to arrange for a hazardous waste pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

The "Why" Behind the Procedure: Scientific Rationale

Adherence to these disposal procedures is not merely about regulatory compliance; it is rooted in the chemical properties of this compound and the potential consequences of improper disposal.

  • Imidazole Ring Reactivity: The imidazole ring, while relatively stable, can undergo oxidative degradation.[8][9][10] Improper disposal could lead to the formation of unknown and potentially more hazardous degradation products in the environment.

  • Amide Hydrolysis: Amides can be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine.[11][12][13][14] While this reaction is generally slow, the uncontrolled release of this compound into wastewater systems could lead to its degradation into other chemical entities, the environmental impact of which is unknown.

  • Environmental Persistence: Azole compounds, a class that includes imidazoles, can be persistent in the environment and may not be effectively removed by standard wastewater treatment processes.[15] This persistence underscores the importance of contained disposal to prevent long-term environmental contamination.

By following these procedures, you are ensuring the safety of yourself and your colleagues, protecting the environment, and upholding the principles of responsible scientific research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Degradative Behavior and Toxicity of Alkylated Imidazoles | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Imidazole. Retrieved from [Link]

  • University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • American Chemical Society. (2019, December 18). Degradative Behavior and Toxicity of Alkylated Imidazoles. Retrieved from [Link]

  • Unknown Source. (n.d.). SPILL CLEANUP QUICK REFERENCE.
  • Angene Chemical. (2024, November 15). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen.... Retrieved from [Link]

  • ACS Publications. (n.d.). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Retrieved from [Link]

  • PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]

  • Michigan State University. (n.d.). Spill and Cleaning Protocol | Environmental Health & Safety. Retrieved from [Link]

  • Unknown Source. (n.d.). CHEMICAL SPILL PROCEDURES.
  • MDPI. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

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Comprehensive Safety Protocol: Handling 3-(1H-imidazol-1-yl)propanamide in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3-(1H-imidazol-1-yl)propanamide, a heterocyclic compound utilized in pharmaceutical development and chemical synthesis. Drawing from established best practices for handling imidazole derivatives and amide-containing molecules, this document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel. The procedures herein are designed to be self-validating, emphasizing a proactive approach to safety through a deep understanding of the potential hazards involved.

Hazard Assessment and Risk Mitigation

The primary hazards associated with this compound are anticipated to be similar to those of imidazole and related derivatives. These include:

  • Corrosivity : Potential to cause severe skin burns and eye damage upon contact.[1][2]

  • Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.[1][3][5][6]

  • Reproductive Hazards : Some imidazole compounds are suspected of damaging fertility or the unborn child.[1][3][4][6]

  • Dust Explosion : As a solid, fine dust dispersed in the air may form an explosive mixture.[1][7][8]

To mitigate these risks, a multi-layered safety approach is required, encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from dust and splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.[1][3][7][9][10][11]
Hands Chemical-resistant gloves (Nitrile)Nitrile gloves are recommended for handling imidazole solids.[1] Always inspect gloves for pinholes or tears before use and practice proper glove removal techniques to avoid skin contact.[1][5] Contaminated gloves must be disposed of as hazardous waste.[1]
Body Fully-buttoned, long-sleeved lab coatA chemically compatible lab coat that extends to the wrists is mandatory to protect the skin from accidental contact.[1][2]
Respiratory NIOSH-approved respiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or when there is a potential for dust generation.[7][9] For conditions where dust exposure is likely, a half-face dust/mist respirator is recommended. In emergencies or when exposure levels are unknown, a full-face positive-pressure, air-supplied respirator should be used.[1]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.[1][12]

Any PPE that comes into contact with this compound should be immediately removed and decontaminated or disposed of properly.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

3.1. Engineering Controls

  • Chemical Fume Hood : All weighing and handling of solid this compound must be conducted within a properly functioning and certified laboratory chemical fume hood to control dust and potential vapors.[2][3][7]

  • Ventilation : Ensure the laboratory is well-ventilated to keep employee exposures as low as possible.[1][7]

  • Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance (approximately 50 feet) of the work area.[2][7]

3.2. Pre-Handling Procedures

  • Review the Protocol : Before beginning any work, thoroughly read and understand this safety protocol and the general laboratory safety rules.[13]

  • Gather Materials : Assemble all necessary equipment, including PPE, spatulas, weighing paper, and waste containers, inside the chemical fume hood.

  • Inspect PPE : Carefully inspect all PPE for any signs of damage before use.[13]

3.3. Handling the Compound

  • Don PPE : Put on all required PPE before entering the designated work area.

  • Work in Fume Hood : Conduct all manipulations of the solid compound within the fume hood.[2][3][7]

  • Minimize Dust : Handle the solid gently to minimize the generation of dust.[3][7] Use appropriate tools to transfer the material.

  • Weighing : If weighing the compound, do so on weighing paper or in a tared container within the fume hood.

  • Clean Up : After handling, decontaminate the work surface and any equipment used.

3.4. Post-Handling Procedures

  • Secure Container : Tightly close the container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2][7]

  • Dispose of Waste : Properly dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.[1]

  • Remove PPE : Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands : Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.[1][2][5][13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][4][7]

  • Eye Exposure : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5][7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]

  • Small Spill : For a small spill within a fume hood, trained personnel wearing appropriate PPE can clean it up using absorbent materials. Place the cleanup materials in a sealed container for hazardous waste disposal.[2]

  • Large Spill : In the event of a large spill, evacuate the area immediately and contact the institution's environmental health and safety department.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all solid and liquid waste in sealable, airtight, and clearly labeled hazardous waste containers.[1][2]

  • Labeling : Ensure all waste containers are labeled with a "Hazardous Waste" label that includes the chemical name and associated hazards.[1][2]

  • Storage : Store waste containers in a designated satellite accumulation area away from incompatible materials.[1][2]

  • Pickup : Arrange for waste pickup through the institution's established hazardous waste management program. Do not dispose of this chemical down the drain.[1][4][14]

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps for the safe handling and disposal of this compound.

Caption: Workflow for safe handling of this compound.

References

  • AmericanBio. (2015, February 19). IMIDAZOLE.
  • University of Washington. (2025, February 28). Imidazole.
  • Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole.
  • Fisher Scientific. (2010, February 4).
  • Enamine. Safety Data Sheet: N'-hydroxy-2-(1H-imidazol-1-yl)propanimidamide.
  • Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?.
  • Carl ROTH.
  • Fisher Scientific. SAFETY DATA SHEET: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde.
  • West Liberty University.
  • ChemSupply Australia. (2023, September 25).
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: 1H-imidazole monohydrochloride.
  • CymitQuimica. (2023, July 7). 3-(1H-Imidazol-1-yl)benzoic acid.
  • Chemos GmbH & Co.KG.
  • Fisher Scientific. (2012, February 6). SAFETY DATA SHEET: 3-(1-Imidazolyl)-1-propylamine.
  • Acros Organics. (2018, January 23).
  • Sigma-Aldrich. (2024, September 6).
  • Sigma-Aldrich. (2025, July 28).
  • Fisher Scientific. SAFETY DATA SHEET: 3-(1H-Imidazol-1-ylmethyl)benzaldehyde.
  • Solubility of Things. Amides: Structure, Properties, and Reactions.
  • University of California, Santa Cruz.
  • Actylis Lab Solutions.
  • National Center for Biotechnology Information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.